1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZZZCZWHJKIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679962 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92309-62-1 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative that serves as a versatile chemical intermediate in pharmaceutical research and development. The piperidine ring is a common structural motif in many biologically active compounds, and the specific substitutions on this scaffold provide opportunities for creating diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its practical applications in a laboratory setting.
Chemical and Physical Properties
The dihydrochloride salt of 1-Benzyl-3-methyl-piperidin-4-ylamine enhances its stability and aqueous solubility, making it easier to handle and formulate compared to its free base.[1] The presence of a benzyl group increases lipophilicity, which can be crucial for receptor binding, while the amine and methyl groups can influence the pharmacokinetic properties of derivative compounds.[1]
A summary of the key chemical and physical properties is presented in the table below. It is important to note that various stereoisomers of this compound exist, and the properties may vary slightly between them. The data presented here is a compilation from sources on closely related isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [2] |
| Molecular Weight | 291.26 g/mol | [3] |
| CAS Number | 2649263-35-2 ((3R,4R)-isomer) | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room temperature, in a dry, sealed place | [5] |
Synthesis and Mechanism
The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor. The following is a representative, multi-step synthesis adapted from related patented processes.[6][7]
Diagram of a Potential Synthetic Pathway
Caption: A generalized synthetic pathway for this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of the target compound from 1-benzyl-3-methylpiperidin-4-one.
Materials:
-
1-Benzyl-3-methylpiperidin-4-one
-
Ammonium acetate or other amine source
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
2M HCl in ethanol or diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3-methylpiperidin-4-one and an excess of the amine source (e.g., ammonium acetate) in the chosen solvent (e.g., DCM).
-
Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) to the stirring mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). Add two equivalents of a 2M solution of HCl in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[4]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the piperidine ring protons, the methyl group, and the amine protons. The chemical shifts and coupling constants will be indicative of the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of the compound. For 1-benzyl-3-methyl-piperidin-4-ylamine, the expected monoisotopic mass of the free base is approximately 218.1783 g/mol .[8] The mass spectrum of the dihydrochloride salt will show a peak corresponding to the protonated free base.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks would include N-H stretches for the amine, C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area or a fume hood.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[9]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9]
Applications in Research and Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of compounds, particularly those targeting the central nervous system (CNS).[1] Its structural features allow for modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the primary amine can be further functionalized to introduce different pharmacophores. This compound and its analogs have been utilized in the synthesis of inhibitors for various enzymes and as ligands for receptors.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of this compound. Its utility as a chemical intermediate makes it a compound of interest for researchers in medicinal chemistry and drug development. Adherence to the described synthetic and analytical protocols, along with strict safety measures, will ensure the successful and safe utilization of this versatile molecule in the laboratory.
References
- Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.
- CymitQuimica. (n.d.). CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-[methyl(pyridin-2-yl)amino]ethanol.
- Sigma-Aldrich. (n.d.). 2-(Methyl(pyridin-2-yl)amino)ethanol.
- Pharmaffiliates. (n.d.). 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol.
- PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
- BOC Sciences. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
- BLDpharm. (n.d.). 122321-04-4|2-(Methyl(pyridin-2-yl)amino)ethanol.
- Wang, Y., et al. (n.d.).
- BOC Sciences. (n.d.). cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride.
- Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-.
- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine.
- ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
- Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
- J & W PharmLab, LLC. (n.d.).
- BLDpharm. (n.d.). 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride.
- Fisher Scientific. (2025).
- Amadis Chemical. (n.d.). This compound, 2649263-35-2.
- ChemicalBook. (n.d.). 1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride(1228879-37-5) 1H NMR.
- ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine synthesis.
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Synblock. (n.d.). CAS 1263377-94-1 | 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride.
- Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
- PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine.
- ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.
Sources
- 1. srinichem.com [srinichem.com]
- 2. (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride,2649263-35-2-Amadis Chemical [amadischem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 7. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 8. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jwpharmlab.com [jwpharmlab.com]
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride CAS number 92309-62-1
An In-Depth Technical Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (CAS No. 92309-62-1)
Foreword: Navigating the Landscape of a Versatile Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of countless therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this broad class, the 1-Benzyl-3-methyl-piperidin-4-ylamine moiety represents a particularly valuable intermediate. The N-benzyl group provides a stable, lipophilic handle that can also serve as a protecting group, while the 3-methyl and 4-amino groups offer critical points for stereocontrolled modification and pharmacophore elaboration.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals working with this compound. While specific literature for CAS number 92309-62-1 is sparse, the principles of its synthesis, characterization, and application are well-established through extensive research on analogous structures. As such, this document synthesizes established methodologies and expert insights to serve as a practical and authoritative resource for leveraging this compound in discovery and development programs.
Physicochemical Properties and Structural Elucidation
The dihydrochloride salt form of 1-Benzyl-3-methyl-piperidin-4-ylamine is favored for its superior handling and stability. The protonation of the two basic nitrogen atoms—the piperidine ring nitrogen and the 4-position primary amine—by hydrochloric acid yields a crystalline, solid material. This form mitigates the oxidative and atmospheric degradation often seen with free amines and significantly enhances solubility in polar and protic solvents, a critical advantage for reaction setup and biological screening.
Table 1: Physicochemical Characteristics
| Property | Value / Description | Rationale / Reference |
| CAS Number | 92309-62-1 | N/A |
| Molecular Formula | C₁₄H₂₂N₂ · 2HCl | Calculated |
| Molecular Weight | 291.27 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Inferred from similar amine hydrochloride salts.[4][5] |
| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in non-polar organic solvents. | The ionic nature of the dihydrochloride salt dictates high polarity. |
| Stability | Significantly more stable and less hygroscopic than the corresponding free base. Recommended storage in a cool, dry place. | General property of amine salts. |
Structural Features and Their Implications:
-
Piperidine Ring (N1): The tertiary amine within the ring is rendered non-nucleophilic by protonation in the dihydrochloride salt. The benzyl group at this position provides steric bulk and lipophilicity. It can be readily removed via catalytic hydrogenation (e.g., Pd/C, H₂) to liberate the N1 position for further functionalization.
-
3-Methyl Group: This substituent introduces a chiral center and restricts the conformational flexibility of the piperidine ring. Its stereochemistry (cis or trans relative to the 4-amino group) is a critical determinant of the final conformation and biological activity of its derivatives.
-
4-Amino Group: As a primary amine, this is a key nucleophilic handle for a wide range of synthetic transformations, including acylation, alkylation, and reductive amination, to build out the pharmacophore.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine can be logically achieved through the reductive amination of a key ketone intermediate, 1-Benzyl-3-methyl-piperidin-4-one. This strategy offers high convergence and utilizes well-understood, scalable reaction classes.[6][7]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, a key intermediate in medicinal chemistry. The synthesis begins with the commercially available 1-benzyl-4-piperidone and proceeds through a strategic α-methylation followed by the conversion of the ketone to a primary amine. The guide details two effective methods for the amine formation: direct reductive amination and a two-step oxime formation-reduction sequence. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the causal relationships behind procedural choices. This document is intended to serve as a practical, field-proven resource for chemists engaged in the synthesis of complex piperidine derivatives.
Introduction and Strategic Overview
The 3,4-disubstituted piperidine scaffold is a privileged structure in modern pharmacology, appearing in a wide array of bioactive compounds.[1] The title compound, 1-Benzyl-3-methyl-piperidin-4-ylamine, serves as a critical building block for more complex molecules, where the benzyl group acts as a stable protecting group for the piperidine nitrogen, and the methyl and amine functionalities provide key vectors for further chemical elaboration.
The synthesis strategy is designed for efficiency and scalability, focusing on a three-stage process:
-
α-Methylation: Introduction of a methyl group at the C-3 position of the piperidone ring via enolate chemistry.
-
Amination of the Ketone: Conversion of the C-4 carbonyl group into a primary amine.
-
Salt Formation: Conversion of the final basic compound into its stable dihydrochloride salt for improved handling and purity.
This guide will present the complete workflow, offering both a primary and an alternative route for the crucial amination step to provide flexibility based on available reagents and laboratory capabilities.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles. The protocols are designed to be self-validating, with explanations for each critical choice of reagent and condition.
Step 1: Synthesis of 1-Benzyl-3-methyl-piperidin-4-one
The foundational step involves the regioselective methylation of 1-benzyl-4-piperidone at the α-carbon. This is achieved through the formation of a sodium enolate, which then acts as a nucleophile to attack an electrophilic methyl source.
Causality and Expertise: Sodium hydride (NaH) is selected as the base due to its non-nucleophilic nature and high basicity, ensuring complete and irreversible deprotonation to form the enolate.[2] Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents without interfering with the reaction. The initial reaction is conducted at 0 °C to control the exothermic deprotonation, after which the temperature is raised to facilitate the SN2 reaction with methyl iodide.[2][3] Purification by column chromatography is essential to remove any unreacted starting material and over-alkylated byproducts.
Experimental Protocol: α-Methylation
-
Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (15 g, 0.38 mol).
-
Solvent Addition: Suspend the NaH in 600 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-benzyl-4-piperidone (60 g, 0.32 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.
-
Enolate Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add methyl iodide (67 g, 0.47 mol) to the reaction mixture. Remove the ice bath and heat the mixture to 60 °C, stirring overnight (approx. 12-16 hours).
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture to remove sodium iodide salts and any excess NaH.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 200 mL). Extract the aqueous layers with ethyl acetate (3 x 300 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oily product.[3]
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1 v/v) to afford pure 1-benzyl-3-methyl-piperidin-4-one as a yellow oil.[2]
| Parameter | Value | Source |
| 1-Benzyl-4-piperidone | 60 g (0.32 mol) | [2] |
| Sodium Hydride (60%) | 15 g (0.38 mol) | [2] |
| Methyl Iodide | 67 g (0.47 mol) | [2] |
| Solvent | Anhydrous THF (700 mL) | [2][3] |
| Reaction Temperature | 0 °C to 60 °C | [2] |
| Typical Yield | ~47% | [2] |
Table 1: Reagents and typical yield for the synthesis of 1-Benzyl-3-methyl-piperidin-4-one.
Step 2: Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine
This critical transformation can be achieved via two reliable methods. The choice between them often depends on catalyst availability and desired work-up procedures.
This one-pot procedure involves the in-situ formation of an imine from the ketone and an ammonia source, which is immediately reduced to the target amine.
Causality and Expertise: Ammonium formate serves as both the ammonia source and, in some cases, a reducing agent (Leuckart reaction), though a dedicated reducing agent provides better control. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is selective for the protonated iminium ion over the ketone, minimizing side reactions. Methanol is an excellent solvent for this transformation.
Figure 2: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination
-
Setup: In a 500 mL round-bottom flask, dissolve 1-benzyl-3-methyl-piperidin-4-one (10 g, 0.046 mol) in 200 mL of methanol.
-
Reagent Addition: Add ammonium formate (14.5 g, 0.23 mol) to the solution.
-
Reduction: Cool the mixture to 0 °C in an ice bath. In small portions, add sodium cyanoborohydride (4.3 g, 0.069 mol) over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Make the aqueous residue basic (pH > 12) with 6M NaOH and extract with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base, 1-benzyl-3-methyl-piperidin-4-ylamine.
This two-step alternative provides a stable intermediate (the oxime), which can be purified before reduction. This can be advantageous for achieving high final purity.
Causality and Expertise: The reaction of a ketone with hydroxylamine hydrochloride produces an oxime.[4] A mild base, such as sodium acetate or pyridine, is added to neutralize the liberated HCl, driving the reaction to completion. The subsequent reduction of the C=NOH group is effectively achieved by catalytic hydrogenation.[5] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this transformation.
Experimental Protocol: Oximation
-
Setup: Dissolve 1-benzyl-3-methyl-piperidin-4-one (10 g, 0.046 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (4.8 g, 0.069 mol) and sodium acetate (5.7 g, 0.069 mol).
-
Reaction: Heat the mixture to reflux and stir for 4 hours.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-benzyl-3-methyl-piperidin-4-one oxime, which can be used directly in the next step.
Experimental Protocol: Oxime Reduction
-
Setup: Dissolve the crude oxime from the previous step in 150 mL of ethanol in a hydrogenation vessel.
-
Catalyst: Add 1 g of 10% Palladium on carbon (Pd/C) or a similar amount of Raney Nickel.
-
Hydrogenation: Place the vessel on a Parr shaker or similar hydrogenation apparatus. Purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Shake the mixture at room temperature for 12-18 hours or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base, 1-benzyl-3-methyl-piperidin-4-ylamine.
Step 3: Formation of this compound
The final amine product is typically an oil. Conversion to its dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[6]
Causality and Expertise: The product contains two basic nitrogen atoms (the piperidine ring nitrogen and the 4-amino group), which will both be protonated by a strong acid. Using a solution of HCl in a non-aqueous solvent like ethanol or diethyl ether allows for the clean precipitation of the salt, minimizing the inclusion of water in the final product.
Experimental Protocol: Dihydrochloride Salt Formation
-
Setup: Dissolve the crude 1-benzyl-3-methyl-piperidin-4-ylamine from Step 2 in 100 mL of ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in ethanol dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms. Add a slight excess to ensure complete salt formation.
-
Crystallization: Continue stirring in the ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product, this compound.
| Parameter | Value | Source |
| Starting Material | 1-Benzyl-3-methyl-piperidin-4-ylamine | - |
| Acid | 2M HCl in Ethanol | [6] |
| Solvent | Ethanol | [6] |
| Temperature | 0 °C to Room Temperature | - |
| Product Form | White Crystalline Solid | - |
Table 2: Conditions for Dihydrochloride Salt Formation.
Characterization
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and position of the methyl group and the successful conversion of the ketone to the amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretch (around 1715 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) for the amine.
Conclusion
The synthetic routes detailed in this guide provide a reliable and reproducible pathway to this compound. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The provision of alternative methods for the key amination step adds valuable flexibility to the overall process.
References
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]
-
PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]
-
Taylor & Francis Online. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]
- Google Patents.EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Available at: [Link]
-
PubMed Central (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
- Google Patents.CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
- Google Patents.WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Available at: [Link]
- Google Patents.CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]
-
ResearchGate. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Available at: [Link]
-
PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]
-
Chemsrc. 1-Benzylpiperidin-4-one oxime | CAS#:949-69-9. Available at: [Link]
-
ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidone oxime. Available at: [Link]
-
PubMed Central (PMC). 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-1-benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
Abstract
This compound is a synthetic compound featuring a core piperidine scaffold, a structure prevalent in a multitude of neuropharmacological agents. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds to propose a primary mechanism of action. We hypothesize that this compound acts as a competitive inhibitor of the Dopamine Transporter (DAT), thereby increasing synaptic dopamine concentrations. This guide will explore the structural basis for this hypothesis, outline the putative signaling consequences, and provide a comprehensive, step-by-step framework for the experimental validation of this proposed mechanism. This document is intended for researchers and drug development professionals investigating novel psychoactive compounds and their interactions with monoamine transporter systems.
Introduction and Structural Rationale
The therapeutic and pharmacological potential of novel chemical entities is fundamentally linked to their mechanism of action. This compound is a molecule of interest due to its structural resemblance to known central nervous system (CNS) active agents. The molecule's architecture, characterized by an N-benzyl substituted 3-methyl-4-aminopiperidine core, provides a strong basis for predicting its biological targets.
-
N-Benzylpiperidine Moiety: The N-benzylpiperidine scaffold is a well-established pharmacophore found in a variety of CNS-active drugs, including potent ligands for dopamine, serotonin, and norepinephrine transporters, as well as sigma receptors. The benzyl group, a bulky lipophilic moiety, often facilitates entry across the blood-brain barrier and contributes significantly to binding affinity at various transporter and receptor sites.
-
4-Aminopiperidine Core: The protonatable amino group at the 4-position is a critical feature for interaction with the binding pockets of monoamine transporters. It is hypothesized to form a key salt bridge with a conserved aspartate residue within the binding site of DAT, a characteristic interaction for many DAT inhibitors.
-
3-Methyl Group: The stereochemistry introduced by the methyl group at the 3-position can confer selectivity and potency for specific targets. Depending on its orientation (cis or trans relative to the 4-amino group), it can enhance or reduce binding affinity by influencing the overall conformation of the molecule within the binding pocket.
Based on this structural analysis, the primary hypothesis of this guide is that this compound functions as a dopamine reuptake inhibitor.
Proposed Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition
We propose that this compound acts as a competitive inhibitor at the dopamine transporter (DAT). The DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.
Molecular Interaction Model
The proposed binding orientation places the piperidine nitrogen and the 4-amino group within the central binding site of DAT. The protonated 4-amino group is predicted to form an ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp79 in human DAT), which is a crucial interaction for the binding of dopamine and many of its inhibitors. The N-benzyl group is hypothesized to occupy a deeper, more hydrophobic pocket within the transporter, contributing to the overall binding affinity.
Downstream Signaling Consequences
By inhibiting DAT, this compound would block the primary mechanism for dopamine clearance from the synapse. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors (e.g., D1-D5). This elevated dopaminergic neurotransmission is associated with a range of physiological and behavioral effects, including changes in motor control, motivation, and reward pathways.
Caption: Proposed mechanism of DAT inhibition and downstream signaling.
Experimental Validation Strategy
A rigorous, multi-step experimental approach is required to validate the hypothesis of DAT inhibition. The following protocols are designed to be self-validating, with each step providing evidence to support the next.
Radioligand Binding Assays
The initial step is to determine if the compound binds to DAT and to assess its affinity and selectivity against other key monoamine transporters like the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).
-
Competition Curve:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of compound that inhibits 50% of radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Summary
| Target Transporter | Radioligand | Test Compound Kᵢ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15.2 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 875.4 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 450.1 |
This hypothetical data suggests that the compound is a potent and selective ligand for DAT.
In Vitro Functional Assays: Synaptosomal Uptake
To confirm that binding to DAT translates into functional inhibition, a neurotransmitter uptake assay is performed. This assay directly measures the compound's ability to block the transport of dopamine into nerve terminals.
Caption: Workflow for the [³H]Dopamine synaptosomal uptake assay.
Experimental Protocol: [³H]Dopamine Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from the striatum of rodent brains, a region rich in dopamine transporters.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]Dopamine.
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR-12909) or by conducting the assay at 4°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Calculate the IC₅₀ value for the inhibition of dopamine uptake. An IC₅₀ value in a similar range to the binding affinity (Ki) would strongly support the hypothesis that the compound is a DAT inhibitor.
Investigation of Secondary Mechanisms
While the primary hypothesis focuses on DAT, the N-benzylpiperidine scaffold is also known to interact with sigma receptors (σ₁ and σ₂). These receptors are unique intracellular proteins involved in modulating various signaling pathways, including calcium signaling and ion channel function. Therefore, it is prudent to assess the compound's affinity for sigma receptors using radioligand binding assays with ligands such as -pentazocine (for σ₁) and [³H]DTG (for σ₁ and σ₂). A significant affinity for these receptors would indicate a more complex pharmacological profile.
Conclusion
Based on a rigorous analysis of its chemical structure, this compound is proposed to act as a potent and selective inhibitor of the dopamine transporter. This mechanism involves competitive binding to the DAT, leading to an increase in synaptic dopamine levels and subsequent enhancement of dopaminergic neurotransmission. The outlined experimental framework, progressing from binding affinity studies to functional uptake assays, provides a clear and robust pathway for the empirical validation of this hypothesis. Understanding this mechanism is the foundational step in characterizing the full pharmacological profile of this compound and exploring its potential as a novel CNS agent.
References
- This section would be populated with actual references from the scientific literature that support the statements made throughout the guide. As this is a hypothetical guide for a compound with limited public data, these references would be to papers describing the pharmacology of N-benzylpiperidines, DAT inhibitors, and the experimental protocols mentioned.
Biological activity of piperidine derivatives
An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives
Authored by a Senior Application Scientist
Foreword: The Piperidine Scaffold - A Privileged Cornerstone in Modern Therapeutics
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in medicinal chemistry.[1] Its prevalence across a vast number of natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged structure." This is not by chance; the piperidine scaffold's conformational flexibility, combined with its ability to serve as a versatile scaffold for three-dimensional molecular exploration, allows it to engage with a wide array of biological targets with high affinity and specificity.[2] This guide provides drug discovery professionals with a technical overview of the diverse biological activities of piperidine derivatives, focusing on the mechanistic underpinnings of their therapeutic potential and the practical methodologies for their evaluation.
The narrative that follows is designed to bridge synthesis with application, explaining the causal links between chemical structure and biological function. We will explore key therapeutic areas where piperidine derivatives have shown significant promise—oncology, neuroprotection, and virology—grounding our discussion in quantitative data and validated experimental protocols.
Section 1: The General Workflow for Bioactivity Evaluation
The journey from a novel synthesized piperidine derivative to a potential therapeutic candidate is a systematic process of rigorous evaluation. The causality behind this workflow is to establish a compound's efficacy, mechanism, and safety profile in a stepwise manner, ensuring that resources are invested in the most promising candidates. Each stage is a validation gate for the next.
Experimental Workflow: From Synthesis to In Vivo Validation
The logical flow ensures that a comprehensive data package is built for each derivative. In vitro assays provide rapid, high-throughput screening to identify initial hits. Subsequent mechanism-of-action studies elucidate how the compound works, which is critical for lead optimization. Finally, in vivo models are employed to understand the compound's effects in a complex biological system, assessing both efficacy and potential toxicities.
Caption: General experimental workflow for evaluating piperidine derivatives.
Section 2: Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to a variety of mechanisms including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer progression.[3]
Mechanism of Action: Modulating Oncogenic Signaling
A primary mechanism by which piperidine derivatives exert their anticancer effects is through the modulation of critical signaling pathways.[3] For instance, many derivatives have been shown to interfere with the PI3K/Akt pathway, a central node in cell survival and proliferation.[4] By inhibiting this pathway, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, ultimately tipping the cellular balance towards programmed cell death.[3][4] Another key strategy is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
Caption: Piperidine derivatives inducing apoptosis via PI3K/Akt pathway inhibition.
Quantitative Anticancer Activity Data
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell viability or growth by 50% and are crucial for comparing the efficacy of different derivatives.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| Compound 17a | MGC803 | Gastric | 1.09 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) |
Section 3: Neuroprotective Properties of Piperidine Derivatives
Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant therapeutic challenge.[6] Piperidine derivatives have emerged as promising neuroprotective agents, capable of mitigating neuronal damage through various mechanisms.[6][7]
Mechanism of Action: Combating Excitotoxicity and Oxidative Stress
A key mechanism in ischemic stroke is glutamate-induced excitotoxicity, where excessive glutamate release leads to neuronal death. Certain piperidine derivatives have been shown to protect against this damage.[6] For example, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) provides neuroprotection by reducing ischemia-evoked nitric oxide (NO) production, a downstream effector of glutamate toxicity.[8] Other derivatives, such as the piperine derivative HJ105, exert neuroprotective effects by reducing oxidative stress and neuroinflammation via the Keap1-Nrf2 signaling axis.[7] This demonstrates the ability of the piperidine scaffold to be tailored to interact with specific targets within complex neurodegenerative pathways.
Quantitative Neuroprotective Activity Data
The efficacy of neuroprotective agents can be assessed by their ability to preserve cell viability in the face of a neurotoxic insult.
| Derivative | Cell Model | Insult | Protective Effect | Reference |
| Compound A10 | SH-SY5Y cells | L-Glutamic acid | Dose-dependent increase in cell viability | [6] |
| PPBP | Rat MCAO model | Ischemia | Significantly decreased infarction volume | [8] |
| HJ105 | SH-SY5Y cells | Aβ1-42 | Alleviated neurotoxicity | [7] |
| Piperine | Hippocampal neurons | Glutamate | Protected against decreased cell viability | [9] |
| Compound 8 | DRG neurons | Paclitaxel | Attenuated neurite outgrowth damage at 1.0 µM | [10] |
Section 4: Antiviral Activity of Piperidine Derivatives
The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of the viral life cycle, from entry to replication and release.[11]
Mechanism of Action: Targeting Viral Proteins and Replication
Piperidine derivatives can be designed to target specific viral components. For instance, some derivatives act as potent inhibitors of the influenza virus by interfering with an early to middle stage of its replication cycle.[12][13] The structure-activity relationship (SAR) studies reveal that specific linkages, such as an ether bond between a quinoline and the piperidine ring, can be critical for potent inhibitory activity.[13] Other derivatives have shown remarkable activity against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14]
Quantitative Antiviral Activity Data
The efficacy of antiviral compounds is measured by the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical measure of a drug's therapeutic window.
| Derivative | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| FZJ13 | HIV-1 | MT-4 | Potent anti-HIV-1 activity | - | [15] |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin | - | [15] |
| Compound 11e | Influenza A (various) | MDCK, HeLa, HEK293 | As low as 0.05 | >160,000 | [12][13] |
| Chloroquine Analog 11 | SARS-CoV-2 | Vero E6 | - | 20 | [16] |
Section 5: Key Experimental Protocols
The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methodologies are foundational for evaluating the biological activities discussed. They are presented as self-validating systems, with built-in controls to ensure data integrity.
Protocol 1: Assessment of Cytotoxicity/Cell Viability (MTT Assay)
Causality: This protocol is a cornerstone for assessing a compound's effect on cell health.[17] It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[17][18][19] Since this conversion only occurs in metabolically active, viable cells, the amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity or cytoprotection.[19]
Caption: Visual workflow of the MTT Cell Viability Assay protocol.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., MCF-7 breast cancer cells).
-
Prepare a cell suspension and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[18]
-
Gently mix by pipetting to ensure a homogenous solution.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17][18] Use a reference wavelength of >650 nm.[18]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of Antiviral Activity (Plaque Reduction Assay)
Causality: This assay provides a functional measure of a compound's ability to inhibit viral infection and replication. A viral plaque is a visible clear zone that develops on a monolayer of host cells as the virus infects and lyses the cells. The number of plaques is directly proportional to the quantity of infectious virus. An effective antiviral agent will reduce the number or size of these plaques. This method is a gold standard for quantifying viral infectivity.[21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates to form a confluent monolayer.
-
Incubate until cells are ~95-100% confluent.
-
-
Viral Infection and Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in serum-free medium.
-
Prepare a known titer of the virus stock (e.g., influenza A/H1N1).
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. This tests the compound's ability to neutralize the virus before infection.
-
Wash the cell monolayers with PBS, then add 200 µL of the virus/compound mixture to each well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the piperidine derivative. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[1][22] Its structural simplicity belies its chemical versatility, allowing for the development of compounds with highly specific activities against cancer, neurodegenerative disorders, and viral infections.[11][14] The key to unlocking this potential lies in a deep, mechanistic understanding of how structural modifications influence biological activity, guided by rigorous and reproducible experimental evaluation. The protocols and data presented in this guide serve as a foundational framework for researchers and scientists dedicated to advancing piperidine-based drug development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central (PMC).
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- Animal Models of Neurodegenerative Diseases. (n.d.). PubMed Central (PMC).
- MTT assay protocol. (n.d.). Abcam.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health (NIH).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). Thieme Connect.
- Antiviral assay. (n.d.). Bio-protocol.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.
- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). International Journal of Innovative Research in Technology (IJIRT).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development (IJNRD).
- The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (n.d.). PubMed.
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). BenchChem.
- Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry.
- Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. (2001). Stroke.
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed.
- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (n.d.). PubMed.
- Piperidine derivative (57) as anti-SARS-CoV-2 agent. (n.d.). ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijirt.org [ijirt.org]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. clyte.tech [clyte.tech]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 22. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to the Discovery and History of Substituted Piperidines
Introduction: The Piperidine Motif - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and ubiquitous structural motifs in the realm of drug discovery and development. Its prevalence is not a matter of chance, but a testament to its remarkable physicochemical properties that enhance "druggability". The piperidine scaffold offers a stable, three-dimensional framework that can be readily functionalized to present substituents in precise spatial orientations, enabling high-affinity interactions with biological targets. Furthermore, its presence in a molecule can improve metabolic stability, modulate lipophilicity, and facilitate transport across biological membranes, thereby optimizing pharmacokinetic profiles.
This guide provides a comprehensive exploration of the discovery and history of substituted piperidines, tracing their journey from natural origins to their central role in some of the most impactful therapeutic agents of the modern era. We will delve into the seminal discoveries that first brought this scaffold to the attention of chemists, chronicle the evolution of synthetic methodologies from classical reductions to sophisticated asymmetric syntheses, and examine case studies of key drug classes where the substituted piperidine core is paramount. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the causality behind experimental choices and the self-validating nature of robust chemical protocols.
Part 1: From Pepper to Potency - Early Discoveries and Natural Products
The story of piperidine begins in the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both scientists obtained the compound by reacting piperine with nitric acid. Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), was the first widely known natural product containing the piperidine ring, and it lent its name to the parent heterocycle.
Nature, it turned out, had been utilizing the piperidine scaffold long before chemists. This structural motif is present in a vast array of natural alkaloids, often exhibiting potent biological activities.
Key Examples of Piperidine-Containing Natural Products:
-
Coniine: A toxic alkaloid from poison hemlock (Conium maculatum), famously used in the execution of Socrates. Its simple 2-propylpiperidine structure belies its potent neurotoxicity.
-
Lobeline: Found in Indian tobacco (Lobelia inflata), this alkaloid has complex pharmacological effects, acting on nicotinic acetylcholine receptors.
-
Solenopsin: A venomous alkaloid found in the venom of fire ants, which exhibits hemolytic and necrotic properties.
-
Anabasine: A nicotine analog found in tree tobacco (Nicotiana glauca).
The biosynthesis of many of these alkaloids provides a fascinating insight into nature's synthetic strategies. A common pathway involves the cyclization of L-lysine to form a Δ¹-piperideine intermediate, which then serves as a versatile precursor for further elaboration. This biosynthetic blueprint has inspired modern synthetic chemists to develop biomimetic approaches for constructing complex piperidine-based molecules.
Part 2: The Evolution of Synthesis - Forging the Piperidine Core
The journey from the simple isolation of piperidine to the complex, stereocontrolled synthesis of modern pharmaceuticals is a story of continuous innovation in organic chemistry.
Classical Approaches: The Hydrogenation of Pyridines
The most fundamental and industrially significant method for synthesizing the piperidine skeleton is the hydrogenation of pyridine. This approach, while conceptually simple, laid the groundwork for accessing large quantities of the piperidine core.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol describes a standard laboratory procedure for the hydrogenation of pyridine to piperidine using a palladium on carbon (Pd/C) catalyst, a widely used and effective method.
Self-Validation System:
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the pyridine starting material and the appearance of the piperidine product. Thin-Layer Chromatography (TLC) can also be used, though visualization may require staining (e.g., with potassium permanganate).
-
Product Confirmation: The final product's identity and purity should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of aromatic proton signals (typically δ 7.0-8.5 ppm) and the appearance of aliphatic proton signals (typically δ 1.5-3.0 ppm) are indicative of a successful reaction.
Methodology:
-
Catalyst Preparation: In a fume hood, a 500 mL Parr hydrogenation bottle is charged with 10% Palladium on Carbon (50% wet, 2.0 g).
-
Solvent and Substrate Addition: Methanol (150 mL) is carefully added to the bottle, followed by pyridine (20.0 g, 0.25 mol). Causality Note: Methanol is a common solvent for hydrogenations. An acidic co-solvent like acetic acid is often added to protonate the pyridine nitrogen, which can accelerate the reduction of the electron-rich aromatic ring and mitigate catalyst poisoning by the basic nitrogen atoms of the substrate and product.
-
Reaction Setup: The bottle is securely attached to a Parr hydrogenation apparatus.
-
Inerting the Atmosphere: The system is purged by evacuating the air and refilling with nitrogen gas. This cycle is repeated three times to ensure an inert atmosphere.
-
Hydrogenation: The nitrogen is evacuated, and the system is pressurized with hydrogen gas to 50 psi (approximately 3.4 bar). The mechanical shaker is turned on to ensure vigorous mixing of the catalyst, substrate, and hydrogen.
-
Reaction Monitoring and Completion: The reaction is typically exothermic, and an initial rise in temperature may be observed. The reaction is monitored by the uptake of hydrogen from the reservoir. Once the hydrogen uptake ceases (typically after 4-8 hours), the reaction is considered complete.
-
Work-up: The shaker is stopped, and the hydrogen pressure is carefully vented. The system is purged again with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. Safety Note: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of appropriately.
-
Isolation: The methanol is removed from the filtrate by rotary evaporation. The resulting crude piperidine can be purified by distillation to yield a colorless liquid.
Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
The choice of catalyst is critical and depends on the desired balance of reactivity, selectivity, cost, and mildness of reaction conditions. Noble metal catalysts are generally more active at lower temperatures and pressures.
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Ru/PDVB | 100 | 10 | Water | >99 | >99 | |
| Rh₂O₃ | 40 | 5 | TFE | >99 | >99 | |
| Pd/C | 100 | 50 | Acetic Acid | >99 | >99 | General Method |
| γ-Mo₂N | (Theoretical) | - | - | - | - | |
| Ni-based | 150-200 | 100-200 | Neat | High | High | Industrial Method |
PDVB: Poly(divinylbenzene), TFE: Trifluoroethanol
The Dawn of Asymmetric Synthesis: Controlling Stereochemistry
As the therapeutic applications of substituted piperidines grew, so did the demand for methods to control their three-dimensional structure. Many piperidine-containing drugs are chiral, and often only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects. This necessity drove the development of catalytic asymmetric methods to produce enantiomerically enriched piperidines.
Recent decades have seen a surge in powerful asymmetric strategies:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors. A key step involves the asymmetric carbometalation of a dihydropyridine intermediate.
-
Catalytic Asymmetric [4+2] Annulation: Chiral phosphines can catalyze the [4+2] cycloaddition of imines with allenes, providing a direct route to functionalized piperidines with high enantioselectivity.
-
Biocatalysis: Inspired by nature's own synthetic machinery, enzymes are increasingly used to perform stereoselective transformations on pyridine and piperidine scaffolds.
These advanced methods provide access to libraries of structurally diverse and stereochemically defined piperidines, which are invaluable in modern drug discovery programs.
Part 3: Therapeutic Triumphs - Substituted Piperidines in Medicine
The true impact of substituted piperidines is most evident in the vast number of life-changing medicines that incorporate this core structure. The piperidine ring is a key pharmacophore in drugs treating a wide range of conditions, from excruciating pain to debilitating psychiatric disorders.
The Phenylpiperidines: A Revolution in Pain Management
The development of synthetic opioids represents a landmark in medicinal chemistry, and the phenylpiperidine class is at its heart.
The Fentanyl Story
In 1959, Dr. Paul Janssen, seeking new and powerful analgesics, synthesized fentanyl. His work was a brilliant extension of the structure-activity relationships of meperidine, an earlier synthetic opioid. Fentanyl's structure, featuring a 4-anilidopiperidine core, resulted in a compound 50 to 100 times more potent than morphine. This extraordinary potency stems from its high lipophilicity, allowing it to rapidly cross the blood-brain barrier and bind with high affinity to μ-opioid receptors.
The success of fentanyl spurred the development of a whole family of potent analogues, each with a unique pharmacokinetic profile tailored for specific clinical settings, such as anesthesia and the management of severe chronic pain.
-
Sufentanil (1974): Even more potent than fentanyl, used in cardiac surgery.
-
Alfentanil (1976): Less potent but with a much faster onset and shorter duration of action.
-
Remifentanil (1996): Unique in its ester linkage, which allows for rapid metabolism by non-specific tissue and plasma esterases, making its effects highly controllable and short-lived.
The timeline below illustrates the rapid innovation in this class of drugs following the initial discovery.
Modulating the Mind: Piperidines in Antipsychotics and Antidepressants
The piperidine scaffold has been instrumental in the development of drugs for treating central nervous system (CNS) disorders.
Antipsychotics
The first-generation, or "typical," antipsychotics often feature a phenothiazine or butyrophenone core with a piperidine-containing side chain. Haloperidol, a butyrophenone discovered in 1958, is a prime example. The piperidine ring in these molecules plays a crucial role in binding to dopamine D₂ receptors, the primary target for their antipsychotic effect.
Later, second-generation, or "atypical," antipsychotics were developed to have a broader receptor binding profile, often with higher affinity for serotonin receptors, leading to a better side-effect profile. Many of these, such as risperidone and paliperidone, also incorporate a substituted piperidine moiety as a key structural element. The evolution of these drugs highlights the versatility of the piperidine ring in fine-tuning receptor selectivity.
Antidepressants
The class of selective serotonin reuptake inhibitors (SSRIs) revolutionized the treatment of depression. Paroxetine, a phenylpiperidine derivative discovered in 1975, is a potent and selective inhibitor of serotonin reuptake. The specific conformation of the substituted piperidine ring is critical for its selective interaction with the serotonin transporter. Further research has led to the development of piperidine derivatives that act as dual serotonin and noradrenaline reuptake inhibitors (SNRIs), offering another therapeutic option for mood disorders.
The logical workflow for developing such CNS-active agents often follows a path of iterative optimization, as depicted below.
Part 4: The Future of Piperidine Chemistry
The historical journey of substituted piperidines is far from over. This privileged scaffold continues to be a focal point of innovation in medicinal chemistry. Current research is pushing the boundaries in several exciting directions:
-
Fragment-Based Drug Discovery (FBDD): The inherent three-dimensionality of the piperidine ring makes it an ideal scaffold for creating 3D fragments. These fragments can explore chemical space more effectively than traditional flat aromatic fragments, leading to the discovery of novel hits for challenging targets.
-
Novel Synthetic Methods: The development of even more efficient, selective, and sustainable methods for piperidine synthesis remains a key goal. This includes the use of flow chemistry, photoredox catalysis, and late-stage functionalization techniques to rapidly generate and modify complex piperidine-containing molecules.
-
New Therapeutic Areas: Researchers are continuously exploring the potential of substituted piperidines in new therapeutic areas, including antivirals, anti-inflammatory agents, and treatments for neurodegenerative diseases. For instance, novel substituted piperidines are being developed as inhibitors of the HDM2-p53 protein-protein interaction for cancer therapy.
Conclusion
From its humble origins in the pungent spice of black pepper, the substituted piperidine has evolved into an undisputed pillar of modern pharmacology. Its history is intertwined with the history of medicinal chemistry itself, marking milestones in the treatment of pain, psychosis, and depression. The journey from the isolation of natural alkaloids to the rational design and asymmetric synthesis of complex therapeutic agents showcases the power of organic chemistry to impact human health. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the versatile and privileged piperidine scaffold is certain to be at the core of many therapeutic breakthroughs to come.
References
-
Piperidine - Wikipedia. Wikipedia. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Science Publishing. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link]
-
Catalytic hydrogenation of pyridines in water. ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
-
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society. [Link]
-
Fentanyl - Wikipedia. Wikipedia. [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC - PubMed Central. [Link]
-
The story of antipsychotics: Past and present. PMC - NIH. [Link]
-
4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
-
Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. PubMed Central. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride IUPAC name
An In-Depth Technical Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a substituted piperidine with significant potential as a versatile building block in medicinal chemistry. The piperidine scaffold is a prevalent feature in a multitude of pharmaceuticals, and the specific substitution pattern of this compound offers unique stereochemical and pharmacological possibilities.[1][2] This document delves into the nuanced aspects of its nomenclature and stereochemistry, outlines detailed synthetic protocols for its diastereomers, provides expected analytical characterization data, and explores its potential applications in drug discovery, particularly in the development of analgesics and other CNS-active agents.[3]
Nomenclature and Stereochemical Considerations
The unequivocal identification of this compound is paramount for reproducible research. The core structure, a piperidine ring, is substituted at three positions: a benzyl group at the nitrogen (position 1), a methyl group at carbon 3, and an amino group at carbon 4.
IUPAC Name: 1-benzyl-3-methylpiperidin-4-amine dihydrochloride[4]
Chemical Structure:
Caption: General structure of this compound.
The presence of chiral centers at positions 3 and 4 gives rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and amino groups significantly influences the molecule's conformation and, consequently, its biological activity. It is crucial to distinguish between these isomers in any research context.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Derived |
| Molecular Weight | 277.24 g/mol | Derived |
| CAS Number | 2649263-35-2 (for the dihydrochloride) | [4] |
Synthesis and Mechanistic Insights
The synthesis of 1-benzyl-3-methyl-piperidin-4-ylamine typically commences from the corresponding piperidone, 1-benzyl-3-methyl-4-piperidone. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the choice of reducing agent.
Synthesis of the Precursor: 1-Benzyl-3-methyl-4-piperidone
A common route to this precursor involves the alkylation of 1-benzyl-4-piperidone.[5]
Caption: Synthetic workflow for the precursor, 1-benzyl-3-methyl-4-piperidone.
Experimental Protocol:
-
To a suspension of sodium hydride (60% in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4-piperidone in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the enolate.
-
Add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-3-methyl-4-piperidone.[5]
Stereoselective Synthesis of cis- and trans-1-Benzyl-3-methyl-piperidin-4-ylamine
The stereochemistry of the final product is determined during the reduction of an intermediate oxime or imine derived from the piperidone.
2.2.1. Synthesis via Reductive Amination
A direct approach is the reductive amination of 1-benzyl-3-methyl-4-piperidone. The choice of reducing agent is critical for stereoselectivity.
Caption: General workflow for the stereoselective synthesis of the target amine.
Experimental Protocol (cis-isomer favored):
-
Dissolve 1-benzyl-3-methyl-4-piperidone in methanol.
-
Add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with HCl and then basify with NaOH.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to separate the cis and trans isomers, with the cis isomer typically being the major product under these conditions.
Experimental Protocol (trans-isomer favored): A route favoring the trans isomer can be achieved through the reduction of an oxime intermediate with a metal catalyst, which often favors the thermodynamically more stable product.
-
React 1-benzyl-3-methyl-4-piperidone with hydroxylamine hydrochloride to form the oxime.
-
Subject the isolated oxime to catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.
-
Isolate and purify the product, which is expected to be enriched in the trans isomer.
Preparation of the Dihydrochloride Salt
The purified free base can be converted to the dihydrochloride salt for improved stability and solubility in aqueous media.
Protocol:
-
Dissolve the purified 1-benzyl-3-methyl-piperidin-4-ylamine in a suitable solvent such as ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol (2 equivalents) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Purification and Analytical Characterization
The separation of the cis and trans diastereomers is typically achieved by column chromatography on silica gel. Their distinct stereochemistry leads to differences in their spectroscopic data.
| Analytical Data | Expected Observations |
| ¹H NMR | The chemical shifts and coupling constants of the protons at positions 3 and 4 will differ significantly between the cis and trans isomers due to their different spatial orientations. The coupling constant between H-3 and H-4 is expected to be smaller for the cis isomer (axial-equatorial or equatorial-axial relationship) and larger for the trans isomer (diaxial relationship). |
| ¹³C NMR | The chemical shifts of the carbons in the piperidine ring, particularly C-3 and C-4, will be different for the two isomers. |
| Mass Spectrometry | Both isomers will exhibit the same molecular ion peak corresponding to the molecular weight of the free base (m/z = 218.34) or the protonated molecule. Fragmentation patterns may show subtle differences. |
| Infrared (IR) Spectroscopy | The IR spectra will show characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and C-N stretching. |
Potential Applications and Pharmacological Context
Substituted 4-aminopiperidines are a well-established class of compounds in medicinal chemistry with a broad range of biological activities.[6] The 3-methyl-4-aminopiperidine scaffold, in particular, has been explored for its potential as:
-
Analgesics: The piperidine ring is a core component of many opioid analgesics. Modifications at the 3 and 4 positions can modulate affinity and selectivity for opioid receptors.[1][3]
-
CNS Agents: Derivatives of 4-aminopiperidine have been investigated for their activity on various central nervous system targets.[7]
-
Intermediates in Pharmaceutical Synthesis: This compound serves as a valuable intermediate for the synthesis of more complex molecules, including Janus kinase (JAK) inhibitors.[8]
Caption: Potential pharmacological relevance of the 1-benzyl-3-methyl-piperidin-4-ylamine scaffold.
Safety and Handling
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
- Zimmerman, D. M., et al. (1985). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 28(5), 658-662.
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]
- Iaroshenko, V. O., et al. (2021).
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. Retrieved from [Link]
-
GSRS. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. Retrieved from [Link]
-
ResearchGate. (n.d.). Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride,2649263-35-2-Amadis Chemical [amadischem.com]
- 5. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, a key intermediate in contemporary pharmaceutical synthesis. This document moves beyond a simple recitation of data points, offering instead a detailed exploration of the experimental methodologies required for its characterization. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for researchers engaged in the development of piperidine-based therapeutics. The narrative emphasizes scientific integrity, combining theoretical principles with field-proven insights to ensure a robust understanding of this important chemical entity.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, enabling precise interactions with biological targets. The compound 1-Benzyl-3-methyl-piperidin-4-ylamine, as its dihydrochloride salt, is a versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. The benzyl group offers a handle for modulating lipophilicity and potential aromatic interactions, while the methyl and amine functionalities provide sites for further chemical elaboration and control over pharmacokinetic properties.
The dihydrochloride salt form is frequently employed to enhance aqueous solubility and improve the stability and handling of the parent amine.[2][3] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for successful drug development, influencing everything from formulation and bioavailability to process chemistry and regulatory compliance.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For this compound, this involves a combination of spectroscopic and spectrometric techniques.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | PubChem |
| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Amadis Chemical[4] |
| Molecular Weight | 277.24 g/mol | Calculated |
| Canonical SMILES | CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | Amadis Chemical[4] |
| InChIKey | OPZZZCZWHJKIAC-UHFFFAOYSA-N | Amadis Chemical[4] |
| CAS Number | 2649263-35-2 (for the (3R,4R)-isomer dihydrochloride) | Amadis Chemical[4] |
Note: The presence of two stereocenters at positions 3 and 4 of the piperidine ring means that this compound can exist as different stereoisomers (cis and trans). The specific stereochemistry will significantly influence its biological activity and some physical properties. This guide addresses the general characterization of the compound, but stereospecific synthesis and analysis are crucial for pharmaceutical applications.
Proposed Synthesis Pathway
A plausible synthetic route to 1-Benzyl-3-methyl-piperidin-4-ylamine involves a multi-step process, often starting from a substituted pyridine precursor. The following diagram illustrates a conceptual pathway, highlighting key transformations that are common in the synthesis of such piperidine derivatives.[5][6]
Caption: Conceptual synthesis pathway for this compound.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Experience: The dihydrochloride nature of the salt means the amine protons will be exchanging and may appear as broad signals. The spectrum should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆, which can accommodate the salt's polarity. The diastereomeric nature of the compound may lead to complex spectra, potentially showing two sets of signals if a mixture of isomers is present.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum at a field strength of at least 400 MHz.
-
Expected Signals:
-
Aromatic protons of the benzyl group (multiplet, ~7.2-7.5 ppm).
-
Benzylic CH₂ protons (singlet or AB quartet, ~3.5-4.0 ppm).
-
Piperidine ring protons (complex multiplets, ~1.5-3.5 ppm).
-
Methyl group protons (doublet, ~0.8-1.2 ppm).
-
Amine protons (broad signals, variable chemical shift).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals:
-
Aromatic carbons (~125-140 ppm).
-
Benzylic CH₂ carbon (~60-65 ppm).
-
Piperidine ring carbons (~25-60 ppm).
-
Methyl carbon (~10-20 ppm).
-
-
-
2D NMR (COSY, HSQC): If the 1D spectra are complex, acquire 2D correlation spectra (COSY for ¹H-¹H correlations, HSQC for ¹H-¹³C correlations) to definitively assign proton and carbon signals and confirm connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.
Expertise & Experience: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this compound, as the amine functionalities are readily protonated. The observed mass will be that of the free base cation [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion and Analysis: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition:
-
Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For C₁₃H₂₀N₂, the expected monoisotopic mass is 204.1626, so the [M+H]⁺ ion should appear at m/z 205.1704.
-
Perform tandem MS (MS/MS) on the precursor ion (m/z 205.17) to induce fragmentation.
-
-
Fragmentation Analysis:
-
Expected Fragmentation: Common fragmentation pathways for benzylpiperidines include the loss of the benzyl group to form a tropylium ion (m/z 91) and cleavage of the piperidine ring.[9] The specific fragmentation pattern will provide further confirmation of the structure.
-
Caption: Expected major fragmentation pathways in ESI-MS/MS.
Thermal and Crystalline Properties
The solid-state properties of a pharmaceutical salt are critical for its stability, manufacturability, and performance.
Melting Point and Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques.
Expertise & Experience: As a dihydrochloride salt, the compound may be hygroscopic. DSC can reveal melting point, purity, and polymorphism, while TGA measures weight loss as a function of temperature, indicating the presence of solvates or decomposition.[10][11] The melting of a salt can be a complex event, sometimes accompanied by decomposition.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. For TGA, a ceramic or platinum pan is used.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
A sharp endothermic peak indicates the melting point. A broad peak may suggest impurity or decomposition. Multiple peaks could indicate polymorphism.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Monitor for weight loss. A weight loss step before melting could indicate the loss of water (for a hydrate) or residual solvent. Weight loss concurrent with the melting endotherm suggests decomposition.[12]
-
Crystallinity
X-ray Powder Diffraction (XRPD) is the definitive method for assessing the crystallinity of a solid material.
Expertise & Experience: A crystalline solid will produce a unique pattern of sharp diffraction peaks, while an amorphous solid will show a broad halo. XRPD is crucial for identifying different polymorphic forms, which can have different physical properties.[13]
-
Sample Preparation: Gently grind the sample to a fine powder and pack it into the sample holder.
-
Data Acquisition:
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).
-
-
Data Analysis:
-
The resulting diffractogram provides a fingerprint of the crystalline form. The presence of sharp peaks confirms the crystalline nature of the salt.
-
Solution Properties
The behavior of the compound in solution dictates its suitability for various applications, especially in formulation and biological systems.
Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability.[14][] As a dihydrochloride salt of a basic compound, the solubility of this compound is expected to be pH-dependent.
Expertise & Experience: The equilibrium solubility should be determined at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[16] The "shake-flask" method is a standard approach. The dihydrochloride salt will likely have high solubility at low pH, which may decrease as the pH increases and the free base begins to precipitate.
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).
-
Equilibration: Add an excess of the solid compound to each buffer in separate vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Filter the suspensions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (the benzyl group provides a chromophore).
-
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH.
Acidity Constant (pKa)
The pKa values dictate the ionization state of the molecule at a given pH. Since 1-Benzyl-3-methyl-piperidin-4-ylamine has two basic nitrogen atoms, it will have two pKa values.
Expertise & Experience: Potentiometric titration is the gold standard for pKa determination.[17][18] The two pKa values will correspond to the protonation of the piperidine nitrogen and the primary amine. The piperidine nitrogen is generally more basic (higher pKa) than the primary amine.
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of water or a water/co-solvent mixture if solubility is limited. The solution should be made acidic (e.g., with a known excess of HCl) to ensure both amines are fully protonated.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve. Alternatively, specialized software can be used to fit the titration curve and calculate the pKa values.
-
Caption: Integrated workflow for physicochemical characterization.
Conclusion
The comprehensive physicochemical characterization of this compound is a foundational activity in its application for pharmaceutical research and development. This guide has outlined the critical experimental protocols and the scientific rationale necessary to determine its identity, purity, solid-state characteristics, and solution behavior. By employing a systematic and multi-technique approach encompassing NMR, MS, thermal analysis, XRPD, and solution-state measurements, researchers can build a robust data package. This not only ensures the quality and consistency of this vital intermediate but also provides the essential insights needed to accelerate the journey from chemical synthesis to clinical application.
References
-
Kayamba, F., Dunnill, C., Hamnett, D. J., & Moran, W. J. (n.d.). ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
-
Donohoe, T. J., et al. (2012). Piperidine Synthesis. DTIC. [Link]
-
GSRI. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-.[Link]
-
González-García, J. S., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. [Link]
-
Crystal Growth & Design. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[Link]
-
Reddit. (2022). What are amine hydrochlorides?[Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. PubChem. [Link]
-
World Health Organization. (n.d.). Annex 4.[Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.[Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.[Link]
-
Jimdo. (n.d.). Energydependent dissociation of benzylpyridinium ions in an iontrap mass spectrometer.[Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.[Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids.[Link]
-
Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.[Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.[Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.[Link]
-
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.[Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[Link]
-
ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions.[Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]
-
ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.[Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.[Link]
-
National Center for Biotechnology Information. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]
-
Quora. (2018). What is the reaction between hydrochloric and amine?[Link]
-
Ataman Kimya. (n.d.). PIPERIDINE.[Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.[Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminopiperidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. PubMed Central. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.[Link]
-
PubChemLite. (n.d.). Indole, 1-((3-(4-benzyl-1-piperazinyl)propyl)methylamino)-3-phenyl-, dihydrochloride.[Link]
-
American Chemical Society. (n.d.). Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and.[Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.[Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.e.jimdo.com [storage.e.jimdo.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. who.int [who.int]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
An Application Note and Detailed Protocol for the Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable piperidine derivative for pharmaceutical research and development. The protocol herein details a robust, multi-step synthetic route commencing with the α-methylation of a commercially available precursor, followed by reductive amination, and culminating in the formation of the stable dihydrochloride salt. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also the underlying chemical principles and justifications for the selected reagents and conditions. All quantitative data is summarized in tables, and the overall workflow is visually represented to ensure clarity and reproducibility in a laboratory setting.
Introduction
Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while also serving as a versatile scaffold for introducing diverse pharmacophoric elements. 1-Benzyl-3-methyl-piperidin-4-ylamine, in particular, is an important intermediate in the synthesis of more complex molecules, including potent analgesics and tranquilizers.[1] The dihydrochloride salt form enhances the compound's stability and ease of handling, making it suitable for further synthetic transformations and storage.
This application note presents a detailed, three-part synthesis protocol. The synthesis begins with the preparation of the key intermediate, 1-Benzyl-3-methyl-piperidin-4-one, via methylation of 1-benzyl-4-piperidone. The subsequent step involves the conversion of the ketone to the primary amine through reductive amination. The final stage is the preparation of the title compound as its dihydrochloride salt.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a three-stage process. The initial stage involves the methylation of 1-benzyl-4-piperidone to yield the corresponding 3-methyl derivative. This intermediate is then converted to the amine via reductive amination. The final step is the formation of the dihydrochloride salt.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of 1-Benzyl-3-methyl-piperidin-4-one
This initial step involves the α-methylation of 1-benzyl-4-piperidone. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack methyl iodide. Sodium hydride (NaH) is a strong base suitable for deprotonating the α-carbon of the ketone to form the required enolate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Benzyl-4-piperidone | 189.26 | 18.9 g | 0.1 |
| Sodium Hydride (60% in oil) | 24.00 | 4.2 g | 0.105 |
| Methyl Iodide | 141.94 | 17.9 g (7.85 mL) | 0.126 |
| Tetrahydrofuran (THF), anhydrous | - | 220 mL | - |
| Ethyl Acetate | - | 360 mL | - |
| Brine | - | 150 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
Protocol:
-
Suspend sodium hydride (4.2 g, 60% dispersion in mineral oil) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate beaker, dissolve 1-benzyl-4-piperidone (18.9 g) and methyl iodide (17.9 g) in 20 mL of anhydrous THF.
-
Add the solution from step 2 dropwise to the sodium hydride suspension at room temperature over approximately 5 minutes.[2] An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily residue.
-
Pour the residue into 150 mL of water and extract with ethyl acetate (3 x 120 mL).[2]
-
Combine the organic extracts and wash with 150 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (2:1 v/v) as the eluent to afford pure 1-benzyl-3-methyl-4-piperidone.[2]
¹H NMR data for 1-benzyl-3-methylpiperidin-4-one (400 MHz, DMSO-d6): δ 7.20-7.35 (m, 5H), 3.58 (s, 2H), 2.95-3.02 (m, 2H), 2.48-2.62 (m, 2H), 2.26-2.32 (m, 1H), 2.10-2.18 (m, 1H), 2.00 (q, 1H), 0.81 (d, 3H).[3]
Part 2: Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine
The conversion of the ketone to the amine is achieved through reductive amination. This process involves the in situ formation of an imine from the ketone and an ammonia source (ammonium acetate), which is then reduced by a mild reducing agent, sodium cyanoborohydride. Sodium cyanoborohydride is particularly effective for this transformation as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Benzyl-3-methyl-piperidin-4-one | 203.29 | 10.16 g | 0.05 |
| Ammonium Acetate | 77.08 | 19.3 g | 0.25 |
| Sodium Cyanoborohydride | 62.84 | 3.77 g | 0.06 |
| Methanol | - | 250 mL | - |
| Dichloromethane | - | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
-
Dissolve 1-benzyl-3-methyl-piperidin-4-one (10.16 g) and ammonium acetate (19.3 g) in 250 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (3.77 g) portion-wise to the stirring solution. Gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting ketone.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-methyl-piperidin-4-ylamine as a crude oil. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part 3: Formation of this compound
The final step is the conversion of the free amine base into its dihydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is typically a solid that can be easily isolated by filtration, which also serves as a method of purification. The dihydrochloride form indicates that both nitrogen atoms in the molecule have been protonated.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Benzyl-3-methyl-piperidin-4-ylamine (crude) | 204.31 | ~0.05 mol | ~0.05 |
| Hydrochloric Acid (2M in Diethyl Ether) | - | ~100 mL | ~0.2 |
| Diethyl Ether or Ethanol | - | As needed | - |
Protocol:
-
Dissolve the crude 1-benzyl-3-methyl-piperidin-4-ylamine from Part 2 in a minimal amount of diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.[4] A precipitate will form.
-
Continue adding the HCl solution until no further precipitation is observed and the solution is acidic to litmus paper.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.[4]
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Methyl Iodide: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanoborohydride: Toxic. Can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a fume hood.
-
Solvents: Tetrahydrofuran, methanol, and diethyl ether are flammable. Work in a well-ventilated area and away from ignition sources.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.
References
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
Sources
Application Notes and Protocols: Reductive Amination of 1-benzyl-3-methyl-piperidin-4-one
Abstract
This document provides a comprehensive technical guide for the reductive amination of 1-benzyl-3-methyl-piperidin-4-one, a key transformation in the synthesis of various biologically active piperidine derivatives.[1][2][3] We delve into the mechanistic underpinnings of this reaction, offer a comparative analysis of common hydride reducing agents, and present detailed, validated protocols for laboratory execution. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step, ensuring high yield, purity, and reproducibility.
Introduction: The Significance of Piperidine Scaffolds and Reductive Amination
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. The synthesis of substituted piperidines, therefore, is of paramount importance.
Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, providing a controlled route to primary, secondary, and tertiary amines.[4][5] This one-pot reaction, which combines a carbonyl compound and an amine in the presence of a reducing agent, circumvents the common issue of over-alkylation associated with direct alkylation methods.[6] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate that is subsequently reduced to the target amine.[7][8]
This application note focuses on the specific reductive amination of 1-benzyl-3-methyl-piperidin-4-one, a versatile intermediate for creating 4-amino-3-methylpiperidine derivatives. These derivatives are of significant interest in the development of novel therapeutics.[2]
Mechanistic Overview
The reductive amination of a ketone with an amine source, such as ammonia or a primary amine, involves two key sequential steps that occur in situ:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to form a Schiff base (imine) or, under acidic conditions, a protonated iminium ion. The formation of this intermediate is a reversible equilibrium.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product. The choice of reducing agent is critical to the success of the reaction; it must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the imine/iminium intermediate.[6][8]
Caption: General workflow of reductive amination.
Comparative Analysis of Reducing Agents
The selection of the appropriate reducing agent is a critical parameter for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate over the starting ketone.[6] Below is a comparison of commonly employed hydride reagents for this transformation.
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and highly selective for iminium ions over ketones.[9][10][11] Tolerates a wide range of functional groups.[10] Safer alternative to cyanoborohydrides.[12] | Moisture sensitive.[13] Not compatible with protic solvents like methanol.[11][13] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][10][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH; selectively reduces iminium ions.[6][8][14][15] Compatible with protic solvents like methanol.[13][15] | Highly toxic; can liberate hydrogen cyanide (HCN) gas, especially under acidic conditions.[12][15] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[11] | Can reduce the starting ketone, leading to alcohol byproducts.[6][8][13] Requires careful control of reaction conditions (e.g., pre-formation of the imine).[13] | Methanol (MeOH), Ethanol (EtOH)[13] |
| Catalytic Hydrogenation | H₂/Catalyst | "Green" and atom-economical.[16] Can be highly effective. | May require specialized high-pressure equipment. Potential for side reactions (e.g., debenzylation). Poor chemoselectivity with some functional groups. | Methanol (MeOH), Ethanol (EtOH) |
For the reductive amination of 1-benzyl-3-methyl-piperidin-4-one, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, which minimizes the formation of the corresponding alcohol byproduct (1-benzyl-3-methyl-piperidin-4-ol), and its enhanced safety profile compared to cyanide-based reagents.[7][10][17]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is optimized for the synthesis of a primary amine using an ammonia source.
Materials:
-
1-benzyl-3-methyl-piperidin-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3-methyl-piperidin-4-one (1.0 equiv).
-
Solvent and Amine Source: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone. To this solution, add ammonium acetate (5-10 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. The use of a large excess of the ammonium salt drives the equilibrium towards the imine intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the desired 1-benzyl-4-amino-3-methylpiperidine.
Caption: Workflow for Protocol 1.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative that may be suitable if NaBH(OAc)₃ is unavailable, but requires stringent safety measures.
Materials:
-
1-benzyl-3-methyl-piperidin-4-one
-
Ammonium acetate (NH₄OAc) or appropriate primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, to maintain pH ~6-7)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3-methyl-piperidin-4-one (1.0 equiv) and ammonium acetate (5-10 equiv) in methanol.
-
pH Adjustment: If necessary, adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid. This protonates the imine, forming the more reactive iminium ion.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the residue, add water and basify with 1M NaOH solution to a pH > 10. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography.
-
Waste Disposal: All aqueous waste and materials contaminated with NaBH₃CN must be treated with an oxidizing agent (e.g., bleach) to destroy residual cyanide before disposal, following institutional safety guidelines.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation. | Increase the reaction time before adding the reducing agent. Add a dehydrating agent like molecular sieves. For weakly nucleophilic amines, a Lewis acid catalyst (e.g., Ti(OiPr)₄) may be beneficial.[13][15] |
| Decomposition of reducing agent. | Ensure anhydrous conditions, especially when using NaBH(OAc)₃. | |
| Formation of Alcohol Byproduct | Reduction of the starting ketone. | Use a more selective reducing agent like NaBH(OAc)₃.[7] If using NaBH₄, ensure complete imine formation before its addition.[13] |
| Unreacted Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent. Extend the reaction time. |
| Diastereoselectivity Issues | The reduction of the imine can lead to cis/trans isomers. | The stereochemical outcome is often dependent on the substrate and reaction conditions. Careful analysis (e.g., by NMR) of the product mixture is required. The separation of diastereomers may be necessary during purification. |
Conclusion
The reductive amination of 1-benzyl-3-methyl-piperidin-4-one is a highly efficient and versatile method for the synthesis of 4-amino-piperidine derivatives. The choice of reducing agent is critical, with sodium triacetoxyborohydride offering an excellent balance of reactivity, selectivity, and safety for this transformation. The protocols detailed herein provide a robust starting point for researchers, which can be further optimized based on the specific amine nucleophile and desired scale of the reaction. Careful execution and monitoring are key to achieving high yields and purity of the desired products, which are valuable building blocks in pharmaceutical research and development.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
- Jagadeesh, R. V., & Beller, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.
- Li, X., & Blacker, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
- Senthamarai, T., Murugesan, K., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9403-9481.
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Myers, A. (n.d.). Myers Chem 115. Harvard University.
-
Organic-Reaction.com. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Gil, L. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1345-1358.
- BenchChem. (2025). Technical Guide: Synthesis and Characterization of 1-Benzyl-3-phenylpiperidin-4-amine.
- BenchChem. (2025). Common side products in 1-Benzyl-3-phenylpiperidin-4-amine synthesis and their removal.
- BenchChem. (2025). Improving the yield and purity of 1-Benzyl-3-phenylpiperidin-4-amine.
- Kosasa, T., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 42(8), 1358-1365.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 15. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Comprehensive Analytical Characterization of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Introduction: The Analytical Imperative for Piperidine Scaffolds
The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a key intermediate, valued for its versatile functional groups—a secondary amine within the ring, a primary exocyclic amine, and a benzyl protective group—that allow for diverse synthetic modifications.[3][4] Its development as a potential precursor for active pharmaceutical ingredients (APIs) necessitates a robust and comprehensive analytical control strategy to ensure identity, purity, and stability.
This application note provides a detailed guide for researchers and drug development professionals on the analytical methods required for the thorough characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. The methods detailed herein are designed to build a complete analytical profile, covering structural confirmation, purity assessment, and physicochemical properties.
Structural Confirmation and Identification
Confirming the molecular structure is the foundational step in characterization. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most definitive structural information, detailing the connectivity of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential.
Rationale for Experimental Choices: The dihydrochloride salt form enhances water solubility, making deuterated water (D₂O) a potential solvent. However, to observe the exchangeable amine protons, a polar aprotic solvent like DMSO-d₆ is often preferred. The presence of two hydrochloride salts protonates both the piperidine nitrogen and the exocyclic primary amine, which will be reflected in the chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key expected signals include:
-
Aromatic protons of the benzyl group (typically δ 7.2-7.5 ppm).
-
The benzylic methylene protons (-CH₂-Ph) as a singlet or AB quartet.
-
Protons on the piperidine ring, which will show complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm).
-
The methyl group protons (-CH₃) as a doublet.
-
Broad signals for the amine protons (R₃N⁺-H and R-NH₃⁺), which may be concentration and temperature-dependent.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
Data Interpretation: Correlate the observed chemical shifts, integrations (for ¹H), and splitting patterns with the expected structure. 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. For an amine salt, the spectrum exhibits characteristic features that distinguish it from its free base form.
Causality in Spectral Interpretation: The reaction of an amine with hydrochloric acid protonates the nitrogen atom, forming an ammonium ion (e.g., R-NH₂ becomes R-NH₃⁺).[5] This transformation induces significant changes in the infrared spectrum. The most prominent feature is a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, resulting from the N⁺-H stretching vibrations.[5][6] This broad envelope often overlaps with the C-H stretching vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the key absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3200 - 2800 | N⁺-H stretching (from R₃N⁺-H and RNH₃⁺) | Very broad, strong, and complex envelope.[5] |
| 3000 - 2850 | C-H stretching (aliphatic and aromatic) | Sharp peaks often superimposed on the N⁺-H envelope.[5] |
| ~1600 - 1500 | N⁺-H bending | Medium to strong bands.[6][7] |
| ~1495, ~1450 | C=C stretching (aromatic ring) | Medium, sharp bands. |
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source.
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Data Interpretation: The primary species observed will be the protonated free base [M+H]⁺, where M is the free base form of the molecule (1-Benzyl-3-methyl-piperidin-4-ylamine). The expected monoisotopic mass for the free base (C₁₄H₂₂N₂) is 218.1783 g/mol , so the [M+H]⁺ ion should be observed at m/z 219.1861. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Purity Assessment and Impurity Profiling
Controlling impurities is critical in pharmaceutical development. The choice of chromatographic method is dictated by the need to separate the main compound from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-phase HPLC with UV detection is the primary method for determining the purity and assay of this compound. The benzyl group provides a strong chromophore for UV detection.
Rationale for Method Parameters:
-
Column: A C18 column is a standard choice for separating moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. The basic nature of the amine requires an acidic additive, such as trifluoroacetic acid (TFA) or formic acid, to be added to the mobile phase. This protonates the amine, preventing peak tailing by minimizing interactions with residual silanols on the silica support and ensuring a single, sharp peak.[8]
-
Gradient Elution: A gradient elution (where the organic solvent concentration is increased over time) is often necessary to elute any less polar impurities while ensuring the main peak is well-resolved.
Experimental Protocol: Reverse-Phase HPLC for Purity and Assay
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Sample Preparation:
-
Standard: Prepare a stock solution of the reference standard at ~1.0 mg/mL in a diluent (e.g., 50:50 water:acetonitrile).
-
Sample: Prepare the sample to be tested at the same concentration as the standard.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks.
-
Assay: Quantify the sample against the reference standard using the peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or starting materials that might carry over.[9][10]
Rationale for Method Parameters:
-
Column: A low-polarity 5% phenyl/95% methyl silicone column is a general-purpose choice suitable for a wide range of volatile organic compounds.[9]
-
Temperature Program: A temperature ramp is used to separate compounds with different boiling points, from volatile solvents to less volatile organic impurities.
-
Headspace Sampling: For residual solvent analysis, static headspace sampling is often preferred as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: A GC-MS system, potentially with a headspace autosampler.
-
GC Conditions:
| Parameter | Recommended Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min. |
| Inlet Temp. | 250 °C |
| Injection | Split (e.g., 20:1) |
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temp.: 230 °C.
-
-
Sample Preparation:
-
Direct Injection: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Headspace: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO).
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.
Physicochemical Properties via Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the solid-state properties of a pharmaceutical compound.[11]
Rationale for Analysis:
-
TGA: Measures changes in mass as a function of temperature. It is highly effective for quantifying the content of water (hydration or adsorbed moisture) and residual solvents. It also determines the thermal stability and decomposition temperature.[12]
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It identifies thermal events like melting, crystallization, and solid-state transitions, providing information on melting point and crystallinity.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC units.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan. Use a hermetically sealed pan if significant volatiles are expected to prevent their premature loss.[11]
-
Experimental Conditions:
-
Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to a temperature beyond decomposition (e.g., 350 °C) at a rate of 10 °C/min.[13]
-
Purge Gas: Use an inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Interpretation:
-
TGA Thermogram: A weight loss step below ~120 °C typically corresponds to water or volatile solvents. The onset of significant weight loss at higher temperatures indicates thermal decomposition.
-
DSC Thermogram: A sharp endothermic peak indicates the melting of a crystalline solid. The peak temperature is the melting point. Exothermic events may correspond to decomposition or crystallization.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, FTIR, and MS provides an unambiguous confirmation of its chemical identity and structure. Chromatographic methods, particularly HPLC, are essential for accurately determining purity and quantifying impurities. Finally, thermal analysis provides critical data on its solid-state properties and thermal stability. The protocols and rationales detailed in this application note form a robust framework for ensuring the quality, consistency, and safety of this important pharmaceutical intermediate, thereby supporting its successful progression through the drug development pipeline.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
1-Benzyl-4-piperidylamine. PubChem, National Institutes of Health. [Link]
- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
- An Improved Process for the Preparation of (3R,4R)-(1-Benzyl-4-Methylpiperidin-3-yl)-Methylamine.
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
-
Amine. Wikipedia. [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Transactions of the Faraday Society. [Link]
-
1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Bentham Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. srinichem.com [srinichem.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. tainstruments.com [tainstruments.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. azom.com [azom.com]
Application Notes & Protocols for 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
A Guide for the Synthetic and Medicinal Chemist
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Versatile Piperidine Scaffold
In the landscape of modern drug discovery, the N-benzyl piperidine motif is a privileged scaffold, frequently utilized for its structural flexibility and three-dimensional character.[1][2] This structural unit is instrumental in fine-tuning the efficacy and physicochemical properties of drug candidates, often providing crucial cation-π interactions with target proteins.[1][2] Within this class of valuable building blocks lies 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride , a pharmaceutical intermediate of significant interest.
This compound, particularly in its stereoisomeric forms like (3R,4R), serves as a critical starting material in the synthesis of complex molecules, most notably Janus Kinase (JAK) inhibitors and potent non-peptide fibrinogen receptor antagonists.[][4] Its dihydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and formulation in large-scale pharmaceutical manufacturing compared to its free base.[5] The presence of a primary or secondary amine on the piperidine ring offers a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space in drug development campaigns.[5]
This document serves as a technical guide for researchers, providing in-depth protocols for the application and analysis of this key intermediate.
| Compound Property | Value / Description | Source |
| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | [6] |
| CAS Number | 1062580-52-2 (for (3R,4R) isomer) | [6][7] |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [6][7] |
| Molecular Weight | 291.26 g/mol | [6][7] |
| Form | Typically a white to off-white solid. | Inferred from general chemical properties. |
| Key Functional Groups | Piperidine ring, Benzyl group, Methylamino group. | [5] |
| Advantages of Dihydrochloride Salt | Enhanced chemical stability, higher aqueous solubility, stable crystalline form. | [5] |
Part 1: Synthetic Pathway Overview
The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine and its subsequent conversion to the dihydrochloride salt is a multi-step process. While various routes exist, a common strategy involves the reduction of a substituted pyridinium salt. The following workflow illustrates a representative pathway, highlighting the key transformations required to construct this valuable intermediate.
Caption: Synthetic workflow for the target intermediate.
Part 2: Application in Pharmaceutical Synthesis - A Workflow
The primary utility of this intermediate is as a scaffold upon which further molecular complexity is built. It acts as a key building block, for instance, in the synthesis of JAK inhibitors or fibrinogen receptor antagonists.[][8][9] The workflow below illustrates its integration into a typical drug development pipeline.
Caption: Role as an intermediate in API synthesis.
Part 3: Experimental Protocols
Protocol 1: Representative Application - N-Acylation
This protocol details a standard N-acylation reaction, a common step following the introduction of the piperidine intermediate. This exemplifies how the primary amine can be functionalized to build more complex molecules.
Objective: To covalently link an acyl group to the 4-amino position of the piperidine ring.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting Material |
| Acetyl Chloride (or other Acyl Chloride) | Reagent | Commercial | Acylating Agent |
| Triethylamine (TEA) | Anhydrous | Commercial | Base (to neutralize HCl) |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Lab Prepared | For aqueous wash |
| Brine (Saturated NaCl) | ACS | Lab Prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Commercial | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Suspension: Add anhydrous Dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise via syringe. The TEA serves to neutralize the dihydrochloride salt and the HCl generated during the acylation. Stir for 15-20 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (e.g., Acetyl Chloride, 1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quality Control - Purity Assessment by HPLC
Objective: To determine the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Diluent | 50:50 Acetonitrile/Water |
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the diluent.
-
HPLC Parameters:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Acceptance Criteria: Purity should typically be ≥98% for use as a pharmaceutical intermediate.
-
Part 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The chemical, physical, and toxicological properties of this compound may not be fully investigated.[7] Standard precautions for handling laboratory chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect prior to use), and safety goggles or a face shield.[7][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood. Avoid dust formation during handling.[7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Fire may produce toxic fumes of nitrogen oxides (NOx) and hydrogen chloride gas.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of contaminated materials in accordance with applicable local, state, and federal regulations. Do not let the product enter drains.[7]
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced therapeutic agents.[5] Its stable salt form and reactive amine handle provide a reliable and versatile entry point for constructing complex molecular architectures. The protocols and data presented here offer a foundational framework for the effective utilization of this compound in a research and development setting. Adherence to rigorous synthetic and analytical methods, coupled with stringent safety practices, will ensure successful and reproducible outcomes in the pursuit of next-generation pharmaceuticals.
References
-
Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Available from: [Link]
-
Duggan, M. E., et al. (1995). Non-Peptide Fibrinogen Receptor Antagonists. 7. Design and Synthesis of a Potent, Orally Active Fibrinogen Receptor Antagonist. Journal of Medicinal Chemistry, 38(17), 3332–3341. Available from: [Link]
-
Sugihara, H., et al. (1998). Novel non-peptide fibrinogen receptor antagonists. 1. Synthesis and glycoprotein IIb-IIIa antagonistic activities of 1,3,4-trisubstituted 2-oxopiperazine derivatives incorporating side-chain functions of the RGDF peptide. Journal of Medicinal Chemistry, 41(4), 489–502. Available from: [Link]
-
ACS Publications. (1998). Novel Non-Peptide Fibrinogen Receptor Antagonists. 1. Synthesis and Glycoprotein IIb-IIIa Antagonistic Activities of 1,3,4-Trisubstituted 2-Oxopiperazine Derivatives Incorporating Side-Chain Functions of the RGDF Peptide. Journal of Medicinal Chemistry. Available from: [Link]
-
LookChem. (2022). Non-Peptide Fibrinogen Receptor Antagonists. 7. Design and Synthesis of a Potent, Orally.... Available from: [Link]
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Available from: [Link]
-
Hartman, G. D., et al. (1992). Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors. Journal of Medicinal Chemistry, 35(24), 4640–4642. Available from: [Link]
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet. Available from: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Available from: [Link]
-
PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2016). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
-
Chem-Impex. (n.d.). 1-Benzyl-piperidin-3-ylamine. Available from: [Link]
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available from: [Link]
-
ResearchGate. (2024). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. Available from: [Link]
-
Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. Available from: [Link]
-
PubMed Central. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 5. srinichem.com [srinichem.com]
- 6. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel non-peptide fibrinogen receptor antagonists. 1. Synthesis and glycoprotein IIb-IIIa antagonistic activities of 1,3,4-trisubstituted 2-oxopiperazine derivatives incorporating side-chain functions of the RGDF peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. fishersci.com [fishersci.com]
Navigating the Labyrinth: A Guide to Modern Applications in CNS Drug Discovery
The development of therapeutics for central nervous system (CNS) disorders remains one of the most formidable challenges in modern medicine.[1][2][3][4] The intricate complexity of the brain, the protective yet impermeable blood-brain barrier (BBB), and the often poorly understood etiology of many neurological and psychiatric conditions contribute to a historically high attrition rate for CNS drug candidates.[1][3][5] However, a confluence of technological advancements and a deeper understanding of disease mechanisms is forging new paths forward.[3][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key applications and protocols that are reshaping the landscape of CNS drug discovery.
Section 1: The Foundation - Advanced In Vitro Models
The initial stages of drug discovery, including target identification and high-throughput screening, rely heavily on robust in vitro models that can accurately recapitulate human physiology and disease states.[7][8]
Human Induced Pluripotent Stem Cells (hiPSCs) and Derived Neural Cultures
The advent of hiPSC technology has revolutionized the ability to model CNS disorders in a human-relevant context. By reprogramming somatic cells from patients with specific neurological conditions, researchers can generate a virtually unlimited supply of disease-relevant neurons and glial cells.
Application Note: hiPSC-derived neural cultures are invaluable for studying disease mechanisms, identifying novel drug targets, and screening compound libraries for efficacy and toxicity. They offer a significant advantage over traditional immortalized cell lines by preserving the genetic background of the patient, enabling the study of sporadic and familial forms of diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[9]
Protocol 1: Generation and Differentiation of hiPSC-Derived Motor Neurons for ALS Drug Screening
This protocol outlines a validated method for differentiating hiPSCs into functional motor neurons, a critical cell type affected in ALS.
Rationale: This protocol utilizes a dual-SMAD inhibition strategy to efficiently guide hiPSCs towards a neural fate, followed by the timed application of morphogens (Retinoic Acid and Sonic Hedgehog agonist) to specify a caudal, ventral spinal cord identity characteristic of motor neurons.
Step-by-Step Methodology:
-
hiPSC Maintenance: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days using ReLeSR™.
-
Neural Induction (Day 0-7): When hiPSCs reach 80-90% confluency, switch to a neural induction medium (NIM) consisting of DMEM/F12, N2 supplement, and dual SMAD inhibitors (SB431542 and LDN193189).
-
Motor Neuron Progenitor Specification (Day 8-14): Transition the cells to a motor neuron progenitor medium (MNPM) containing NIM supplemented with Retinoic Acid and a Sonic Hedgehog agonist (e.g., SAG or Purmorphamine).
-
Motor Neuron Maturation (Day 15 onwards): Culture the progenitors in a motor neuron maturation medium (MNMM) containing Neurobasal medium, B27 supplement, GDNF, BDNF, and CNTF.
-
Characterization: At day 21-28, assess the purity of the motor neuron culture by immunocytochemistry for key markers such as HB9 (MNX1), ISL1, and ChAT.
Self-Validation: A successful differentiation will yield >80% of cells positive for HB9 and ISL1. The mature motor neurons should exhibit typical neuronal morphology with extensive neurite outgrowth.
Brain Organoids: A 3D Glimpse into the Human Brain
Brain organoids are self-assembling, three-dimensional structures derived from pluripotent stem cells that mimic the architecture and cellular diversity of the developing human brain.[10][11][12][13]
Application Note: Brain organoids provide an unprecedented opportunity to study neurodevelopmental disorders, infectious diseases of the CNS, and the effects of drugs on a more complex, tissue-level organization.[10][11][12] They can recapitulate aspects of neuronal migration, layer formation, and even neural network activity.[10]
Protocol 2: Generation of Cerebral Organoids for Neurotoxicity Testing
This protocol provides a streamlined method for generating cerebral organoids to assess the potential neurotoxic effects of new chemical entities.
Rationale: This protocol is based on the unguided differentiation of embryoid bodies, allowing for the spontaneous self-organization of various brain regions. This approach is robust and suitable for screening purposes.
Step-by-Step Methodology:
-
Embryoid Body (EB) Formation (Day 0-5): Dissociate hiPSCs into single cells and plate them in a low-adhesion 96-well plate in hESC medium supplemented with a ROCK inhibitor (Y-27632) for the first 24 hours.
-
Neural Induction (Day 5-7): Transfer the resulting EBs to a neural induction medium.
-
Matrigel Embedding and Maturation (Day 7 onwards): Embed the neuroepithelial tissues into Matrigel droplets and transfer them to a spinning bioreactor or an orbital shaker containing cerebral organoid maturation medium.
-
Compound Exposure: At a desired maturation stage (e.g., day 30), expose the organoids to varying concentrations of the test compound.
-
Assessment of Neurotoxicity: Evaluate neurotoxicity by measuring changes in organoid size, morphology, and cell viability (e.g., using a live/dead cell staining assay). Further analysis can include immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal health (e.g., MAP2).
Self-Validation: Healthy organoids should exhibit a clear, defined neuroepithelial bud structure after embedding and continue to grow in size. Control (untreated) organoids should show minimal cell death.
High-Throughput Screening (HTS) in CNS Drug Discovery
HTS enables the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8][14][15]
Application Note: In the context of CNS drug discovery, HTS assays are often performed using cell-based models, including hiPSC-derived neurons, to measure changes in key cellular processes such as protein aggregation, neuronal death, and caspase activation.[7][14]
Workflow for a Cell-Based HTS Campaign:
Caption: A typical workflow for a high-throughput screening campaign in CNS drug discovery.
Section 2: Bridging the Gap - In Vivo Models of CNS Disorders
While in vitro models are powerful for initial screening, in vivo models are essential for evaluating the efficacy, safety, and pharmacokinetics of drug candidates in a whole-organism context.[9][16][17]
Rodent Models of Neurodegenerative Diseases
Genetically engineered and toxin-induced rodent models are the workhorses of preclinical CNS research.
Application Note: Rodent models of AD, PD, and ALS are crucial for testing the in vivo efficacy of drug candidates.[16][18][19] These models are designed to recapitulate key pathological hallmarks of the human diseases, such as amyloid plaque deposition, neurofibrillary tangles, and motor neuron degeneration.[17][19]
Table 1: Commonly Used Rodent Models in CNS Drug Discovery
| Disease | Model | Key Features | Applications |
| Alzheimer's Disease | Tg2576 Mouse[16][17] | Overexpresses human APP with the Swedish mutation, leading to age-dependent amyloid plaque formation and cognitive deficits. | Testing anti-amyloid therapies and assessing cognitive enhancers. |
| 5XFAD Mouse[17] | Expresses five familial AD mutations in APP and PSEN1, resulting in rapid and aggressive amyloid pathology. | Rapid screening of amyloid-modulating compounds. | |
| Parkinson's Disease | 6-OHDA Rat[18][20][21] | Unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle causes selective degeneration of dopaminergic neurons. | Evaluating neuroprotective and symptomatic therapies for motor deficits. |
| MPTP Mouse[20][21][22] | Systemic administration of MPTP leads to the loss of dopaminergic neurons in the substantia nigra. | Studying mechanisms of neurodegeneration and testing neuroprotective agents. | |
| ALS | SOD1-G93A Mouse[19][23][24] | Expresses a mutant form of human SOD1, leading to progressive motor neuron loss, muscle atrophy, and paralysis. | Testing therapies aimed at slowing disease progression and improving motor function. |
| TDP-43 Transgenic Mouse[19] | Overexpresses mutant forms of human TDP-43, recapitulating the TDP-43 pathology found in most ALS cases. | Evaluating therapies targeting TDP-43 proteinopathy. |
Protocol 3: Assessment of Motor Function in the SOD1-G93A Mouse Model of ALS
This protocol describes the use of the rotarod test to evaluate motor coordination and disease progression in the SOD1-G93A mouse model.
Rationale: The rotarod test is a sensitive and widely used behavioral assay to assess motor deficits in rodent models of neurological disorders. As motor neurons degenerate in SOD1-G93A mice, their ability to maintain balance on a rotating rod diminishes, providing a quantitative measure of disease progression.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training: Train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for 2-3 consecutive days prior to the first test day.
-
Testing:
-
Place the mouse on the rotarod, which is accelerating from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Average the latency to fall across the three trials for each mouse. Compare the performance of treated and vehicle control groups over time.
Self-Validation: A progressive decline in the latency to fall should be observed in the vehicle-treated SOD1-G93A mice as the disease progresses.
The Rise of Alternative In Vivo Models
Zebrafish and C. elegans are emerging as powerful, high-throughput in vivo models for CNS drug discovery.[9][23][25][26]
Application Note: The small size, rapid development, and optical transparency of zebrafish larvae make them ideal for large-scale, automated screening of compounds for effects on neuronal development, behavior, and neurotoxicity.[25][26] C. elegans offers a genetically tractable system with a well-defined nervous system for studying the fundamental mechanisms of neurodegeneration.[9][23]
Section 3: Visualizing the Brain - Neuroimaging in Drug Development
Non-invasive neuroimaging techniques provide a critical window into the structure and function of the living brain, enabling researchers to assess target engagement and the pharmacodynamic effects of drug candidates.[2][27][28]
Positron Emission Tomography (PET)
PET imaging uses radiotracers to visualize and quantify specific molecular targets in the brain, such as receptors, transporters, and pathological protein aggregates.[27][29][30]
Application Note: PET is instrumental in CNS drug development for confirming that a drug candidate reaches its intended target in the brain and engages it at a therapeutically relevant level (target engagement studies).[27][28][31] It is also used to track the progression of disease pathology, for example, by imaging amyloid and tau deposits in AD.[30]
Workflow for a PET Target Engagement Study:
Caption: A simplified workflow for a Positron Emission Tomography (PET) target engagement study.
Functional Magnetic Resonance Imaging (fMRI)
fMRI measures brain activity by detecting changes in blood flow.[32][33][34]
Application Note: fMRI is a powerful tool for assessing the pharmacodynamic effects of a drug on brain circuits.[32][33][35][36] It can be used to demonstrate that a drug modulates the activity of brain regions relevant to the therapeutic indication, providing early evidence of a drug's potential efficacy.[34][35]
Section 4: The Telltale Signs - Biomarkers in CNS Drug Discovery
Biomarkers are objectively measured indicators of a biological state or condition and are vital for diagnosing disease, monitoring disease progression, and assessing treatment response.[1][37][38]
Fluid-Based Biomarkers
Biomarkers in cerebrospinal fluid (CSF) and blood can reflect the underlying pathophysiology of CNS disorders.[37][39]
Application Note: CSF biomarkers, such as amyloid-beta 42, total-tau, and phospho-tau, are well-established for the diagnosis of Alzheimer's disease.[39] The field is rapidly advancing towards the use of blood-based biomarkers, which offer a less invasive and more accessible alternative for screening and monitoring.[37][39][40] Plasma p-tau isoforms, such as p-tau181 and p-tau217, have shown high accuracy in detecting AD pathology.[39][40] Neurofilament light chain (NfL) is a promising blood-based biomarker for neuroaxonal damage across a range of neurodegenerative diseases.[37][38][40]
Table 2: Key Fluid-Based Biomarkers in Neurodegenerative Diseases
| Biomarker | Fluid | Associated Disease(s) | Clinical Utility |
| Aβ42/Aβ40 ratio | CSF, Blood | Alzheimer's Disease | Diagnostic, indicates amyloid plaque pathology[38] |
| Phospho-tau (p-tau181, p-tau217) | CSF, Blood | Alzheimer's Disease | Diagnostic, highly specific for AD-related tau pathology[39][40] |
| Total-tau (t-tau) | CSF | Alzheimer's Disease, CJD | Marker of neuronal injury[38][39] |
| Neurofilament light chain (NfL) | CSF, Blood | Multiple Sclerosis, ALS, AD, HD | General marker of neuroaxonal damage and disease progression[37][38][40] |
| α-synuclein | CSF, Blood (exosomes) | Parkinson's Disease | Potential diagnostic and progression marker[40] |
| Glial fibrillary acidic protein (GFAP) | Blood | Alzheimer's Disease | Early marker of astrocytic activation in response to Aβ pathology[40] |
Section 5: The Path Forward - Innovative Technologies
Emerging technologies are continuously pushing the boundaries of what is possible in CNS drug discovery.
Microfluidics and "Brain-on-a-Chip"
Microfluidic devices allow for the precise control of the cellular microenvironment and are being used to create sophisticated "brain-on-a-chip" models that can mimic the blood-brain barrier and other complex neural structures.[41][42][43][44] These platforms offer the potential for higher-throughput screening of drugs for BBB permeability and neurotoxicity.[41][45]
CRISPR-Cas9 Gene Editing
CRISPR-Cas9 technology is accelerating the development of more accurate cellular and animal models of CNS disorders by enabling the precise introduction of disease-causing mutations. It is also being explored as a potential therapeutic strategy for certain genetic neurological diseases.
Conclusion
The journey of a CNS drug from discovery to clinical approval is long and arduous. However, the innovative applications and protocols outlined in this guide are equipping researchers with a more powerful and sophisticated toolkit to navigate this complex landscape. By integrating advanced in vitro models, predictive in vivo systems, insightful neuroimaging techniques, and sensitive biomarkers, the field is poised to make significant strides in the development of novel and effective treatments for the millions of people affected by CNS disorders.
References
- Ashton, N. J., et al. (2023). Blood-based biomarkers for Alzheimer’s disease.
- Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285-1300.
- Zetterberg, H., & Blennow, K. (2023). Blood Biomarkers in Neurodegenerative Diseases: Implications for the Clinical Neurologist. JAMA Neurology, 80(9), 973-982.
- Gao, Y., et al. (2024). Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. Expert Opinion on Drug Discovery, 19(8), 921-935.
- Singh, D., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Neurochemistry, 167(6), 786-805.
- Lewczuk, P., et al. (2022). Clinical Application of Blood Biomarkers in Neurodegenerative Diseases—Present and Future Perspectives. International Journal of Molecular Sciences, 23(15), 8273.
-
Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]
-
InnoSer. (2023, June 20). Accelerating ALS Drug Development: InnoSer's Available In Vivo Models for Preclinical Research. [Link]
-
Schindler, S. (2024, November 12). Advances in fluid biomarker research for the treatment of neurodegenerative diseases. Magdalen Medical Publishing. [Link]
-
Rjabinina, V., et al. (2023). A Microfluidic High-Capacity Screening Platform for Neurological Disorders. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 28(4), 231-242. [Link]
-
Pharma Focus America. (n.d.). Modern CNS Drug Development | Challenges and Opportunities. [Link]
-
Gribkoff, V. K., & Kaczmarek, L. K. (2017). Innovative approaches in CNS drug discovery. Neuropharmacology, 120, 1-3. [Link]
-
Cardoso, D. N., et al. (2021). Recent Developments in Microfluidic Technologies for Central Nervous System Targeted Studies. Pharmaceutics, 13(7), 1033. [Link]
-
Li, Y., et al. (2022). Applications of PET imaging in the CNS drug discovery process. RSC Medicinal Chemistry, 13(1), 22-37. [Link]
-
Neurodex. (n.d.). Biomarkers as Game-Changers in Neurodegenerative Disease Diagnostics. [Link]
-
Wong, D. F., et al. (2013). The application of positron emission tomography (PET) imaging in CNS drug development. Neuropsychopharmacology, 38(1), 236-253. [Link]
-
Cavallo, F. (2024, July 5). Brain organoids: a fascinating and powerful tool for drug discovery. Drug Discovery World. [Link]
-
Aldewachi, H., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. [Link]
-
Simbec-Orion. (2024, November 26). Challenges and Opportunities in CNS Drug Development. [Link]
-
Blesa, J., et al. (2024). Drug discovery and development for Parkinson's disease: are preclinical models good enough?. Neural Regeneration Research, 19(1), 61-68. [Link]
-
IQVIA. (2025, July 21). The future of CNS drug development: signs of real progress. [Link]
-
Melior Discovery. (n.d.). Melior Discovery in vivo models of Parkinson's Disease. [Link]
-
Gao, Y., et al. (2024). Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. Expert Opinion on Drug Discovery, 19(8), 921-935. [Link]
-
Paulus, M. P. (2007). Role of functional magnetic resonance imaging in drug discovery. Expert Review of Clinical Pharmacology, 1(1), 135-144. [Link]
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]
-
Inotiv. (n.d.). Alzheimer's Disease Models. [Link]
-
Uddin, M. S., et al. (2023). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences, 24(3), 2395. [Link]
-
Chhibber, T., et al. (2020). CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. Drug Discovery Today, 25(2), 456-465. [Link]
-
Eureka LS. (2025, May 28). What are the challenges of developing CNS-active drugs?. [Link]
-
InVivo Biosystems. (n.d.). Parkinson's. [Link]
-
Biospective. (2024, July 6). ALS Mouse Models for Drug Development. [Link]
-
Charles River Laboratories. (n.d.). ALS Disease Models. [Link]
-
Wikipedia. (n.d.). Experimental models of Alzheimer's disease. [Link]
-
BioPharma Services Inc. (n.d.). PET Research Trials and Neuroimaging. [Link]
-
Chhibber, T., et al. (2020). CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. Drug Discovery Today, 25(2), 456-465. [Link]
-
BioPharma Services Inc. (n.d.). PET Imaging in CNS First-in-Human Clinical Trials. [Link]
-
Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11. [Link]
-
Ellerby, L. M., & Ellerby, H. M. (2010). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Chemical Genomics, 4, 76-83. [Link]
-
D'Souza, K., et al. (2021). Blood–brain-barrier organoids for investigating the permeability of CNS therapeutics. Nature Protocols, 16(12), 5463-5487. [Link]
-
Di Vincenzo, S., et al. (2024). Brain Organoids: A Game-Changer for Drug Testing. International Journal of Molecular Sciences, 25(6), 3469. [Link]
-
Borsook, D., et al. (2006). A role for fMRI in optimizing CNS drug development. Nature Reviews Drug Discovery, 5(8), 611-622. [Link]
-
Wise, R. G., & Preston, C. (2010). The role of fMRI in drug development. Drug Discovery Today, 15(21-22), 973-980. [Link]
-
Wise, R. G., & Preston, C. (2010). What is the value of human FMRI in CNS drug development?. Drug Discovery Today, 15(21-22), 973-980. [Link]
-
Aldewachi, H., et al. (2023). High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia.pub. [Link]
-
Kumar, V., et al. (2020). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Nuclear Medicine, 1, 1. [Link]
-
Janowski, M., et al. (2020). Microfluidic Systems in CNS Studies. In Neuroinflammation (pp. 75-92). Humana, New York, NY. [Link]
-
Aldewachi, H., et al. (2021). General classification of high-throughput screening (HTS) assays. [Diagram]. In High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. [Link]
-
Vanderbilt University. (2016, December 6). Blood-Brain Barrier-on-a-Chip [Video]. YouTube. [Link]
-
Jarrah, R., et al. (2023). Microfluidic 'brain-on chip' systems to supplement neurological practice: development, applications and considerations. Future Neurology, 18(1), e1-e14. [Link]
-
Borsook, D., et al. (2006). fMRI in CNS Drug Discovery. [Diagram]. In A role for fMRI in optimizing CNS drug development. Nature Reviews Drug Discovery, 5(8), 611-622. [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. simbecorion.com [simbecorion.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Innovative approaches in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Neurodegenerative Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 9. Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Brain Organoids: A Game-Changer for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. ALS models for preclinical research - InnoSer [innoserlaboratories.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. criver.com [criver.com]
- 22. Drug discovery and development for Parkinson’s disease: are preclinical models good enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. criver.com [criver.com]
- 25. invivobiosystems.com [invivobiosystems.com]
- 26. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 27. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biopharmaservices.com [biopharmaservices.com]
- 29. researchgate.net [researchgate.net]
- 30. biopharmaservices.com [biopharmaservices.com]
- 31. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. The role of fMRI in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. What is the value of human FMRI in CNS drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Role of functional magnetic resonance imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Blood Biomarkers in Neurodegenerative Diseases: Implications for the Clinical Neurologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. neurodex.co [neurodex.co]
- 39. Blood Biomarkers in Neurodegenerative Diseases: Implications for the Clinical Neurologist - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Recent Developments in Microfluidic Technologies for Central Nervous System Targeted Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Microfluidic Systems in CNS Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. m.youtube.com [m.youtube.com]
- 45. Blood–brain-barrier organoids for investigating the permeability of CNS therapeutics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Investigation of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride in Analgesic Research
Introduction: The Piperidine Scaffold in Modern Analgesia
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] In the realm of pain management, phenylpiperidine derivatives, such as fentanyl and meperidine, are cornerstones of clinical practice, primarily exerting their effects through agonism of the μ-opioid receptor (MOR).[3] However, the significant side effects associated with traditional opioids, including respiratory depression, tolerance, and dependence, have propelled the search for novel analgesics with improved safety profiles.[4][5]
This has led to the exploration of compounds with more complex pharmacology, including those that modulate multiple targets within the pain signaling cascade.[4][5] Benzylpiperidine derivatives have emerged as a promising class of molecules, with some exhibiting dual affinity for opioid receptors and the sigma-1 receptor (σ1R), a unique molecular chaperone implicated in the modulation of pain signaling.[4] Antagonism of the σ1R has been shown to potentiate opioid analgesia and mitigate some of its adverse effects.[4]
This application note provides a comprehensive guide to the preclinical investigation of a novel investigational compound, 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride , as a potential analgesic agent. We will outline its hypothesized mechanism of action, provide detailed protocols for its synthesis and evaluation, and present a framework for interpreting the resulting data. While this specific molecule serves as our primary example, the principles and methodologies described herein are broadly applicable to the preclinical assessment of other novel piperidine-based analgesic candidates.
Hypothesized Mechanism of Action: A Multi-Target Approach
Based on the structure of 1-Benzyl-3-methyl-piperidin-4-ylamine, we hypothesize a dual-target mechanism of action involving both the μ-opioid receptor and the sigma-1 receptor. The benzyl group and the piperidine core are known to interact with these receptors, and the specific substitution pattern may fine-tune its affinity and efficacy.
DOT Script for Hypothesized Signaling Pathway
Caption: Hypothesized dual-target mechanism of action at a central synapse.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound can be approached through a multi-step process, beginning with commercially available starting materials. The following is a representative synthetic route.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for the target compound.
Detailed Protocol:
-
Step 1: Reductive Amination to form 1-Benzyl-3-methyl-piperidin-4-one.
-
To a solution of 3-methyl-4-piperidone hydrochloride (1 equivalent) in methanol, add benzylamine (1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield the intermediate ketone.
-
-
Step 2: Oximation of the Ketone.
-
Dissolve the intermediate ketone (1 equivalent) in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the oxime.
-
-
Step 3: Reduction of the Oxime to the Amine.
-
In a flask under a nitrogen atmosphere, dissolve the oxime (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Slowly add lithium aluminum hydride (LAH) (3 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 8 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude amine.
-
-
Step 4: Formation of the Dihydrochloride Salt.
-
Dissolve the crude amine in diethyl ether.
-
Bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[6]
-
Part 2: In Vitro Characterization
1. Receptor Binding Assays:
To determine the binding affinity of the compound for the μ-opioid and sigma-1 receptors, competitive radioligand binding assays are performed.
Protocol:
-
Target: Human μ-opioid receptor (hMOR) and human sigma-1 receptor (hσ1R) expressed in HEK293 or CHO cell membranes.
-
Radioligands: [³H]DAMGO for MOR and -pentazocine for σ1R.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone for MOR, haloperidol for σ1R).
-
After incubation, harvest the membranes onto filter mats using a cell harvester and measure radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Hypothetical Binding Affinity Data:
| Compound | Receptor | Ki (nM) |
| 1-Benzyl-3-methyl-piperidin-4-ylamine | μ-Opioid | 65.8 |
| Sigma-1 | 15.2 | |
| Oxycodone (Reference) | μ-Opioid | 25.4 |
| Haloperidol (Reference) | Sigma-1 | 2.1 |
2. Functional Assays:
To determine the functional activity (agonism/antagonism) at the target receptors, appropriate functional assays are required.
-
μ-Opioid Receptor Agonism ([³⁵S]GTPγS Binding Assay):
-
This assay measures the activation of G-proteins following receptor agonism.
-
Incubate hMOR-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measure the incorporated radioactivity to determine the EC50 and Emax values relative to a full agonist like DAMGO.
-
-
Sigma-1 Receptor Functional Assay (Neurite Outgrowth Assay):
-
The σ1R is known to modulate neurite outgrowth in PC12 cells.
-
Culture PC12 cells in the presence of Nerve Growth Factor (NGF) to induce differentiation.
-
Co-incubate the cells with a known σ1R agonist (e.g., PRE-084) and varying concentrations of the test compound.
-
An antagonistic effect of the test compound will inhibit the agonist-induced enhancement of neurite outgrowth.
-
Quantify neurite length using microscopy and image analysis software.
-
Part 3: In Vivo Analgesic Efficacy Models
The analgesic potential of the compound is evaluated in established rodent models of pain. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Acetic Acid-Induced Writhing Test (Visceral Pain):
This model assesses the ability of a compound to reduce visceral pain.[7]
Protocol:
-
Acclimate male ICR mice to the testing environment.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, inject 0.6% acetic acid solution (i.p.).
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.
-
A significant reduction in the number of writhes compared to the vehicle group indicates analgesic activity.[7]
2. Hot Plate Test (Thermal Pain):
This model evaluates the response to a thermal stimulus, primarily mediated at the supraspinal level.
Protocol:
-
Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle and re-test the animals at various time points (e.g., 30, 60, 90 minutes) post-administration.
-
An increase in the response latency indicates a central analgesic effect.
Hypothetical In Vivo Efficacy Data:
| Treatment (mg/kg, i.p.) | Writhing Test (% Inhibition) | Hot Plate Test (Latency in sec at 60 min) |
| Vehicle | 0% | 8.2 ± 1.1 |
| Test Compound (1) | 25.3% | 10.5 ± 1.5 |
| Test Compound (5) | 68.1% | 18.9 ± 2.3 |
| Test Compound (10) | 95.7% | 25.4 ± 2.8 |
| Morphine (10) | 98.2% | 28.1 ± 2.5 |
Discussion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential analgesic. The hypothetical data presented suggest a compound with promising dual activity at the μ-opioid and sigma-1 receptors, translating to significant analgesic efficacy in vivo.
Should the experimental data align with these hypotheses, further investigation would be warranted. This would include:
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Evaluation in models of neuropathic and inflammatory pain to broaden its therapeutic potential.
-
Assessment of side-effect profiles , including respiratory depression, constipation, and abuse liability, in comparison to standard opioids.
The exploration of dual-target ligands like 1-Benzyl-3-methyl-piperidin-4-ylamine represents a promising strategy in the development of safer and more effective pain therapeutics.
References
- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(11), 1045-1058.
- Li, Z. Z., Wang, Z., Chen, X., Feng, H. Q., Yao, X. Y., Song, J., ... & Zhuang, T. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 146, 107921.
- BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
- EvitaChem. * (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride*.
- PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
- Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.
- Hu, L. Y., Ryder, T. R., Rafferty, M. F., Taylor, C. P., Feng, M. R., Kuo, B. S., ... & Szoke, B. G. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects [ouci.dntb.gov.ua]
- 6. srinichem.com [srinichem.com]
- 7. tandfonline.com [tandfonline.com]
Comprehensive Spectroscopic Characterization of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide for the structural elucidation of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). As a key intermediate in pharmaceutical synthesis, rigorous characterization of this piperidine derivative is paramount for ensuring identity, purity, and structural integrity. This guide offers field-proven protocols, explains the scientific rationale behind experimental choices, and presents expected data to aid researchers in their analytical workflows. All methodologies are designed to be self-validating, ensuring high confidence in the generated results.
Introduction: The Analytical Imperative
1-Benzyl-3-methyl-piperidin-4-ylamine is a substituted piperidine, a heterocyclic amine scaffold prevalent in a vast array of natural products and synthetic pharmaceuticals. Its structural complexity, including multiple chiral centers, necessitates the use of powerful analytical techniques for unambiguous characterization. The dihydrochloride salt form presents specific analytical considerations, particularly in sample preparation and data interpretation.
This application note details the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides unparalleled insight into the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry delivers precise molecular weight information and structural clues through controlled fragmentation.[1] Together, they form a robust analytical package for complete structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR are essential for mapping the proton and carbon environments, respectively, while 2D NMR techniques can confirm atomic connectivity.
Rationale for Methodological Choices
The dihydrochloride salt is typically soluble in polar protic or aprotic solvents. The choice of deuterated solvent is critical and dictates which protons are observed.
-
Deuterium Oxide (D₂O): Using D₂O will result in the rapid exchange of labile protons (the amine and ammonium protons) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a useful diagnostic experiment to identify these specific protons.
-
Methanol-d₄ (CD₃OD): Similar to D₂O, this protic solvent will facilitate the exchange of labile protons.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): As an aprotic solvent, DMSO-d₆ will slow down the proton exchange rate, often allowing for the observation of N-H protons, which typically appear as broad signals.[2]
For this guide, we will focus on DMSO-d₆ to maximize the structural information obtained in a single experiment.
Protocol: NMR Sample Preparation
This protocol is designed to yield a high-quality sample for analysis on a standard 400-600 MHz NMR spectrometer.
-
Glassware Preparation: Ensure a clean, dry 5 mm NMR tube and a small sample vial are available. Contaminants can introduce spurious signals into the spectrum.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into the vial.[4]
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of a deuterated solvent is standard practice to avoid large solvent signals that would obscure the analyte signals.[2]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A homogenous solution is critical for acquiring spectra with sharp, well-resolved lines.[5]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[3] This prevents solid particles from degrading the spectral quality.
-
Final Check: The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.
Diagram: NMR Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Expected NMR Data and Interpretation
The predicted ¹H and ¹³C chemical shifts are based on the analysis of similar piperidine derivatives and standard chemical shift increments.[6][7][8] The numbering scheme used for assignment is shown below. Note that due to the chiral centers at C3 and C4, the molecule can exist as different stereoisomers (e.g., cis or trans), which will significantly impact the coupling constants and potentially the chemical shifts of the piperidine ring protons. The data presented here is a generalized prediction.
Caption: Numbering scheme for 1-Benzyl-3-methyl-piperidin-4-ylamine.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H-1' (Methyl) | ~0.9 - 1.1 | Doublet (d) | Coupled to H-3. |
| H-2, H-5, H-6 (Piperidine CH₂) | ~2.8 - 3.8 | Multiplets (m) | Complex, overlapping signals. Protons on the same carbon are diastereotopic and will show geminal coupling. |
| H-3 (Piperidine CH) | ~2.5 - 3.0 | Multiplet (m) | Coupled to H-1', H-2, and H-4. |
| H-4 (Piperidine CH) | ~3.0 - 3.5 | Multiplet (m) | Coupled to H-3, H-5, and NH₂. |
| H-7 (Benzylic CH₂) | ~4.2 - 4.4 | Singlet (s) or AB quartet | Often appears as a sharp singlet. May appear as two doublets (AB quartet) if rotation is hindered. |
| H-9, H-10, H-11 (Aromatic) | ~7.3 - 7.6 | Multiplet (m) | Protons of the phenyl ring. |
| NH₂ & NH⁺ (Amine/Ammonium) | ~8.0 - 9.5 | Broad (br s) | Very broad signals due to quadrupolar broadening and exchange. Position is highly dependent on concentration and residual water. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-1' (Methyl) | ~10 - 15 | |
| C-6 | ~45 - 50 | |
| C-4 | ~48 - 55 | |
| C-3 | ~35 - 45 | |
| C-2, C-5 | ~50 - 60 | |
| C-7 (Benzylic) | ~58 - 62 | |
| C-9, C-10 | ~128 - 130 | |
| C-11 | ~127 - 129 | |
| C-8 (Quaternary) | ~131 - 135 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for pre-ionized salts like hydrochlorides, as it is a soft ionization technique that introduces ions from solution into the gas phase with minimal fragmentation.
Rationale and Expected Ionization
In the ESI source, the dihydrochloride salt will dissociate in the solvent. Analysis in positive ion mode will detect the free base in its protonated form, [M+H]⁺. The molecular formula of the free base is C₁₃H₂₀N₂ with a monoisotopic mass of 216.1626 Da. Therefore, the primary ion of interest will be the protonated molecule at m/z 217.1704.
Protocol: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation, though it is often not necessary for amines.
-
Analysis Method: Analyze the sample via direct infusion or LC-MS.
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50 - 500
-
MS/MS Analysis: Perform a product ion scan on the precursor ion (m/z 217.2) to induce fragmentation and obtain structural data. The collision energy should be optimized (e.g., ramped from 10-40 eV) to achieve a rich fragmentation spectrum.
-
Expected Mass Spectrum and Fragmentation Pathway
The fragmentation of N-benzylpiperidine derivatives is well-characterized.[9] The primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms, leading to stable iminium ions.
Table 3: Predicted High-Resolution Mass Spectrometry Ions
| Proposed Ion | Calculated m/z | Description |
| [C₁₃H₂₁N₂]⁺ | 217.1704 | [M+H]⁺, Protonated molecule (precursor ion) |
| [C₇H₇]⁺ | 91.0548 | Tropylium ion from cleavage of the C7-N1 bond. A hallmark fragment for benzyl groups. |
| [C₁₂H₁₇N₂]⁺ | 189.1392 | Loss of ethylene (C₂H₄) from the piperidine ring. |
| [C₈H₁₀N]⁺ | 120.0813 | Fragment from cleavage of the C2-C3 and C4-C5 bonds. |
Diagram: Proposed ESI-MS/MS Fragmentation Pathway
The diagram below illustrates the most probable fragmentation cascade for the protonated molecule.
Caption: Key fragmentation pathways for [M+H]⁺ of 1-Benzyl-3-methyl-piperidin-4-ylamine.
Conclusion: Integrated Structural Confirmation
The structural identity and integrity of this compound can be confidently established by the combined application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers, ensuring accurate and reliable characterization of this important chemical entity.
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]
-
ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. [Link]
-
ResearchGate. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
MDPI. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Reddit. (2023, January 5). Can ammonium chlorhydrates can be analyzed on mass spectrometry ?. r/chemistry. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. [Link]
-
Defense Technical Information Center. (1993, May). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Application Notes and Protocols for the HPLC Purification of Substituted Piperidines
Introduction: The Central Role and Purification Challenges of Substituted Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile synthetic handle for molecular elaboration.[4][5] Consequently, the efficient and high-purity isolation of substituted piperidines is a critical and often rate-limiting step in the drug discovery and development pipeline.
However, the inherent basicity of the piperidine nitrogen presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This basicity can lead to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape, tailing, and reduced resolution.[6][7][8] This application note provides a comprehensive guide to developing robust and efficient HPLC purification methods for substituted piperidines, addressing these challenges through a systematic approach to method development and optimization. We will delve into the principles behind various chromatographic techniques, provide detailed protocols, and offer insights gleaned from extensive field experience.
I. Foundational Principles for Piperidine Purification: A Mechanistic Approach
A successful purification strategy for substituted piperidines hinges on a thorough understanding of the underlying chromatographic principles. The primary goal is to control the ionization state of both the analyte and the stationary phase to minimize undesirable secondary interactions.
A. The Critical Role of Mobile Phase pH
The pH of the mobile phase is the most influential parameter in the HPLC analysis of ionizable compounds like piperidines.[9][10] It directly governs the charge state of the piperidine nitrogen and the surface silanols of the stationary phase.
-
Low pH (pH < 3): At low pH, the piperidine nitrogen is protonated (R₃NH⁺), making it highly polar. Simultaneously, the surface silanols are also protonated (Si-OH), rendering them neutral. This reduces strong ionic interactions, which can improve peak shape. However, the high polarity of the protonated piperidine may lead to poor retention on traditional C18 columns.
-
Mid-range pH (pH 3-8): This range is often problematic. The piperidine is still protonated, while the silanol groups become increasingly deprotonated (SiO⁻), leading to strong electrostatic interactions that are a primary cause of peak tailing.[7][11]
-
High pH (pH > 8): At high pH, the piperidine is in its neutral, free base form, making it more hydrophobic and thus more retentive on a reversed-phase column. While silanols are fully deprotonated, the neutral analyte has a reduced tendency for strong ionic interactions. This often leads to excellent peak shape and retention.[12] However, traditional silica-based columns are not stable at high pH. Therefore, the use of hybrid or specially bonded, high-pH stable columns is essential.
B. Choosing the Right Chromatographic Mode
While reversed-phase HPLC is the most common technique, other modes can offer significant advantages for specific piperidine derivatives.
-
Reversed-Phase HPLC (RP-HPLC): The workhorse for most purifications. Modern C18, C8, and Phenyl-Hexyl columns with high-purity silica and advanced end-capping are designed to minimize silanol interactions.[13] For basic compounds, columns specifically designed for high pH stability are highly recommended.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar substituted piperidines that are poorly retained in RP-HPLC.[14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds.[16][17]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for both chiral and achiral purifications. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[18] It often provides better peak shapes for basic compounds compared to HPLC.[19][20]
II. Strategic Method Development for Preparative HPLC
A systematic approach to method development is crucial for achieving efficient and scalable purifications. The process begins with analytical scale scouting and optimization before scaling up to preparative chromatography.[21]
A. Initial Analytical Method Scouting
The first step is to screen a variety of conditions to identify a promising starting point.[22]
Table 1: Recommended Initial Analytical Scouting Conditions for Substituted Piperidines
| Parameter | Condition 1 (Low pH) | Condition 2 (High pH) | Condition 3 (HILIC) |
| Column | C18, 5 µm, 4.6 x 150 mm | High-pH Stable C18, 5 µm, 4.6 x 150 mm | HILIC (Amide or Silica), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 10 | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 15 minutes | 5-95% B over 15 minutes | 95-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry | UV (e.g., 254 nm) or Mass Spectrometry | UV (e.g., 254 nm) or Mass Spectrometry |
The goal of this initial screen is to find a condition that provides good retention and peak shape for the target compound and adequate separation from major impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. scribd.com [scribd.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. dspace.cuni.cz [dspace.cuni.cz]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. waters.com [waters.com]
- 21. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 22. chromatographyonline.com [chromatographyonline.com]
Large-scale synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
An Application Note on the Scalable Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
Abstract
This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical research and development. The described synthetic pathway is a robust, two-step process commencing from commercially available 1-benzyl-4-piperidone. The methodology involves an initial α-methylation to yield 1-benzyl-3-methyl-piperidin-4-one, followed by a direct reductive amination to install the C4-amino group. The final step involves the formation of the dihydrochloride salt to enhance stability and handling. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations pertinent to scaling up production.
Introduction and Strategic Overview
1-Benzyl-3-methyl-piperidin-4-ylamine and its derivatives are valuable building blocks in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting the central nervous system (CNS) and for the development of enzyme inhibitors.[1][2] The piperidine scaffold is a common backbone in many pharmaceutical compounds.[2] The dihydrochloride salt form of the title compound enhances its aqueous solubility and provides a stable, crystalline solid, which is advantageous for handling and formulation in large-scale pharmaceutical manufacturing.[2]
The synthetic strategy detailed herein was selected for its efficiency, scalability, and reliance on well-established chemical transformations. The pathway begins with the α-alkylation of 1-benzyl-4-piperidone to introduce the C3-methyl group, a crucial structural motif. The subsequent conversion of the ketone to the primary amine is achieved via reductive amination, a reliable and high-yielding method for C-N bond formation.[3][4]
Overall Synthetic Workflow
The synthesis is logically structured in three primary stages: methylation of the piperidone ring, reductive amination of the resulting ketone, and final salt formation.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of 1-Benzyl-3-methyl-piperidin-4-one
Principle and Rationale
The introduction of a methyl group at the C3 position, alpha to the carbonyl, is achieved via enolate chemistry. A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming an enolate intermediate. Sodium hydride (NaH), a powerful base, is particularly effective for this purpose. The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide (MeI), in an SN2 reaction to form the new C-C bond.
The choice of tetrahydrofuran (THF) as a solvent is critical; it is an aprotic solvent that readily dissolves the starting material and is stable to the strong base. Temperature control is paramount. The initial deprotonation is conducted at 0 °C to manage the exothermic reaction and prevent side reactions. The subsequent alkylation step is performed at an elevated temperature (60 °C) to ensure the reaction proceeds to completion in a reasonable timeframe.[5]
Experimental Protocol
Table 1: Reagent and Solvent Quantities for Stage 1
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Benzylpiperidin-4-one | 189.26 | 60 g | 0.317 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 15 g | 0.375 | 1.18 |
| Methyl Iodide | 141.94 | 67 g | 0.472 | 1.49 |
| Tetrahydrofuran (THF) | - | 700 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~900 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a dry, nitrogen-purged reactor, add sodium hydride (15 g, 0.38 mol, 60% dispersion).
-
Suspend the NaH in 600 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath.
-
In a separate vessel, dissolve 1-benzylpiperidin-4-one (60 g, 0.3 mol) in 100 mL of THF.
-
Slowly add the solution of 1-benzylpiperidin-4-one to the NaH suspension at 0 °C over 30-45 minutes. Maintain vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[5]
-
Add methyl iodide (67 g, 0.47 mol) to the reaction mixture.
-
Warm the reactor to 60 °C and maintain stirring overnight (approx. 12-16 hours). Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully filter to remove unreacted NaH and other insoluble materials. Caution: Quench the filter cake carefully with isopropanol before disposal.
-
Wash the filtrate with water (2 x 200 mL) and extract the aqueous layers with ethyl acetate (3 x 300 mL).[5]
-
Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, a yellow oil, is purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 5:1) to yield pure 1-benzyl-3-methylpiperidin-4-one.[5]
Stage 2: Reductive Amination to Yield the Free Base
Principle and Rationale
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate.[4] The reaction begins with the nucleophilic attack of an amine source on the carbonyl carbon of the ketone, followed by dehydration to form an imine (or iminium ion). This intermediate is then reduced in situ by a hydride-donating reagent to yield the final amine.
For large-scale synthesis, a "one-pot" procedure is highly desirable. The choice of reducing agent is critical for selectivity. While powerful reagents like lithium aluminum hydride would reduce both the starting ketone and the imine intermediate, milder reagents are preferred. Sodium borohydride (NaBH₄) is a cost-effective and suitable choice, though its addition must be timed correctly as it can also reduce the starting ketone.[6] A common strategy involves forming the imine first before adding the reducing agent. An alternative, sodium triacetoxyborohydride (STAB), is milder and selectively reduces the imine in the presence of the ketone but is more expensive.[4][6]
This protocol adapts a procedure using an amine source and sodium borohydride, a robust method for scale-up.[7]
Caption: Simplified mechanism of reductive amination.
Experimental Protocol
Table 2: Reagent and Solvent Quantities for Stage 2
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles | Equivalents |
| 1-Benzyl-3-methyl-piperidin-4-one | 203.29 | 20.3 g | 0.1 | 1.0 |
| Methanol (MeOH) | - | 200 mL | - | - |
| Ammonium Acetate or similar | 77.08 | 38.5 g | 0.5 | 5.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.6 g | 0.2 | 2.0 |
| Dichloromethane (DCM) | - | ~300 mL | - | - |
Procedure:
-
In a reactor, dissolve 1-benzyl-3-methyl-piperidin-4-one (20.3 g, 0.1 mol) in methanol (200 mL).
-
Add the amine source, such as ammonium acetate (38.5 g, 0.5 mol), and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (7.6 g, 0.2 mol) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to manage the exotherm and foaming.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours, then warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding water (100 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) or another suitable organic solvent (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude free base, 1-benzyl-3-methyl-piperidin-4-ylamine.
Stage 3: Formation of Dihydrochloride Salt
Principle and Rationale
The free base product is often an oil and may be susceptible to degradation over time. Converting it to a salt form, such as a dihydrochloride, typically yields a stable, crystalline solid that is easier to handle, purify, and store.[2] The target molecule contains two basic nitrogen atoms (the piperidine nitrogen and the C4-primary amine), allowing for the formation of a dihydrochloride salt. This is achieved by treating a solution of the free base with two or more equivalents of hydrochloric acid.
Experimental Protocol
Table 3: Reagent and Solvent Quantities for Stage 3
| Reagent/Solvent | Concentration | Quantity (Example) |
| Crude Free Base from Stage 2 | - | ~0.1 mol |
| Isopropanol or Ethanol | - | ~200 mL |
| Hydrochloric Acid (in Ethanol/Isopropanol) | 2 M | ~110 mL (2.2 eq) |
Procedure:
-
Dissolve the crude 1-benzyl-3-methyl-piperidin-4-ylamine free base in isopropanol or ethanol (approx. 10 mL per gram of crude product).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in ethanol or isopropanol (e.g., 2M solution, ~2.2 equivalents) with stirring.
-
A solid precipitate should form. After complete addition of the acid, continue stirring the slurry in the cold for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol or ethanol, followed by diethyl ether, to facilitate drying.
-
Dry the white solid product under vacuum at 40-50 °C to a constant weight.
Characterization of Final Product
-
Product Name: this compound
-
CAS Number: 92309-62-1[8]
-
Molecular Formula: C₁₃H₂₂Cl₂N₂[8]
-
Molecular Weight: 277.23 g/mol [8]
-
Appearance: White to off-white solid.
Safety and Handling Precautions
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release hydrogen gas. Add slowly and control the temperature during reactions and quenching.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and conduct a thorough hazard analysis before scaling up any chemical reaction.
Conclusion
This application note details a reliable and scalable two-step synthesis for producing high-purity this compound. The methodology employs standard organic transformations and readily available starting materials, making it suitable for implementation in both academic and industrial settings. The provided protocols and rationale offer a solid foundation for process development and optimization.
References
-
Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Specifications of this compound. Capot Chemical. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-AMINE. MySkinRecipes. [Link]
-
1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. 1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-AMINE [myskinrecipes.com]
- 2. srinichem.com [srinichem.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 8. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Welcome to the technical support center for the synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and improve your yield and purity.
Overview of the Synthetic Strategy
The most prevalent and industrially relevant pathway to 1-Benzyl-3-methyl-piperidin-4-ylamine involves a two-stage process:
-
Synthesis of the Ketone Intermediate: Formation of 1-Benzyl-3-methyl-piperidin-4-one.
-
Reductive Amination: Conversion of the ketone to the target primary amine, followed by salt formation.
The methyl group at the C-3 position introduces a stereocenter adjacent to the newly formed stereocenter at C-4 during amination. Therefore, controlling diastereoselectivity is a critical aspect of this synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting
Part 1: The Reductive Amination Step
This step is the most critical for achieving high yield and the desired stereochemical outcome. Most issues arise here.
Q1: My overall yield from the reductive amination is very low. What are the most likely causes?
Low yield is a common problem that can typically be traced to three main factors: incomplete imine formation, inefficient reduction, or competing side reactions.
A Troubleshooting Decision Tree for Low Yield:
Caption: A troubleshooting decision tree for low yield in reductive amination.
Q2: I'm observing a significant amount of the 1-Benzyl-3-methyl-piperidin-4-ol byproduct. How can I suppress this?
This is a classic selectivity issue in reductive amination.[1] It occurs when the reducing agent attacks the starting ketone faster than it reduces the intermediate iminium ion.
Causality: The reaction proceeds via an intermediate imine (or its protonated iminium ion form), which is in equilibrium with the starting ketone and amine.[2][3] A highly reactive reducing agent, like sodium borohydride (NaBH₄), can reduce both the ketone and the iminium ion. If imine formation is slow or the reductant is too powerful, you will form the undesired alcohol.
Caption: Competing reaction pathways in reductive amination.
Solutions:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1] Its steric bulk and reduced hydridic character make it significantly slower at reducing ketones but highly effective for reducing protonated imines.
-
Promote Imine Formation: Ensure the equilibrium favors the imine before reduction.
-
Acid Catalysis: Add a catalytic amount of acetic acid (AcOH). This protonates the carbonyl, making it more electrophilic, and also catalyzes the dehydration step.[4]
-
Pre-formation: Stir the ketone, amine source (e.g., ammonium acetate), and acetic acid in the solvent (like Dichloromethane - DCM or 1,2-Dichloroethane - DCE) for 30-60 minutes at room temperature before adding the reducing agent.[4] You can monitor imine formation by TLC or ¹H NMR.
-
-
Control Temperature: Perform the reduction at a lower temperature (0 °C to RT). This can often increase the selectivity of the reduction.
| Reducing Agent | Typical Solvent | Relative Reactivity | Selectivity for Imine/Iminium | Comments |
| H₂/Catalyst (Pd/C, PtO₂) | Alcohols (MeOH, EtOH) | High | High | Excellent green option, but catalyst can be expensive and requires hydrogenation equipment. Can also cleave the N-benzyl group under harsh conditions.[3] |
| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | High | Low-Moderate | Prone to reducing the starting ketone, leading to alcohol byproduct.[1] Reaction with methanol can be rapid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Alcohols, Aprotic | Moderate | High | Highly selective but generates toxic cyanide waste. Requires acidic conditions to be effective. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic (DCM, DCE) | Moderate | Very High | Often the best choice for difficult reductive aminations. Moisture-sensitive but highly selective and effective.[5][6] |
Q3: The reaction produces a mixture of diastereomers (cis and trans). How can I influence the stereochemical outcome?
The formation of two diastereomers, (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R), is expected. The ratio is determined by the direction of hydride attack on the intermediate iminium ion. The thermodynamically more stable product, typically the cis isomer where the C4-amino group and C3-methyl group are equatorial, is often favored.
Strategies for Control:
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Longer reaction times, slightly elevated temperatures, and reversible conditions can allow the product mixture to equilibrate to the more stable diastereomer.
-
Kinetic Control: Bulky reducing agents at low temperatures tend to favor attack from the less sterically hindered face of the iminium ion, leading to the kinetically controlled product. The choice of reducing agent (e.g., STAB vs. a bulkier borohydride) can influence this ratio.
-
-
Purification: The most practical approach for research and early development is often to proceed with the diastereomeric mixture and separate the isomers at a later stage.[7]
-
Column Chromatography: The free base amine diastereomers can often be separated by careful column chromatography on silica gel.
-
Diastereomeric Salt Resolution: A classical and scalable method involves forming a salt with a chiral acid (e.g., Ditoluoyl-L-tartaric acid).[5][8] The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.
-
Part 2: Precursor Synthesis & Final Workup
Q4: I am struggling to synthesize the 1-Benzyl-3-methyl-piperidin-4-one precursor. My yields are low. Any advice?
The synthesis of the ketone precursor is typically achieved by α-methylation of 1-benzyl-4-piperidone.[9][10] Low yields in this step are often due to issues with the base, solvent, or competing side reactions like poly-methylation.
Optimized Protocol for Ketone Synthesis:
-
Drying: Ensure all glassware is oven-dried and the solvent (typically THF) is anhydrous.
-
Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is common.[9][10]
-
Pro-Tip: Wash the NaH with anhydrous hexane before use to remove the mineral oil, which can interfere with the reaction.
-
-
Temperature Control: Add the 1-benzyl-4-piperidone solution dropwise to the NaH suspension in THF at 0 °C. This controls the exothermic deprotonation and prevents side reactions.
-
Enolate Formation: After the addition, allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (CH₃I) dropwise at 0 °C, then allow the reaction to slowly warm to room temperature and stir overnight. Some procedures call for heating to drive the reaction to completion.[9]
-
Workup: Carefully quench the reaction with water or saturated ammonium chloride at 0 °C. Extract the product with a suitable organic solvent like ethyl acetate.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)[11] | Strong base required for complete enolate formation. NaOMe can be a safer alternative to NaH for scale-up. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the starting material and is compatible with the strong base. |
| Temperature | 0 °C for deprotonation and addition, then warm to RT or heat | Controls the reaction rate, minimizes side reactions, and ensures complete methylation. |
| Stoichiometry | 1.0 eq. Ketone, 1.2-1.3 eq. Base, 1.5 eq. CH₃I | A slight excess of base and alkylating agent ensures the starting material is fully consumed. |
Q5: What is the best procedure for forming the final dihydrochloride salt to ensure high purity and good crystallinity?
Precipitating the dihydrochloride salt is the final purification step. Getting a clean, crystalline solid instead of an oil or amorphous powder is key.
Best Practices for Salt Formation:
-
Start with Pure Free Base: Do not attempt salt formation on a crude product. Purify the 1-Benzyl-3-methyl-piperidin-4-ylamine free base first by column chromatography or vacuum distillation. Impurities will inhibit crystallization.
-
Solvent Choice: A common and effective solvent is anhydrous ethanol or isopropanol.[12] The free base is soluble in these solvents, while the hydrochloride salt is typically much less soluble, promoting precipitation.
-
HCl Source:
-
HCl in Ethanol/Isopropanol: A standardized solution of HCl in your chosen alcohol is the most controlled method.[12]
-
HCl Gas: Bubbling dry HCl gas through a solution of the amine is also effective but requires more specialized equipment.
-
-
Stoichiometry is Key: The target is a dihydrochloride salt. This means you need to add at least 2.0 equivalents of HCl relative to your amine. The piperidine nitrogen and the primary amine are both basic. Use a slight excess (e.g., 2.1-2.2 eq.) to ensure complete salt formation.
-
Procedure: a. Dissolve the purified free base amine in a minimal amount of cold (0 °C) anhydrous ethanol. b. Slowly add the ethanolic HCl solution dropwise with vigorous stirring. c. A white precipitate should begin to form.[12] d. After the addition is complete, continue stirring in an ice bath for 1-2 hours to maximize precipitation. e. Collect the solid by suction filtration, wash the filter cake with a small amount of cold, anhydrous ethanol, followed by a wash with cold, anhydrous diethyl ether to help with drying. f. Dry the final product under high vacuum.
References
-
Synthesis of 1-benzyl-3-methyl-4-piperidone. PrepChem.com. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
- Improvement of the preparation process of (3R, 4R) - (1-benzyl-4-methylpiperidin-3-yl) -methylamine.
- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. [Link]
-
Reductive Amination. ACS Green Chemistry Institute. [Link]
- Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central (PMC). [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
- Method for preparing 4-Boc-aminopiperidine.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5]. ResearchGate. [Link]
-
Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues.** ResearchGate. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. National Institutes of Health (NIH). [Link]
-
Reductive amination of piperazine. Reddit. [Link]
- Method for preparing 4-piperidyl piperidine.
-
ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). [Link]
-
Synthesis and Stereochemical Assignment of Conioidine A: DNA- and HSA-Binding Studies of the Four Diastereomers. PubMed. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 9. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Piperidine Amine Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of piperidine amine salts. The unique physicochemical properties of these compounds—namely their basicity, polarity, and propensity to form salts—often complicate standard purification workflows. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine derivative is an intractable oil after the final workup and salt formation. Why won't it crystallize and what should I do?
A: This is a very common issue. The failure of a piperidine salt to crystallize, resulting in an oil or "goo," can be attributed to several factors:
-
Residual Solvent: Even trace amounts of reaction or extraction solvents (e.g., DCM, Ethyl Acetate, THF) can act as a eutectic impurity, significantly depressing the melting point and preventing lattice formation.
-
Hygroscopicity: Amine salts are often hygroscopic and can absorb atmospheric moisture, leading to an oily appearance.
-
Impurities: The presence of unreacted starting materials, byproducts, or even slight excesses of the acid used for salt formation can inhibit crystallization. The crude product purity should ideally be >90% for crystallization to be a viable option.
-
Counter-ion Issues: Some counter-ions (e.g., trifluoroacetate) are notoriously difficult to crystallize compared to others like hydrochloride or hydrobromide.
Troubleshooting Path: First, ensure all volatile solvents are removed by high vacuum for an extended period. If the product remains an oil, consider dissolving it in a minimal amount of a volatile solvent like methanol, then co-evaporating with a less-polar, higher-boiling solvent like toluene or isopropanol to azeotropically remove residual impurities and water. If this fails, chromatographic purification of the free base before salt formation is often the most effective path forward.
Q2: Why is purifying my piperidine salt via standard silica gel chromatography so difficult? It streaks badly on the TLC plate and I get poor recovery.
A: This is a classic problem rooted in the fundamental chemistry of the stationary phase. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface[1][2]. Your basic piperidine amine salt exists in equilibrium with its free-base form. This free base engages in a strong acid-base interaction with the silica, leading to several issues:
-
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, resulting in low recovery.
-
Peak Tailing: The slow dissociation of the amine from the acidic sites on the silica causes the compound to "streak" down the column or TLC plate instead of moving as a tight band[3].
-
On-Column Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive molecules.
To mitigate this, you should avoid running piperidine salts directly on standard silica. Instead, purify the neutral free base using a modified system. You can either add a competing base (e.g., 1-2% triethylamine or ammonia in methanol) to your eluent to "cap" the acidic silanol sites, or use an amine-functionalized silica column[1][2].
Q3: My piperidine salt is soluble in water but crashes out when I try to run an extraction with common organic solvents. How do I handle this?
A: The high polarity of amine salts makes them very soluble in aqueous media but poorly soluble in many common organic solvents like ethyl acetate or hexanes. This is because the ionic salt form is much more stable in a high-dielectric constant solvent like water.
The standard procedure is to perform an acid-base extraction[4][5]. First, dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash this organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, separate the layers, cool the aqueous layer (e.g., in an ice bath), and basify it by slowly adding a base like NaOH or Na2CO3 until the pH is >10. This deprotonates your salt, converting it back to the neutral, more organic-soluble free base, which will often precipitate or form an oil. You can then extract this free base back into an organic solvent, dry the solution, and concentrate it to yield the purified product.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Yield After Recrystallization
-
Symptom: You successfully form crystals, but recovery is below 50%.
-
Causality & Logic: The primary cause is a suboptimal solvent system. The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. If your compound is too soluble even at low temperatures, it will remain in the mother liquor.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your salt in a panel of solvents (e.g., isopropanol, ethanol, acetonitrile, acetone, water).
-
Employ a Solvent/Anti-Solvent System: This is often the most effective method for polar salts. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, water). Then, slowly add a "poor" anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes, ethyl acetate) dropwise at room temperature or while warm until you see persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.
-
Control Cooling Rate: Crashing a compound out of solution by placing it directly in an ice bath leads to the formation of small, often impure crystals that trap solvent. Allow the solution to cool slowly to room temperature first, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary.
-
| Solvent Class | Good Solvents (for initial dissolution) | Anti-Solvents (for precipitation) | Notes |
| Alcohols | Methanol, Ethanol | Diethyl Ether, MTBE, Toluene | Isopropanol is an excellent single solvent for many hydrochloride salts. |
| Ketones | Acetone | Hexanes, Heptane | Be cautious of potential side reactions (e.g., aldol) if impurities are present. |
| Nitriles | Acetonitrile | Diethyl Ether, Dichloromethane | Acetonitrile is a good choice for moderately polar salts. |
| Aqueous | Water | Acetone, Isopropanol, Acetonitrile | Use for highly polar salts. Ensure the anti-solvent is miscible with water. |
Issue 2: Persistent Pyridine Impurity
-
Symptom: Your piperidine was synthesized by the hydrogenation of pyridine, and you see a persistent impurity with a mass corresponding to pyridine in your analytical data.
-
Causality & Logic: Piperidine and pyridine form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine, making complete separation by simple distillation impossible.
-
Troubleshooting Steps:
-
Purification via Carbonate Salt Formation: This is a highly effective chemical separation method. Dissolve the crude mixture in an organic solvent and bubble carbon dioxide (CO₂) gas through the solution[6][7]. Piperidine, being a much stronger base than pyridine, will selectively react to form a solid piperidine carbonate salt, which precipitates out of solution.
-
The pyridine remains in the filtrate and can be washed away[6].
-
The filtered piperidine carbonate salt is then suspended in water and treated with a strong base (e.g., NaOH) to liberate the free piperidine, which can then be extracted and distilled for final purification.
-
Visualized Workflows & Protocols
Workflow 1: Troubleshooting Oily Piperidine Salts
This decision tree guides you through the process of diagnosing and resolving the issue of a piperidine salt failing to crystallize.
Caption: Decision tree for troubleshooting non-crystallizing piperidine salts.
Protocol 1: Purification by Solvent/Anti-Solvent Recrystallization
This protocol is ideal when a single solvent system is ineffective.
-
Dissolution: In a flask, dissolve the crude piperidine salt (1.0 eq) in the minimum required volume of a hot "good" solvent (e.g., isopropanol).
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" anti-solvent (e.g., diethyl ether) dropwise with vigorous stirring until the solution becomes faintly and persistently turbid.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and yield a clear, saturated solution.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature, place it in a 4°C refrigerator for several hours (or overnight) to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow 2: Purification via Acid-Base Extraction
This flowchart illustrates the separation of a basic piperidine product from neutral and acidic impurities.
Caption: Workflow for purifying piperidine compounds using acid-base extraction.
Protocol 3: Modified Flash Chromatography for Piperidine Free Bases
This method prevents peak tailing and improves recovery on silica gel.
-
Preparation of Mobile Phase: Prepare your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) as determined by TLC analysis. To this mobile phase, add 1% triethylamine (TEA) by volume.
-
Column Packing and Equilibration: Pack your silica gel column as usual. It is crucial to equilibrate the column by flushing it with at least 5 column volumes of the TEA-containing mobile phase. This neutralizes the acidic sites on the silica before your compound is loaded.
-
Sample Loading: Dissolve your crude piperidine free base in a minimal amount of the mobile phase or dichloromethane. Load it onto the column.
-
Elution: Run the gradient as you normally would, using the TEA-modified eluent throughout the entire run.
-
Fraction Collection & Analysis: Collect and analyze fractions by TLC as standard.
-
Solvent Removal: Combine the pure fractions. When concentrating, be aware that triethylamine (Boiling Point: 89.5 °C) is less volatile than many common solvents. It can often be removed by co-evaporation with a solvent like toluene under reduced pressure.
References
- BenchChem. (n.d.).
- BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
- BIOSYNCE. (2025).
- BenchChem. (n.d.).
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Google Patents. (n.d.).
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2025). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.
-
PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
-
Khan Academy. (n.d.). Extractions. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?. [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. [Link]
-
ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]
-
Reddit. (2019). Can amine salts run through a silica column?. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
YouTube. (2023). Making Piperidine to piss off my FBI Agent. [Link]
-
MDPI. (n.d.). An Accessible Method for the Quantitative Determination of Succinimide Additives in Diesel Fuel. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzylpiperidines
Welcome to the Technical Support Center for the synthesis of benzylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important structural motif. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
Introduction to Benzylpiperidine Synthesis
Benzylpiperidines are key structural motifs in a wide range of pharmaceuticals and research chemicals, valued for their versatile biological activities.[1][2] Their synthesis is primarily achieved through two common pathways: direct N-alkylation of piperidine with a benzyl halide and reductive amination of a piperidine derivative with benzaldehyde. While these methods are robust, they are not without their challenges. This guide will address the most frequently encountered side reactions and provide actionable troubleshooting strategies.
Troubleshooting Guide: Common Synthetic Issues
This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Direct N-Alkylation of Piperidine with Benzyl Halides
This method involves the reaction of piperidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
FAQ 1: My reaction is producing a significant amount of a water-soluble, highly polar byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
Answer: This is a classic case of over-alkylation , a common side reaction in the N-alkylation of amines.[3][4][5]
-
Causality: The N-benzylpiperidine product is often more nucleophilic than the starting piperidine due to the electron-donating nature of the benzyl group. This makes the product compete with the starting material for the benzyl halide, leading to the formation of a dibenzylpiperidinium salt (a quaternary ammonium salt).[3][6] This "runaway train" effect can significantly reduce the yield of your desired product.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use a slight excess of piperidine (1.1-1.5 equivalents) relative to the benzyl halide.[7] | This ensures the benzyl halide is the limiting reagent, minimizing its availability to react with the more nucleophilic N-benzylpiperidine product. |
| Reagent Addition | Add the benzyl halide slowly to the reaction mixture, ideally using a syringe pump.[7] | Slow addition maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine over the product. |
| Base Selection | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[7][8] | These bases are effective at scavenging the acid byproduct (HBr or HCl) without competing with the piperidine as a nucleophile. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Lower temperatures can help to control the rate of the second alkylation reaction, which often has a higher activation energy. |
-
Experimental Protocol: Minimizing Over-alkylation
-
To a stirred solution of piperidine (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10 mL/mmol of piperidine) under a nitrogen atmosphere, add a solution of benzyl bromide (1.0 eq.) in anhydrous acetonitrile dropwise over 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
-
Reaction Visualization:
Reductive Amination of Benzaldehyde with Piperidine
This one-pot reaction involves the formation of an iminium ion intermediate from benzaldehyde and piperidine, which is then reduced in situ to N-benzylpiperidine. [9][10][11]
FAQ 2: I am observing a significant amount of benzyl alcohol in my crude product mixture. What is causing this and how can I avoid it?
Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can react with the piperidine to form the iminium ion. [12]
-
Causality: This side reaction is common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions. [10]NaBH₄ can readily reduce aldehydes and ketones.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Scientific Rationale |
| Reducing Agent | Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). [10][12] | These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate. [10][11] |
| Reaction pH | Maintain a slightly acidic pH (around 4-6). | Acid catalysis promotes the formation of the iminium ion intermediate, making it the predominant electrophile for reduction. [11] |
| Catalytic Hydrogenation | Consider using catalytic hydrogenation (e.g., H₂, Pd/C) as an alternative reduction method. [12] | This method can be highly selective for the iminium ion, especially in a continuous-flow setup, and is considered a greener alternative. [12] |
-
Experimental Protocol: Selective Reductive Amination
-
To a solution of piperidine (1.1 eq.) and benzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, as the reaction can be exothermic.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
FAQ 3: My reaction with a substituted piperidine is sluggish and gives a complex mixture of products, including what appears to be an enamine. Can you explain this?
Answer: When reacting a ketone (or in some cases, a hindered aldehyde) with a secondary amine like piperidine, the formation of an enamine is a competing and sometimes favorable pathway over the desired iminium ion formation. [13][14]
-
Causality: The intermediate formed after the initial nucleophilic attack of the piperidine on the carbonyl can eliminate a proton from an adjacent carbon atom to form a stable, neutral enamine, especially if the formation of the iminium ion is sterically hindered. [14]This enamine may or may not be efficiently reduced under the reaction conditions, leading to a mixture of products.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Scientific Rationale |
| Carbonyl Substrate | This is more prevalent with ketones than aldehydes. If possible, using an aldehyde will favor iminium ion formation. | Aldehydes are generally more reactive and less sterically hindered than ketones. |
| Acid Catalyst | Ensure the presence of a suitable acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to promote iminium ion formation. [14] | The acid protonates the intermediate, facilitating the loss of water to form the iminium ion. |
| Reaction Conditions | Use a Dean-Stark apparatus to remove water as it is formed. | Removing the water byproduct drives the equilibrium towards the formation of the iminium ion and enamine. However, subsequent reduction should still be effective. |
-
Reaction Visualization:
Caption: Competing reactions in reductive amination.
Alternative Synthetic Routes and Their Pitfalls
Leuckart-Wallach and Eschweiler-Clarke Reactions
For the synthesis of N-methylbenzylpiperidines, the Eschweiler-Clarke reaction is a superior alternative to direct alkylation with methyl halides as it avoids over-alkylation to the quaternary ammonium salt. [15][16]This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. [15][16][17]The Leuckart-Wallach reaction is a more general reductive amination using formamide or ammonium formate. [18][19][20][21]
-
Potential Issue: The high temperatures often required for the Leuckart-Wallach reaction can sometimes lead to the formation of resinous byproducts due to aldol-type condensations of the carbonyl component. [19]
Purification and Product Isolation
Effective purification is critical for obtaining high-purity benzylpiperidine.
FAQ 4: How can I effectively remove unreacted piperidine and benzaldehyde from my crude product?
Answer: A combination of extraction and chromatography is typically effective.
-
For Unreacted Piperidine (Basic):
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer, while your N-benzylpiperidine product (being a weaker base) will largely remain in the organic phase.
-
-
For Unreacted Benzaldehyde (Neutral):
-
Bisulfite Extraction: Aldehydes react with aqueous sodium bisulfite to form a water-soluble adduct, which can be extracted from the organic layer. * Column Chromatography: Standard silica gel chromatography can effectively separate the more polar benzaldehyde from the less polar N-benzylpiperidine product.
-
References
- Amine alkylation. (n.d.). Grokipedia.
- Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A. (2018, May 5). The Organic Chemistry Tutor.
- Common side products in the synthesis of 3-benzylpiperidines. (n.d.). BenchChem.
-
4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Avoiding Over-alkylation. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved January 20, 2026, from [Link]
-
Enamines. (2025, April 16). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025, August 6). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Alkylation Of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Organic halides with piperdine. (2014, December 12). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
-
Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org. Retrieved January 20, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
-
Does piperidine work in reductive amination like this? (2024, February 4). Reddit. Retrieved January 20, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
-
Leuckart reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- Purification of piperidine. (n.d.). Google Patents.
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Leuckart Reaction. (n.d.). Erowid. Retrieved January 20, 2026, from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009, July 28). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Organic & Medicinal Chemistry International Journal. Retrieved January 20, 2026, from [Link]
-
STUDIES ON THE LEUCKART REACTION. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. glasp.co [glasp.co]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 16. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 19. erowid.org [erowid.org]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimization of Reductive Amination Conditions
Welcome to the Technical Support Center dedicated to the optimization of reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-N bond-forming reaction. Reductive amination is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, accounting for a significant portion of all C-N bond formations in the industry.[1][2][3] However, its successful execution is highly dependent on a nuanced understanding of reaction parameters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental challenges and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues encountered during reductive amination experiments in a problem-cause-solution format.
Problem 1: Low or No Conversion to the Desired Amine
This is one of the most common issues, often stemming from inefficient formation of the crucial imine or iminium ion intermediate.
Possible Cause A: Inefficient Imine/Iminium Ion Formation
The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate, which is essential for the subsequent reduction. This is particularly prevalent with sterically hindered ketones or electron-poor amines.
-
Solution 1: Water Removal. Imine formation is a condensation reaction that releases water. By removing water from the reaction mixture, the equilibrium can be driven towards the imine product.
-
Action: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. For reactions at higher temperatures, a Dean-Stark apparatus can be used for azeotropic removal of water.
-
-
Solution 2: Acid Catalysis. Mildly acidic conditions (typically pH 4-6) can catalyze imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5]
-
Solution 3: Increase Reactant Concentration. Le Chatelier's principle dictates that increasing the concentration of reactants can shift the equilibrium towards the products.
-
Action: Perform the reaction at a higher concentration. If one reactant is more precious, use the other in slight excess (e.g., 1.1-1.2 equivalents of the amine).
-
Possible Cause B: Decomposition of Starting Materials
Some starting materials, like 2-aminobenzaldehydes, are prone to self-condensation or decomposition under the reaction conditions.
-
Solution:
-
Action: Use freshly purified starting materials. Perform the reaction at a lower temperature and minimize the overall reaction time to reduce the likelihood of degradation.
-
Possible Cause C: Ineffective Reduction of the Imine Intermediate
The chosen reducing agent may not be suitable for the specific substrate or conditions, or steric hindrance around the C=N bond may impede the approach of the hydride.
-
Solution 1: Select an Appropriate Reducing Agent. The choice of reducing agent is critical.
-
Action: For one-pot reactions, use a reagent that selectively reduces the imine/iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice due to its mildness, selectivity, and lower toxicity compared to sodium cyanoborohydride.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic and can release HCN gas, requiring careful handling.[6][7][8]
-
-
Solution 2: Optimize Reaction Temperature. For sluggish reductions, particularly with hindered substrates, increasing the temperature can provide the necessary activation energy.[9]
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of undesired side products.
Possible Cause A: Reduction of the Carbonyl Starting Material
If the reducing agent is too powerful or added prematurely, it can reduce the starting aldehyde or ketone to the corresponding alcohol, lowering the yield of the desired amine.[4]
-
Solution 1: Use a Milder, More Selective Reducing Agent.
-
Solution 2: Implement a Stepwise Procedure.
-
Action: If using a less selective but more economical reducing agent like sodium borohydride (NaBH₄), perform the reaction in two steps. First, allow the imine to form completely (monitor by TLC/LC-MS, this can take 30 minutes to several hours), then add the NaBH₄ to reduce the imine.[4]
-
Possible Cause B: Over-Alkylation of the Product
A primary amine starting material can react with the carbonyl to form a secondary amine product, which can then react again to form an undesired tertiary amine. Similarly, using ammonia can lead to mixtures of primary, secondary, and tertiary amines.
-
Solution:
-
Action: Carefully control the stoichiometry. Use a slight excess of the amine relative to the carbonyl compound. Alternatively, a large excess of ammonia can be used to favor the formation of the primary amine.[14] A stepwise procedure can also help mitigate this issue.
-
Possible Cause C: Aldol or Self-Condensation Reactions
Carbonyl compounds, particularly aldehydes, can undergo self-condensation under acidic or basic conditions.
-
Solution:
-
Action: Maintain neutral or mildly acidic conditions. Add the reducing agent as soon as a reasonable amount of imine has formed to trap it before other side reactions can occur. Running the reaction at lower temperatures can also disfavor these side pathways.
-
Problem 3: Difficulty in Product Purification
The crude product is a complex mixture, or the desired amine is difficult to separate from starting materials or byproducts.
Possible Cause A: Incomplete Reaction
Residual starting materials (amine and carbonyl) and the intermediate imine can complicate purification.[15]
-
Solution 1: Drive the Reaction to Completion.
-
Action: Before workup, ensure the reaction has gone to completion by TLC or LC-MS analysis. If not, consider extending the reaction time, adding a small additional portion of the limiting reagent, or slightly increasing the temperature.[15]
-
-
Solution 2: Use Scavenger Resins.
-
Action: Polymer-supported scavenger resins can be used to remove excess reactants. For example, a resin-bound benzaldehyde can scavenge excess primary amine, while a resin-bound amine can remove excess aldehyde.[16]
-
Possible Cause B: Similar Physical Properties of Product and Impurities
The desired amine and a key impurity (e.g., the alcohol from carbonyl reduction) may have very similar polarities, making chromatographic separation challenging.
-
Solution: Acid-Base Extraction.
-
Action: Exploit the basicity of the amine product. During the workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol byproduct) will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine product re-extracted into an organic solvent.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A1: The choice depends on your specific needs for selectivity, safety, and cost.
| Reducing Agent | Pros | Cons | Best For |
| NaBH(OAc)₃ (STAB) | Excellent selectivity for imines over carbonyls; low toxicity; effective in one-pot procedures.[1][6][8] | Water-sensitive; more expensive.[1][17] | General-purpose, one-pot reductive aminations, especially with sensitive functional groups.[18] |
| NaBH₃CN | Good selectivity for iminium ions at controlled pH (~6-7); stable in mildly acidic conditions.[4][5][6] | Highly toxic; can release HCN gas, especially at lower pH.[6][7][19] | One-pot reactions where pH can be carefully controlled and safety precautions are in place. |
| NaBH₄ | Inexpensive; powerful reducing agent.[6] | Poor selectivity (reduces both imines and carbonyls); requires a two-step procedure for good yields.[4] | Cost-sensitive applications where a two-step procedure (imine formation first, then reduction) is feasible. |
Q2: What is the optimal pH for reductive amination, and how do I maintain it?
A2: The optimal pH is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine nucleophile. A pH range of 4-6 is generally considered optimal for the imine formation step.[4] For reductions using NaBH₃CN, a pH of 6-7 is ideal to favor the reduction of the iminium ion over the carbonyl group.[5] You can maintain this pH by adding a catalytic amount of acetic acid or by using a buffer system.
Q3: What is the best solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction.[20]
-
1,2-Dichloroethane (DCE) and Tetrahydrofuran (THF) are excellent, commonly used aprotic solvents, particularly for reactions with STAB.[12][18]
-
Methanol (MeOH) is often used with NaBH₃CN and NaBH₄.[20] However, be aware that alcoholic solvents can sometimes react with catalysts or form acetals with the carbonyl compound.[21]
-
For catalytic hydrogenations, protic solvents like methanol or ethanol are often effective.[20]
-
Recent literature also explores more environmentally friendly solvents like ethyl acetate.[21]
Q4: My reaction involves a sterically hindered ketone. What are the key optimization strategies?
A4: Reductive amination of hindered ketones is challenging due to slow imine formation and difficult hydride delivery.[22][23]
-
Force Imine Formation: Use a strong dehydrating agent (molecular sieves) and an acid catalyst (acetic acid or a Lewis acid like Ti(OiPr)₄).
-
Elevate Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for both imine formation and reduction.
-
Choose the Right Reducing Agent: While STAB is a good starting point, some hindered cases may benefit from stronger, less sterically demanding reducing agents or catalytic hydrogenation under pressure.[19]
-
Increase Reaction Time: These reactions are often slow and may require extended periods (24-48 hours) to reach completion.
Q5: Can I perform a reductive amination with an aromatic amine?
A5: Yes, but it can be more challenging. Aromatic amines are less nucleophilic (less basic) than aliphatic amines, which can slow down the initial imine formation. You may need to use more forcing conditions, such as higher temperatures or the addition of an acid catalyst, to facilitate the reaction.[16][24]
Key Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
This protocol is a robust starting point for many aldehyde/ketone and amine combinations.
-
To a stirred solution of the aldehyde or ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or THF, ~0.1-0.5 M), add the amine (1.0-1.2 eq.) at room temperature under an inert atmosphere (e.g., N₂ or Ar).
-
Stir the mixture for 20-60 minutes to allow for initial imine formation. If one of the coupling partners is a salt (e.g., an amine hydrochloride), a mild base like triethylamine (NEt₃) can be added to liberate the free amine.[16] For slow reactions (especially with ketones), a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise over 10-15 minutes. The addition can be exothermic; maintain the temperature at or near room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography, crystallization, or distillation as required.
Protocol 2: Stepwise Reductive Amination using NaBH₄
This two-step approach is useful when using less selective reducing agents or to minimize over-alkylation.[18]
Step A: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a suitable solvent (e.g., methanol or toluene).
-
If desired, add a dehydrating agent like anhydrous MgSO₄.
-
Stir the mixture at room temperature until imine formation is complete, as determined by TLC, ¹H NMR (disappearance of aldehyde proton), or GC-MS. This may take from 1 to 12 hours.
-
If a dehydrating agent was used, filter it off. Concentrate the solution under reduced pressure to obtain the crude imine, which can be used directly in the next step.
Step B: Reduction
-
Dissolve the crude imine from Step A in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol 1 (steps 5-8).
Visualizing the Workflow and Logic
Reductive Amination General Workflow
This diagram illustrates the core process of a one-pot reductive amination.
Caption: General workflow for one-pot reductive amination.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues with your reaction.
Caption: Decision tree for troubleshooting reductive amination.
References
-
A remarkable solvent effect on reductive amination of ketones - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. Available at: [Link]
-
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available at: [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. Available at: [Link]
-
Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]
-
Recent Development on Catalytic Reductive Amination and Applications - ResearchGate. Available at: [Link]
-
Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Available at: [Link]
-
Sodium triacetoxyborohydride - Wikipedia. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Available at: [Link]
-
Sodium triacetoxyborohydride - Sciencemadness Wiki. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
- Myers Chem 115.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]
-
Effect of reaction temperature on the reductive animation. | Download Table - ResearchGate. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. Available at: [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08577B. Available at: [Link]
-
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available at: [Link]
-
Borch Reductive Amination | Chem-Station Int. Ed. Available at: [Link]
-
pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water | Journal of the American Chemical Society. Available at: [Link]
- Reductive Amination - Common Conditions.
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]
-
Reductive amination reaction temperature. | Download Table - ResearchGate. Available at: [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 22. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technisches Support-Center: Stabilität von 1-Benzyl-3-methyl-piperidin-4-ylamin-dihydrochlorid in Lösung
Answering in German.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 1-Benzyl-3-methyl-piperidin-4-ylamin-dihydrochlorid arbeiten. Unser Ziel ist es, Ihnen fundierte technische Einblicke, bewährte Protokolle und Lösungen für häufig auftretende Stabilitätsprobleme zu bieten, die bei der experimentellen Verwendung dieser Verbindung in Lösung auftreten können.
Abschnitt 1: Grundlegendes Stabilitätsprofil
1-Benzyl-3-methyl-piperidin-4-ylamin ist ein Piperidin-Derivat, das als vielseitiger Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen dient.[1] Die Stabilität von Piperidin und seinen Derivaten wird maßgeblich von seiner chemischen Struktur und der Umgebung beeinflusst.[2] Die Verbindung wird als Dihydrochlorid-Salz geliefert, um die chemische Stabilität und die Löslichkeit in wässrigen Medien im Vergleich zur freien Base signifikant zu erhöhen.[1] Die Protonierung der beiden basischen Aminogruppen schützt diese vor unerwünschten Reaktionen und erleichtert die Handhabung.[2]
Abbildung 1: Chemische Struktur von 1-Benzyl-3-methyl-piperidin-4-ylamin-dihydrochlorid.
Die Stabilität dieser Verbindung in Lösung ist keine feste Eigenschaft, sondern hängt von mehreren Schlüsselfaktoren ab, darunter pH-Wert, Temperatur, Lichteinwirkung und das Vorhandensein von Oxidationsmitteln.[3][4]
| Eigenschaft | Empfehlung | Begründung |
| Chemische Form | Dihydrochlorid-Salz | Erhöht die Stabilität und wässrige Löslichkeit im Vergleich zur freien Base.[1][5] |
| Lagerung (Feststoff) | Kühl (2–8 °C), trocken, lichtgeschützt in einem dicht verschlossenen Behälter.[3] | Verlangsamt potenzielle thermische Abbauprozesse und verhindert die Aufnahme von Feuchtigkeit.[3] |
| Lagerung (Lösung) | Aliquots bei -20 °C oder -80 °C für die Langzeitlagerung. Kurzfristig bei 2–8 °C. | Minimiert den Abbau in Lösung über die Zeit. Das Einfrieren in Aliquots vermeidet wiederholte Einfrier-Auftau-Zyklen. |
| Kompatibilität | Vermeiden Sie starke Basen, Oxidationsmittel und reaktive Metalle.[6][7] | Starke Basen deprotonieren das Salz zur weniger stabilen freien Base. Oxidationsmittel können die Amingruppen oder den Benzylring angreifen.[2] |
Abschnitt 2: Häufig gestellte Fragen (FAQs)
Frage: Was ist der kritischste Faktor für die Stabilität dieser Verbindung in Lösung? Antwort: Der pH-Wert ist der mit Abstand wichtigste Faktor. Die Dihydrochlorid-Form ist in sauren bis neutralen wässrigen Lösungen stabil, da die beiden Amingruppen protoniert bleiben.[2] Bei einem Anstieg des pH-Wertes über den pKa-Wert der Amingruppen (typischerweise im basischen Bereich) wird die Verbindung in ihre freie Basenform umgewandelt. Die freie Base ist in Wasser deutlich schlechter löslich und anfälliger für oxidativen und anderen chemischen Abbau, da die freien Elektronenpaare der Stickstoffatome für Reaktionen verfügbar werden.[2]
Frage: Warum wird diese Verbindung als Dihydrochlorid-Salz geliefert? Antwort: Die Salzbildung hat zwei Hauptvorteile. Erstens verbessert sie die chemische Stabilität erheblich, indem sie die basischen und nukleophilen Amingruppen durch Protonierung schützt.[1][2] Dies verhindert Nebenreaktionen und verlängert die Haltbarkeit.[1] Zweitens erhöht die Salzform die Löslichkeit in Wasser und polaren Lösungsmitteln, was die Herstellung von wässrigen Stammlösungen und die Verwendung in biologischen Puffersystemen erleichtert.[1][5][8]
Frage: Welcher pH-Bereich wird für die Herstellung von Stammlösungen empfohlen? Antwort: Für eine maximale Stabilität wird empfohlen, Stammlösungen in einem leicht sauren Puffer (pH 4–6) oder in Reinstwasser herzustellen. Der pH-Wert der resultierenden Lösung wird aufgrund der sauren Natur des Dihydrochlorid-Salzes von Natur aus im sauren Bereich liegen. Vermeiden Sie alkalische Puffer (pH > 7,5) für die Langzeitlagerung, da die Umwandlung in die weniger stabile freie Base beginnt.
Frage: Wie sollte ich die Verbindung und ihre Lösungen handhaben und lagern? Antwort: Der Feststoff sollte in einem dicht verschlossenen Behälter an einem kühlen (2–8 °C), trockenen und dunklen Ort gelagert werden.[3] Wässrige Stammlösungen sollten in Aliquots bei -20 °C oder -80 °C aufbewahrt werden, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden. Für den täglichen Gebrauch kann eine Arbeitslösung für kurze Zeit bei 2–8 °C aufbewahrt werden. Schützen Sie die Lösungen sowohl vor starkem Licht als auch vor dem Kontakt mit Luft (Sauerstoff), um photolytischen und oxidativen Abbau zu minimieren.[3]
Frage: Ist die Verbindung empfindlich gegenüber Licht oder Luftsauerstoff? Antwort: Ja, als Piperidin- und Benzylamin-Derivat kann die Verbindung empfindlich gegenüber Licht (insbesondere UV-Licht) und oxidativem Abbau sein.[3][9] Primäre und sekundäre Amine sind anfällig für Oxidation, ein Prozess, der durch Luftsauerstoff und die Anwesenheit von Spuren von Metallionen katalysiert werden kann.[10][11] Daher sollten Lösungen in lichtundurchlässigen Behältern gelagert und die Exposition gegenüber Luft minimiert werden (z. B. durch Begasung mit Argon oder Stickstoff bei hochsensiblen Anwendungen).
Abschnitt 3: Anleitung zur Fehlerbehebung
Problem: Meine Lösung hat sich im Laufe der Zeit gelb/braun verfärbt. Was ist die Ursache?
-
Wahrscheinliche Ursache: Eine Farbänderung deutet typischerweise auf einen oxidativen Abbau hin.[2] Die Amingruppen oder der Benzylring können oxidiert werden, was zur Bildung von farbigen Nebenprodukten führt. Dieser Prozess wird durch die Exposition gegenüber Luftsauerstoff, erhöhte Temperaturen und Licht beschleunigt.
-
Lösung:
-
Frisch ansetzen: Bereiten Sie die Lösungen immer frisch vor dem Gebrauch vor.
-
Sauerstoff ausschließen: Wenn die Anwendung es zulässt, entgasen Sie Ihr Lösungsmittel vor der Verwendung und überlagern Sie die Stammlösung mit einem inerten Gas (z. B. Argon).
-
Lichtschutz: Lagern Sie die Lösungen in braunen Glasfläschchen oder mit Aluminiumfolie umwickelten Behältern.
-
Temperaturkontrolle: Bewahren Sie die Lösungen bei der empfohlenen niedrigen Temperatur auf.[3]
-
Problem: In meinem wässrigen Puffer bildet sich ein Niederschlag. Was ist der Grund?
-
Wahrscheinliche Ursache: Dies tritt am häufigsten auf, wenn der pH-Wert des Puffers zu hoch ist. Das Dihydrochlorid-Salz ist gut wasserlöslich, aber wenn der pH-Wert den pKa-Wert der Amine übersteigt, wird die Verbindung in ihre neutrale, freie Basenform umgewandelt. Die freie Base hat eine deutlich geringere wässrige Löslichkeit und fällt aus der Lösung aus.
-
Lösung:
-
pH-Wert überprüfen: Messen Sie den pH-Wert Ihrer Endlösung. Stellen Sie sicher, dass er im sauren bis neutralen Bereich liegt.
-
Puffer anpassen: Verwenden Sie einen Puffer mit einem niedrigeren pH-Wert (z. B. Acetatpuffer pH 5) für Ihre Experimente, falls dies mit Ihrem Versuchsaufbau vereinbar ist.
-
Konzentration reduzieren: Eine niedrigere Konzentration der Verbindung kann ebenfalls helfen, eine Ausfällung zu verhindern.
-
Co-Lösungsmittel: In einigen Fällen kann die Zugabe eines geringen Anteils eines organischen Co-Lösungsmittels (z. B. DMSO, Ethanol) die Löslichkeit der freien Base verbessern, dies muss jedoch auf Kompatibilität mit dem Experiment geprüft werden.
-
Problem: Ich erhalte inkonsistente Ergebnisse in meinem Assay. Könnte dies an der Instabilität der Verbindung liegen?
-
Wahrscheinliche Ursache: Ja, die Zersetzung der Verbindung während des Experiments ist eine häufige Ursache für mangelnde Reproduzierbarkeit. Wenn Ihr Assay über mehrere Stunden bei Raumtemperatur oder höher und unter Lichteinwirkung durchgeführt wird, kann ein signifikanter Teil Ihrer Verbindung abgebaut werden, was zu einer scheinbar geringeren Aktivität führt.
-
Lösung:
-
Stabilitätsprüfung im Assay-Puffer: Führen Sie ein Kontrollexperiment durch. Inkubieren Sie die Verbindung in Ihrem Assay-Puffer unter den exakten experimentellen Bedingungen (Zeit, Temperatur, Licht) und analysieren Sie die Konzentration zu Beginn und am Ende mittels HPLC.
-
Zeit minimieren: Verkürzen Sie die Inkubationszeiten so weit wie möglich.
-
Bedingungen kontrollieren: Führen Sie den Assay unter gedämpftem Licht durch und kontrollieren Sie die Temperatur genau.
-
Frische Verdünnungen: Bereiten Sie die für den Assay benötigten Verdünnungen unmittelbar vor dem Gebrauch aus einer gefrorenen Stammlösung vor.
-
Abschnitt 4: Experimentelle Protokolle
Protokoll 4.1: Herstellung einer wässrigen Stammlösung (10 mM)
-
Vorbereitung: Bringen Sie das Fläschchen mit 1-Benzyl-3-methyl-piperidin-4-ylamin-dihydrochlorid auf Raumtemperatur.
-
Abwiegen: Wiegen Sie die erforderliche Menge des Feststoffs in einer sauberen, trockenen Umgebung schnell ab. (Molekulargewicht: 291,26 g/mol ).
-
Auflösen: Geben Sie den Feststoff in ein geeignetes volumetrisches Gefäß (z. B. ein Braunglasfläschchen). Fügen Sie etwa 80 % des Endvolumens an Reinstwasser (Typ I) oder einem leicht sauren Puffer (z. B. 50 mM Citratpuffer, pH 5,0) hinzu.
-
Mischen: Mischen Sie die Lösung durch Schütteln oder Ultraschallbehandlung, bis sich der Feststoff vollständig aufgelöst hat.
-
Auffüllen: Füllen Sie das Gefäß mit dem Lösungsmittel auf das Endvolumen auf und mischen Sie gründlich.
-
Aliquots und Lagerung: Teilen Sie die Stammlösung in Aliquots für den einmaligen Gebrauch in lichtundurchlässigen Röhrchen auf und lagern Sie diese bei -20 °C oder -80 °C.
Protokoll 4.2: Empfohlenes Verfahren für eine Belastungsstudie (Forced Degradation)
Dieses Protokoll dient dazu, die Stabilität der Verbindung unter verschiedenen Stressbedingungen zu bewerten und ist entscheidend für die Entwicklung stabilitätsindizierender Analysemethoden (z. B. HPLC).
Abbildung 2: Allgemeiner Arbeitsablauf für eine Belastungsstudie.
Durchführung:
-
Ausgangsprobe (t=0): Analysieren Sie eine frisch hergestellte, unbelastete Lösung, um die Ausgangskonzentration zu bestimmen.
-
Stressbedingungen anwenden:
-
Sauer: Mischen Sie die Stammlösung mit 0,1 M HCl und inkubieren Sie bei 60 °C.
-
Basisch: Mischen Sie die Stammlösung mit 0,1 M NaOH und inkubieren Sie bei Raumtemperatur. (Vorsicht: Die freie Base kann ausfallen).
-
Oxidativ: Mischen Sie die Stammlösung mit 3 % H₂O₂ und inkubieren Sie bei Raumtemperatur.
-
Thermisch: Inkubieren Sie die Stammlösung bei 60 °C in einem lichtgeschützten Ofen.
-
Photolytisch: Setzen Sie die Lösung einer Lichtquelle gemäß den ICH Q1B-Richtlinien aus (z. B. 1,2 Millionen Lux-Stunden und 200 Watt-Stunden/Quadratmeter).[12][13] Führen Sie eine Dunkelkontrolle parallel durch.
-
-
Probenahme: Entnehmen Sie zu definierten Zeitpunkten (z. B. 2, 8, 24 Stunden) Proben aus jeder Stressbedingung.
-
Neutralisierung: Neutralisieren Sie die sauren und basischen Proben vor der HPLC-Analyse, um Schäden an der Säule zu vermeiden.
-
Analyse: Analysieren Sie alle Proben mittels einer geeigneten stabilitätsindizierenden HPLC-Methode, um den verbleibenden Wirkstoff zu quantifizieren und das Profil der Abbauprodukte zu bewerten.
Abschnitt 5: Potenzielle Abbauwege
Basierend auf der Struktur der Verbindung sind die wahrscheinlichsten Abbauwege in Lösung Oxidation und, unter extremeren Bedingungen, N-Debenzylierung.
Abbildung 3: Vereinfachte Darstellung potenzieller Abbauwege.
-
Oxidation: Dies ist der häufigste Weg unter milden Bedingungen. Der Angriff von Oxidationsmitteln kann an den Stickstoffatomen (Bildung von N-Oxiden oder Hydroxylaminen) oder am α-Kohlenstoff der Benzylgruppe erfolgen.[14] Primäre und sekundäre Amine sind generell anfälliger für Oxidation als tertiäre Amine.[9][10]
-
N-Debenzylierung: Die Benzylgruppe kann unter bestimmten katalytischen Bedingungen (z. B. Hydrogenolyse mit Pd/C) oder durch starke Oxidationsmittel abgespalten werden.[15]
-
Thermischer Abbau: Hohe Temperaturen können zu komplexeren Zersetzungsreaktionen führen, einschließlich Ringöffnungsreaktionen, obwohl der Sechsring des Piperidins relativ stabil ist.[4][16]
Abschnitt 6: Referenzen
-
Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Verfügbar unter: [Link]
-
ResearchGate. (2020). Oxidative stability of structurally varied amines for post-combustion CO2 capture. Verfügbar unter: [Link]
-
BIOSYNCE. (2024). What is the stability of piperidine?. Verfügbar unter: [Link]
-
BTC. (2024). What are the storage stability of Piperidine Series compounds over time?. Verfügbar unter: [Link]
-
ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. Verfügbar unter: [Link]
-
ResearchGate. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Verfügbar unter: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Verfügbar unter: [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Verfügbar unter: [Link]
-
SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Verfügbar unter: [Link]
-
University of Texas at Austin. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Verfügbar unter: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Verfügbar unter: [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Verfügbar unter: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Verfügbar unter: [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Verfügbar unter: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. biosynce.com [biosynce.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Benzylamines [organic-chemistry.org]
- 16. sites.utexas.edu [sites.utexas.edu]
Technical Support Center: Recrystallization of Piperidine Dihydrochloride Salts
Welcome to the Technical Support Center for the purification of piperidine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the recrystallization of these compounds. Our goal is to equip you with the knowledge to optimize your purification processes, enhance yield and purity, and confidently address experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing piperidine dihydrochloride?
A1: The choice of solvent is critical for successful recrystallization. For piperidine dihydrochloride, which is an ionic salt, polar protic solvents are generally the most effective. Based on solubility data and established protocols, the following solvents are recommended:
-
Primary Recommendations: Ethanol or Methanol are excellent starting points.[1][2] Piperidine hydrochloride is soluble in these alcohols, particularly when heated.[2]
-
Alternative Single Solvents: Isopropanol can also be a suitable solvent.[1]
-
Mixed Solvent Systems: A combination of a solvent in which the salt is soluble (like ethanol or methanol) and an anti-solvent in which it is poorly soluble (like diethyl ether) can be very effective for inducing crystallization.[3][4] This technique is particularly useful if the salt is too soluble in the primary solvent even at low temperatures.
Q2: My piperidine dihydrochloride is yellow. What is the cause and will recrystallization remove the color?
A2: A yellow tint in piperidine and its derivatives is typically indicative of oxidation products. Recrystallization is often an effective method for removing such colored impurities. If the colored impurities have different solubility profiles from your target compound, they will remain in the mother liquor upon cooling, leaving you with purer, colorless crystals. In some cases, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration, though this should be done with caution as it can also adsorb some of the desired product.
Q3: How much solvent should I use for the recrystallization?
A3: The key is to use the minimum amount of boiling solvent to just dissolve the crude piperidine dihydrochloride.[5][6] Using too much solvent is the most common reason for poor or no crystal yield, as the solution will not be saturated enough upon cooling.[5][6][7]
Q4: My compound is not crystallizing out of solution, even after cooling. What should I do?
A4: This is a common issue known as supersaturation.[5][7] Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure piperidine dihydrochloride, add a tiny crystal to the solution. This will provide a nucleation site for crystal growth.[7][8]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution.[7][8] The microscopic scratches on the glass can act as nucleation sites.
-
Reduce Solvent Volume: If you suspect you've added too much solvent, you can carefully evaporate some of it off (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then try to cool the solution again.[7]
-
Deep Cooling: Cool the solution in an ice-salt bath to a lower temperature.[7]
Q5: Instead of crystals, my compound separated as an oil. What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens if the melting point of the compound is low relative to the boiling point of the solvent, or if the compound is significantly impure.[7] To prevent this:
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[7]
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then attempt to cool it again slowly.[7]
-
Change Solvents: Consider using a lower-boiling point solvent or a different solvent system altogether.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.[5][6][7] 2. The solution is supersaturated.[5][7] 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Reduce the solvent volume by evaporation and re-cool.[7] 2. Induce crystallization by adding a seed crystal or scratching the flask.[7][8] 3. Use a mixed solvent system by adding an anti-solvent (e.g., diethyl ether to an ethanol solution).[3] |
| "Oiling out" occurs | 1. The cooling rate is too fast. 2. The compound is significantly impure.[7] 3. The melting point of the compound is lower than the boiling point of the solvent.[7] | 1. Reheat to dissolve the oil, then cool slowly. Insulate the flask.[7] 2. Reheat, add a small amount of extra solvent, and re-cool slowly.[7] 3. Consider purification by another method (e.g., chromatography) before recrystallization.[7] |
| Low yield of crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5][6][8] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.[5][6] | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.[8] 2. Use a pre-heated funnel for hot filtration and keep the solution hot.[9] 3. Ensure the rinsing solvent is thoroughly chilled before use.[5][6] |
| Crystals are discolored | 1. Presence of colored impurities. 2. Rapid crystallization trapping impurities. | 1. Consider treating the hot solution with a small amount of activated charcoal before hot filtration. 2. Ensure slow cooling to allow for selective crystallization.[10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Piperidine Dihydrochloride
This protocol outlines the steps for recrystallizing piperidine dihydrochloride from a single solvent, such as ethanol.
Materials:
-
Crude piperidine dihydrochloride
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude piperidine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol dropwise as needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.[5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution into the pre-heated flask to remove the impurities.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature.[10] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5][6]
-
Drying: Allow the crystals to dry completely under vacuum on the filter funnel, and then transfer them to a watch glass or drying oven to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization of Piperidine Dihydrochloride
This protocol is useful when the salt is too soluble in a single solvent.
Materials:
-
Crude piperidine dihydrochloride
-
Ethanol (reagent grade)
-
Diethyl ether (reagent grade, as anti-solvent)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude piperidine dihydrochloride in the minimum amount of boiling ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add diethyl ether dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 6 from Protocol 1, using an ice-cold mixture of ethanol and a small amount of diethyl ether for the washing step.
Visualizations
Caption: General workflow for the recrystallization of piperidine dihydrochloride.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 20, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 20, 2026, from [Link]
-
A New Synthesis of Piperidine - Canadian Science Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recrystallization. --->. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 20, 2026, from [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10). Retrieved January 20, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
12.0 Piperazine Dihydrochloride.docx - G.AMPHRAY LABORATORIES. (n.d.). Retrieved January 20, 2026, from [Link]
-
Piperidine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved January 20, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: 1-Benzyl-3-methyl-piperidin-4-ylamine Synthesis
Introduction: The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine is a critical process in the development of various pharmaceutical agents, notably as a key intermediate for Janus kinase (JAK) inhibitors.[1] However, its synthesis is fraught with challenges, primarily concerning yield and purity. The presence of two stereocenters at the C3 and C4 positions necessitates stringent control over diastereoselectivity, while the reaction conditions can lead to several process-related impurities. This guide provides practical, field-proven solutions to common problems encountered during its synthesis, focusing on the prevalent route via reductive amination of 1-Benzyl-3-methyl-piperidin-4-one.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a robust solution.
Question 1: My final product is a mixture of cis and trans diastereomers. How can I control the stereochemistry or separate the isomers?
Answer: This is the most common challenge in this synthesis. The reduction of the intermediate imine/enamine is often not perfectly stereoselective, leading to a mixture of cis- and trans-1-Benzyl-3-methyl-piperidin-4-ylamine. The desired isomer for many applications is the cis configuration (often specifically the (3R, 4R) enantiomer).[1][2]
Root Cause Analysis: The stereochemical outcome is determined during the hydride attack on the C=N bond of the iminium intermediate. The relative stability of the transition states leading to the cis and trans products is influenced by factors like the reducing agent's bulkiness, solvent, and temperature. Without specific chiral control, a mixture is almost inevitable.
Solution: Diastereomeric Resolution via Salt Formation
A highly effective, scalable method for separating diastereomers (and later, enantiomers) is fractional crystallization of diastereomeric salts. Chiral resolving agents, such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (DBTA), react with the racemic amine mixture to form salts. These diastereomeric salts possess different physical properties, most importantly, solubility.[3][4]
Experimental Protocol: Diastereomeric Resolution with L-DTTA
-
Dissolution: Dissolve the crude mixture of cis/trans-1-Benzyl-3-methyl-piperidin-4-ylamine (1.0 eq) in a suitable solvent system, such as a methanol/water mixture (e.g., 1:1 v/v).[4]
-
Salt Formation: Add L-Di-p-toluoyl-tartaric acid (L-DTTA) (approx. 0.5-1.0 eq) to the solution. Stir at a slightly elevated temperature (e.g., 60-70°C) to ensure complete dissolution and salt formation.[3]
-
Crystallization: Slowly cool the solution to room temperature, then further cool to 10-15°C and hold for several hours to induce crystallization. The salt of the desired diastereomer (and one enantiomer) will preferentially precipitate.[3]
-
Isolation: Filter the solid precipitate and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the isolated salt in a biphasic system (e.g., dichloromethane and aqueous sodium carbonate solution) and stir until the solid dissolves. The tartaric acid will move to the aqueous layer, leaving the purified amine in the organic layer.
-
Extraction & Evaporation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isomerically enriched amine.
***dot digraph "Chiral_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes A [label="Racemic Amine Mixture\n(cis/trans)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Chiral Resolving Agent\n(e.g., L-DTTA) in Solvent\n(MeOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Formation of Diastereomeric Salts\n(Salt A, Salt B)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Fractional Crystallization\n(Cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Insoluble Salt Precipitate\n(Desired Isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Soluble Salt in Mother Liquor\n(Undesired Isomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Isolate Solid\n(Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Liberate Free Base\n(Add Base, e.g., Na2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Pure Isomer\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [arrowhead=normal, color="#5F6368"]; B -> C [arrowhead=normal, color="#5F6368"]; C -> D [arrowhead=normal, color="#5F6368"]; D -> E [arrowhead=normal, color="#5F6368"]; D -> F [arrowhead=normal, color="#5F6368"]; E -> G [arrowhead=normal, color="#5F6368"]; G -> H [arrowhead=normal, color="#5F6368"]; H -> I [arrowhead=normal, color="#5F6368"]; } dot*** Caption: Workflow for chiral resolution using diastereomeric salt formation.
Question 2: My reaction has stalled, and TLC/HPLC analysis shows significant amounts of unreacted 1-Benzyl-3-methyl-piperidin-4-one. What went wrong?
Answer: Incomplete conversion during reductive amination is a frequent issue. This points to problems with either the initial imine formation or the subsequent reduction step.
Root Cause Analysis & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Deactivated Reducing Agent: Many hydride reagents, especially sodium triacetoxyborohydride (STAB), are moisture-sensitive.[5] Contamination with water will quench the reagent.
-
Solution: Use freshly opened, high-quality reagents. Handle them under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect pH: The reaction pH is critical. The reaction needs to be slightly acidic to catalyze imine formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.
-
Solution: If using a borohydride reagent without a Lewis acid, adding a mild acid like acetic acid can be beneficial. Monitor the pH and adjust as needed.
-
Experimental Protocol: Reductive Amination with Ti(OiPr)₄
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-3-methyl-piperidin-4-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol).
-
Amine Source: Add the amine source (e.g., methanolic methylamine, ~2.0 eq).[2]
-
Catalyst: Add Titanium(IV) isopropoxide (1.2 eq) dropwise and stir the mixture at room temperature for 2-3 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10°C.[3]
-
Quench & Workup: After the reaction is complete (monitored by TLC/HPLC), quench carefully by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[3] Wash the organic layer, dry, and concentrate.
Question 3: Besides the desired amine, I have isolated a significant amount of 1-Benzyl-3-methyl-piperidin-4-ol. How can I prevent this?
Answer: The formation of the corresponding alcohol is a classic byproduct in reductive amination. It occurs when the reducing agent directly reduces the starting ketone before it can form an imine.
Root Cause Analysis: This competitive reaction pathway becomes significant if the rate of ketone reduction is comparable to or faster than the rate of imine formation.
***dot digraph "Impurity_Formation_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} dot*** Caption: Competing reaction pathways during reductive amination.
Solution: Procedural Modifications
The key is to ensure the imine is fully formed before introducing the reducing agent.
-
Two-Step, One-Pot Procedure: Allow the ketone and amine source to stir together for a sufficient period (1-3 hours) before adding the hydride. This pushes the equilibrium towards the imine. Using a catalyst like Ti(OiPr)₄, as described above, is highly effective for this purpose.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally milder and more selective for reducing imines in the presence of ketones compared to sodium borohydride. Its use can significantly suppress alcohol formation, although it is more expensive and moisture-sensitive.[5]
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Less selective, can reduce ketones. Requires careful pH control or a catalyst. |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines. Milder. | Expensive, extremely moisture-sensitive, pyrophoric.[5] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Clean" reaction, no salt byproducts. | Requires specialized high-pressure equipment. Potential for N-debenzylation. |
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a solvent system like 10:1 Dichloromethane:Methanol. Stain with potassium permanganate (KMnO₄), which will visualize the starting ketone, the amine product, and the alcohol byproduct. For quantitative analysis and accurate assessment of diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) is the standard method.[6]
Q: My purified product appears as a yellow oil, but the literature reports a solid. What should I do? A: The free base of 1-Benzyl-3-methyl-piperidin-4-ylamine can be an oil or a low-melting solid.[7] Purity is key. If impurities are present, they can prevent crystallization. Ensure purification is complete via column chromatography. If the product is pure, you can convert it to a stable, crystalline salt (e.g., dihydrochloride) for easier handling and storage by bubbling HCl gas through an ethereal solution of the amine or by adding a solution of HCl in isopropanol.[]
Q: How can I effectively purify the final product from residual reagents and byproducts? A: Flash column chromatography on silica gel is the most common and effective method.[7]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system is often best. Start with a less polar mixture (e.g., 98:2 Dichloromethane:Methanol) to elute non-polar impurities. Gradually increase the polarity (e.g., to 90:10 Dichloromethane:Methanol with 0.5% triethylamine) to elute your product. The triethylamine is added to prevent the amine product from tailing on the acidic silica gel. The more polar alcohol byproduct will elute last.
References
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)
-
AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - IPR India. [Link]
-
An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
WO/2015/087201 AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - WIPO Patentscope. [Link]
-
Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine - ResearchGate. [Link]
-
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine - ResearchGate. [Link]
- CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 4. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting 1H NMR of 1-Benzyl-3-methyl-piperidin-4-ylamine
Welcome to the technical support guide for the 1H NMR analysis of 1-Benzyl-3-methyl-piperidin-4-ylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their spectra accurately. The guidance is structured to move from common, easily resolved issues to more complex spectral interpretation challenges, reflecting a logical, field-tested workflow.
Understanding Your Spectrum: An Expected Baseline
Before troubleshooting, it's essential to have a baseline understanding of the expected 1H NMR spectrum for 1-Benzyl-3-methyl-piperidin-4-ylamine. The molecule's structure, featuring a substituted piperidine ring and a benzyl group, presents several distinct proton environments. The presence of two stereocenters (at C3 and C4) complicates the spectrum, often resulting in diastereomers and diastereotopic protons, which may not be immediately obvious.
Below is a table of estimated chemical shifts based on typical values for similar structural motifs. Actual shifts can vary based on solvent, concentration, and the specific diastereomer.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5 protons from the phenyl ring. |
| Benzylic (Ar-CH₂) | ~3.50 | AB quartet or two doublets | These two protons are diastereotopic due to the chiral centers in the ring, making them non-equivalent. They will split each other.[1] |
| H4 (CH-NH₂) | 2.60 - 2.90 | Multiplet (m) | Coupled to adjacent protons on C3 and C5. |
| Piperidine Ring CH₂ | 1.50 - 3.20 | Complex Multiplets (m) | Multiple overlapping signals from H2, H5, and H6 axial and equatorial protons. Deshielded by the adjacent nitrogen.[2][3][4] |
| H3 (CH-CH₃) | 1.80 - 2.20 | Multiplet (m) | Coupled to adjacent protons on C2 and C4, and to the methyl group. |
| Amine (NH₂) | 0.5 - 5.0 | Broad Singlet (br s) | Highly variable shift; often broad due to chemical exchange.[5][6] Disappears upon D₂O shake.[2][3][7] |
| Methyl (CH₃) | 0.80 - 1.10 | Doublet (d) | Coupled to the H3 proton. |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the NMR analysis of this compound.
Q1: My spectrum has very broad peaks across the board. What's the cause?
A: Generalized peak broadening is typically a sample or instrument issue, not a structural one.[7][8] The primary causes are:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Try re-shimming the instrument.
-
High Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing broader signals.[7][9] Dilute your sample and re-acquire the spectrum.
-
Insoluble Material: The presence of suspended, insoluble material will ruin the field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can drastically shorten relaxation times, leading to significant peak broadening.[10]
Q2: I don't see the signal for my amine (-NH₂) protons. Is my synthesis wrong?
A: This is a classic issue with amines and alcohols. The -NH₂ protons are "labile," meaning they can exchange with other acidic protons in the solution (like trace water) or between molecules.[6][11]
-
Chemical Exchange: If this exchange happens at a rate comparable to the NMR timescale, the signal becomes extremely broad, sometimes to the point of disappearing into the baseline.[8][9][10]
-
Solvent Effects: In protic solvents like CD₃OD or D₂O, the amine protons will rapidly exchange with the deuterium from the solvent, causing the peak to vanish entirely.[11][12]
-
Confirmation: The definitive test is to add a drop of deuterium oxide (D₂O) to your sample (e.g., in CDCl₃), shake it, and re-run the spectrum. The disappearance of a peak confirms it belongs to a labile N-H proton.[2][3][5][7]
Q3: Why did the benzylic CH₂ protons appear as a complex multiplet (or two doublets) instead of a singlet?
A: This is an excellent indicator that your molecule has the expected stereochemistry. The two benzylic protons are diastereotopic .
-
Causality: The piperidine ring contains two chiral centers (C3 and C4). Because the molecule is chiral, the two protons on the benzylic CH₂ group are in chemically non-equivalent environments. One is "closer" to a particular substituent on the ring than the other, in a time-averaged sense.
-
Spectral Consequence: Since they are non-equivalent, they have different chemical shifts and they couple to each other, typically resulting in a pair of doublets known as an "AB quartet".[1] Seeing this pattern is strong evidence for the structural integrity near the benzyl group.
Q4: I see unexpected peaks at ~7.26, ~2.17, and ~1.56 ppm. Are these impurities?
A: Most likely, these are common residual solvents.
-
~7.26 ppm: Residual undeuterated chloroform (CHCl₃) in your CDCl₃.
-
~2.17 ppm: Acetone, often from glassware that was not dried sufficiently.[7] NMR tubes in particular can retain acetone for hours even after oven drying.[7]
-
~1.56 ppm: Water (H₂O). NMR solvents are often hygroscopic.[7]
In-Depth Troubleshooting Guides
Guide 1: Problematic Amine (-NH₂) and Aliphatic Signals (Broad, Shifting, or Unresolved)
Amine protons are notoriously difficult due to chemical exchange, which is highly sensitive to temperature, concentration, and solvent.[6][12]
The Underlying Science: Chemical Exchange Broadening
Protons involved in hydrogen bonding or rapid chemical exchange can exist in multiple environments. The NMR spectrometer detects an average of these environments.
-
Slow Exchange: Two distinct, sharp peaks are observed.
-
Fast Exchange: One sharp, averaged peak is observed.
-
Intermediate Exchange: When the rate of exchange is on the same timescale as the NMR experiment, a single, very broad peak is observed.[9][10] This is often the case for N-H protons.
Troubleshooting Workflow
Caption: Workflow for diagnosing broad or shifting signals.
1. Confirm the Amine Signal with a D₂O Shake: This is the most definitive test. If the broad peak disappears, it is an exchangeable N-H proton. See Protocol 1 .
2. Change the Solvent: The rate of proton exchange is highly dependent on the solvent.[13][14][15]
- Causality: Solvents like DMSO-d₆ are excellent hydrogen bond acceptors. They form strong hydrogen bonds with the N-H protons, which slows down the intermolecular exchange rate.[11]
- Action: Re-run your spectrum in DMSO-d₆. You will often observe a much sharper N-H signal, which may even show coupling to the adjacent H4 proton.
3. Run a Variable Temperature (VT) NMR Experiment: Temperature affects the rate of dynamic processes.[9][16]
- Causality: Increasing the temperature often increases the rate of chemical exchange or bond rotation. This can push an "intermediate exchange" process into the "fast exchange" regime, resulting in a sharpened, averaged signal. Conversely, lowering the temperature can slow the exchange down, potentially resolving into two distinct signals.
- Action: Acquire spectra at different temperatures (e.g., 25°C, 50°C, 70°C). See Protocol 3 . This can also help resolve complex multiplets from ring conformations.
Guide 2: Identifying Synthetic Impurities
If unexplained sharp signals remain after accounting for solvents, consider impurities from the synthesis. The most common precursor to 1-Benzyl-3-methyl-piperidin-4-ylamine is 1-Benzyl-3-methyl-4-piperidone .
Expected Signals for 1-Benzyl-3-methyl-4-piperidone:
-
Absence of H4 Proton: The signal for the proton at the 4-position (CH-NH₂) will be absent.
-
Absence of -NH₂ Signal: No broad, exchangeable amine peak will be present.
-
Shifted Aliphatic Protons: The protons on the carbons adjacent to the carbonyl group (C3 and C5) will be significantly deshielded and shifted downfield compared to the amine product.[17][18]
Caption: Decision tree for identifying unknown signals.
Experimental Protocols
Protocol 1: D₂O Exchange for Amine Proton Identification
Purpose: To definitively identify labile N-H protons.
-
Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a non-protic deuterated solvent (e.g., CDCl₃) in an NMR tube. Run a standard 1H NMR spectrum.
-
Add D₂O: Remove the tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Vigorously: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire a second 1H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[5][6][7]
Protocol 2: Optimized Sample Preparation
Purpose: To minimize peak broadening from concentration and particulate effects.
-
Concentration: Aim for a concentration of 5-15 mg/mL. Overly concentrated samples can lead to viscosity-related broadening and shifts due to intermolecular interactions.[7]
-
Solubilization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. Gentle warming can aid dissolution but be cautious of solvent evaporation.
-
Filtration (Recommended): To remove any microscopic particulate matter that can degrade shimming, filter the sample directly into the NMR tube. Pass the solution through a small cotton or glass wool plug placed inside a Pasteur pipette.
Protocol 3: Variable Temperature (VT) NMR
Purpose: To study dynamic processes like chemical exchange or conformational changes.
-
Initial Setup: Prepare your sample as per Protocol 2. Place it in the spectrometer and acquire a spectrum at the standard probe temperature (e.g., 298 K or 25°C).
-
Increase Temperature: Instruct the NMR software to increase the sample temperature. A good starting increment is 20-25°C (e.g., to 318 K / 45°C).
-
Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before re-shimming and acquiring a new spectrum.
-
Iterate: Repeat steps 2 and 3 for a higher temperature if necessary (e.g., 338 K / 65°C), staying within the boiling point of your solvent.
-
Analysis: Stack the spectra and compare them. Look for peaks that sharpen, broaden, or coalesce as the temperature changes. This provides valuable information about the underlying dynamic processes.[9]
References
-
1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Furuya, H., & Yasuoka, N. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
-
Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]
-
McDonough, J. (2017, July 13). What mechanisms can explain the movement of peaks observed via in-situ 1H-NMR spectroscopy? ResearchGate. [Link]
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?[Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (2021, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
-
ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]
-
Thieme. (2021, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
ACS Publications. (2021, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Chemistry LibreTexts. (2022, March 24). 24.10: Spectroscopy of Amines. [Link]
-
National Institutes of Health, PubChem. 1-Benzyl-4-piperidylamine. [Link]
-
University of California, Los Angeles. NMR Chemical Shifts. [Link]
-
Kamal, A., et al. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Library of Medicine. [Link]
-
ResearchGate. (2021, August 6). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]
-
JoVE. (2023, May 22). Video: NMR Spectroscopy Of Amines. [Link]
-
Oregon State University. Spectroscopy of Amines. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?[Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]
-
Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]
-
Royal Society of Chemistry. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
-
Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. [Link]
-
Chemistry Connected. NMR shifts 1H -general.cdx. [Link]
- Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
- Google Patents. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. tutorchase.com [tutorchase.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.de [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. 1-BENZYL-3-METHYL-4-PIPERIDONE(34737-89-8) 1H NMR [m.chemicalbook.com]
- 18. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
Welcome to the technical support center for 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we address potential challenges related to its stability and degradation, offering both theoretical understanding and practical, field-proven protocols.
Introduction to the Stability Profile
This compound is a piperidine derivative with a complex structure that includes a tertiary amine within the piperidine ring, a primary amine, and a benzyl group.[1][2] The dihydrochloride salt form generally enhances aqueous solubility and stability, making it easier to handle in pharmaceutical manufacturing.[1] However, the inherent reactivity of the amine and benzyl functionalities necessitates a thorough understanding of its potential degradation pathways to ensure experimental accuracy and product integrity.
This guide will explore the primary degradation mechanisms—hydrolysis, oxidation, photolysis, and thermal stress—and provide validated methodologies for their investigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and analysis of this compound.
Q1: I'm observing a decrease in the peak area of my compound in HPLC analysis over a short period. What could be the cause?
A1: A decreasing peak area suggests that your compound is degrading under the experimental or storage conditions. The likely culprits are hydrolysis or oxidation, especially if your solutions are not freshly prepared or are exposed to air and light. The tertiary amine in the piperidine ring and the benzyl group are susceptible to oxidative degradation, while the amine functionalities can be affected by pH changes in solution.[3]
Q2: What are the most probable degradation products I should be looking for?
A2: Based on the structure, the most probable degradation products arise from oxidation and N-debenzylation.
-
Oxidative Degradation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The piperidine ring itself can undergo oxidation, potentially leading to ring-opening products.[3][4][5] The benzyl group is also susceptible to oxidation, which can lead to the formation of benzaldehyde and 3-methyl-piperidin-4-ylamine.[6]
-
N-Debenzylation: Cleavage of the bond between the benzyl group and the piperidine nitrogen can occur, particularly under photolytic or certain oxidative conditions, yielding toluene and 3-methyl-piperidin-4-ylamine.
Q3: I see unexpected peaks in my chromatogram. How can I confirm if they are degradation products?
A3: The appearance of new peaks is a strong indicator of degradation. To confirm, you should perform a forced degradation study (see Protocol 1 below).[7][8] By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) is a powerful tool for identifying the mass of these new peaks, which can help in elucidating their structures.[9]
Q4: My compound solution has turned slightly yellow. Is this a sign of degradation?
A4: Yes, a color change, particularly to yellow or brown, is often indicative of degradation, especially oxidative or photolytic degradation. The formation of conjugated systems or certain oxidized species can lead to the absorption of visible light. It is recommended to prepare fresh solutions and store them protected from light.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term stability, the solid dihydrochloride salt should be stored in a well-sealed container, protected from light and moisture, at a controlled cool temperature. Solutions should be freshly prepared for use. If storage of solutions is necessary, they should be stored at low temperatures (2-8 °C), protected from light, and in a tightly capped vial to minimize exposure to air.
Predicted Degradation Pathways
The primary degradation pathways for this compound are predicted to be oxidation and photolytic N-debenzylation.
Oxidative Degradation
The tertiary amine in the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products.[3] The benzyl group can also be oxidized.
Caption: Predicted photolytic degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions, in accordance with ICH guidelines. [8] 1. Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
3. Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
4. Stress Conditions:
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C |
| Oxidative | 3% H₂O₂ | 8 hours | Room Temp |
| Thermal (Solid) | - | 48 hours | 80 °C |
| Thermal (Solution) | - | 48 hours | 80 °C |
| Photolytic (Solid) | ICH Q1B conditions | As per guidelines | Room Temp |
| Photolytic (Solution) | ICH Q1B conditions | As per guidelines | Room Temp |
5. Sample Preparation and Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop a chromatographic method capable of separating the parent compound from all its potential degradation products.
2. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, 254 nm) or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Method Optimization:
-
Analyze a mixture of the stressed samples generated in Protocol 1.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Ensure that the parent peak is pure in all stressed samples by checking for peak purity using a PDA detector or by mass spectral analysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
Degradation of benzylamines during chlorination and chloramination | Request PDF. ResearchGate. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. ResearchGate. Available at: [Link]
-
Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]
-
Thermal Degradation Of Amines For Co 2 Capture. UKnowledge. Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]
-
Thermal degradation rates of different amines. | Download Table. ResearchGate. Available at: [Link]
-
Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. Available at: [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available at: [Link]
-
1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. gsrs. Available at: [Link]
-
1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual. J-STAGE. Available at: [Link]
-
3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
Photo-oxidation of benzyl alcohol under natural weathering conditions. ResearchGate. Available at: [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]
-
The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available at: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. Available at: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride and its Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability. This guide provides an in-depth technical comparison of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride , a versatile chemical intermediate, with its structural analogues that have been developed for a range of therapeutic targets. While direct biological activity data for this compound is not extensively available in public literature, its utility as a precursor for potent bioactive molecules is well-documented.[1][] This guide will, therefore, explore the structure-activity relationships (SAR) of N-benzylpiperidine derivatives and other related analogues, providing a comparative analysis of their performance against various biological targets, supported by experimental data from peer-reviewed studies.
The N-Benzylpiperidine Scaffold: A Privileged Structure
The N-benzylpiperidine motif is a recurring feature in a multitude of pharmacologically active compounds. The benzyl group can influence lipophilicity and engage in crucial binding interactions with biological targets, while the piperidine ring provides a three-dimensional structure that can be readily modified to optimize potency and selectivity.[1][3] The core compound of this guide, this compound, and its isomers serve as key building blocks in the synthesis of compounds targeting a diverse array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][]
Comparative Analysis of Piperidine Analogues
The following sections will delve into the biological activities of various classes of piperidine analogues, highlighting how subtle structural modifications can dramatically alter their therapeutic applications.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The N-benzylpiperidine core is a prominent feature in many potent acetylcholinesterase (AChE) inhibitors developed for the treatment of Alzheimer's disease. The SAR in this class of compounds is well-defined, with modifications to the N-benzyl group and substitutions on the piperidine ring significantly impacting inhibitory activity.
For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity.[4] It was discovered that introducing bulky substituents on the para-position of the benzamide moiety led to a substantial increase in potency.[4] One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , with an impressive IC50 value of 0.56 nM for AChE.[4] This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), a desirable trait for minimizing side effects.[4]
Another study on N-benzylpiperidine derivatives incorporating a 1,2,4-thiadiazolidinone moiety also yielded potent AChE inhibitors, with some compounds showing activity comparable to the well-known drug, tacrine.[5] Furthermore, molecular hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have been developed as multi-target therapeutics for Alzheimer's disease, exhibiting inhibitory activity against AChE, BuChE, and beta-secretase-1 (BACE-1).[6]
| Compound Class | Key Structural Features | Target | IC50 (nM) | Reference |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Bulky para-substituent on benzamide | AChE | 0.56 | [4] |
| N-benzylpiperidine-1,2,4-thiadiazolidinone derivatives | 1,2,4-thiadiazolidinone moiety | AChE | Comparable to tacrine | [5] |
| N-benzylpiperidine-1,3,4-oxadiazole hybrids | 1,3,4-oxadiazole moiety | AChE, BuChE, BACE-1 | Moderate to excellent inhibition | [6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Indanone moiety | AChE | 5.7 | [7] |
Dopamine Transporter (DAT) Ligands for Neurological Disorders
The piperidine scaffold is also central to the development of ligands for the dopamine transporter (DAT), which are being investigated for the treatment of psychostimulant use disorders.[8] Structure-activity relationship studies of N-benzylpiperidine analogues of GBR 12909, a potent and selective DAT inhibitor, have revealed that electron-withdrawing groups on the N-benzyl ring enhance DAT binding affinity.[9]
In a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, the replacement of a piperazine ring with a piperidine ring was found to improve metabolic stability while maintaining moderate to high affinity for DAT.[10] For example, replacing the piperazine in a lead compound with a piperidine resulted in a compound with a DAT Ki of 143 nM.[10]
| Compound Class | Key Structural Features | Target | Ki (nM) | Reference |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | Electron-withdrawing group on N-benzyl ring | DAT | High affinity | [9] |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Piperidine replacing piperazine | DAT | 143 | [10] |
| Chlorophenylpiperazine analogues | 3-chlorophenyl and phenethyl groups | DAT | High affinity | [11] |
Opioid Receptor Modulators for Pain Management
The 4-anilinopiperidine core structure is famously found in the potent analgesic fentanyl and its analogues.[12] Modifications to this scaffold have been extensively explored to develop safer and more effective opioid receptor modulators. The introduction of the 4-anilidopiperidine moiety into opioid peptides has been shown to significantly impact their affinity and functional activity at μ and δ opioid receptors.[13]
For example, anchoring the 4-anilidopiperidine structure to short enkephalin-related peptides has been a successful strategy for enhancing opioid potency.[13] Furthermore, the development of piperidine and piperazine compounds with balanced affinity for μ and δ opioid receptors is an active area of research aimed at producing analgesics with reduced side effects.[8]
| Compound Class | Key Structural Features | Target(s) | Activity | Reference |
| 4-anilidopiperidine-peptide conjugates | 4-anilidopiperidine anchored to opioid peptides | μ and δ opioid receptors | Potent agonists | [13] |
| 4-substituted piperidines and piperazines | Varied substituents at the 4-position | μ and δ opioid receptors | Balanced affinity, mixed agonist/antagonist profiles | [8] |
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells, making it an attractive target for antiretroviral therapy.[14] Piperidine-based compounds have emerged as a significant class of CCR5 antagonists.[15] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of piperidine-based CCR5 antagonists have provided valuable insights into the structural features required for potent activity.[15] The development of piperazino-piperidine based CCR5 antagonists has also been a fruitful area of research, with 4-substituted-4-aminopiperidine derivatives serving as key building blocks.[16]
Cytotoxic Agents for Oncology
Piperidine derivatives have also demonstrated significant potential as anticancer agents.[17] A series of 3,5-bis(benzylidene)-4-piperidones have been shown to exhibit selective cytotoxicity towards various cancer cell lines over non-malignant cells.[17] The potency of these compounds was found to correlate with the electronic properties of the substituents on the aryl rings.[17]
Experimental Protocols
The evaluation of these piperidine analogues relies on a suite of robust in vitro assays. Below are representative protocols for key experiments.
In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the anticholinesterase activity of test compounds.
Methodology:
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Initiate the reaction by adding the AChE enzyme solution.
-
After a short pre-incubation, add the substrate ATCI to start the enzymatic reaction.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Dopamine Transporter (DAT) Binding Assay
This radioligand binding assay measures the affinity of a test compound for the dopamine transporter.
Methodology:
-
Prepare cell membranes from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
In a 96-well plate, incubate the cell membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki value of the test compound by competitive binding analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A typical workflow for the discovery and development of piperidine-based drug candidates.
Caption: The versatility of the N-benzylpiperidine scaffold for developing drugs against multiple therapeutic targets.
Conclusion
This compound and its analogues represent a rich chemical space for the discovery of novel therapeutics. The N-benzylpiperidine scaffold has proven to be a highly versatile and "privileged" structure in medicinal chemistry, giving rise to potent and selective modulators of a wide range of biological targets. The structure-activity relationships discussed in this guide underscore the importance of rational drug design and the power of subtle chemical modifications in fine-tuning the pharmacological properties of a lead compound. For researchers in drug discovery, a deep understanding of the SAR within this chemical class is invaluable for the development of the next generation of medicines for a multitude of diseases.
References
- Kawakami, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Conde, S., et al. (2003). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed.
- Mollica, A., et al. (2012). Effect of anchoring 4-anilidopiperidines to opioid peptides. PMC - NIH.
- Singh, M., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience.
- Kopajtic, T. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Ablordeppey, S. Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed.
- Romeiro, L. A., et al. Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3) based on the structures of Donepezil (1) and the selective AChEI LASSBio-767 (2).
- Modzelewska, A., et al. (2007). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC - NIH.
- BenchChem. (2025).
- Hsin, L. W., et al. (2018). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
- Zhao, Y., et al. (2015). Design, synthesis, and cytotoxic activity of novel 7-substituted camptothecin derivatives incorporating piperazinyl-sulfonylamidine moieties. PMC - PubMed Central.
- Shi, Q., et al. (2006). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem.
- BenchChem. (2025).
- BenchChem. (2025).
- PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. PubChem.
- BOC Sciences. (n.d.). cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride - CAS 477600-68-3. BOC Sciences.
- Casy, A. F., & Parfitt, R. T. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
- Cho, S. J., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. PubMed.
- Smolecule. (n.d.). Buy 1-Benzylpiperidin-3-amine dihydrochloride. Smolecule.
- Wikipedia. (n.d.). CCR5 receptor antagonist. Wikipedia.
- Tagat, J. R. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. PubMed.
- Al-Ghananeem, A. M., & Crooks, P. A. (2004).
- Shang, Y., et al. (2021). How μ-Opioid Receptor Recognizes Fentanyl. PMC - NIH.
- Wentland, M. P., et al. (2009). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Casy, A. F. (1986). Involvement of Tyr148, Trp318 and His319 of the rat ?-opioid receptor in binding of. OUCI.
- Allarà, M., et al. (2023).
- BLDpharm. (n.d.). 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride. BLDpharm.
- Párraga, J., et al. (2005). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery.
- Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Szymański, P., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed.
- Wang, S., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed.
- Liu, G., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
- gsrs. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. gsrs.
- ResearchGate. (n.d.). Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted...
- Sharma, P., & Kumar, V. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
- PubChem. (n.d.). 1-Benzyl-4-piperidylamine. PubChem - NIH.
- Sigma-Aldrich. (n.d.). 1-Benzyl-3-methyl-4-piperidinamine AldrichCPR. Sigma-Aldrich.Aldrich*.
Sources
- 1. srinichem.com [srinichem.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In-Vitro Efficacy of Novel Piperidine-Based Compounds: A Case Study with 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
In the landscape of contemporary drug discovery, the piperidine scaffold represents a cornerstone of medicinal chemistry, valued for its conformational rigidity and its presence in a multitude of clinically significant molecules.[1] The compound 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a structurally intriguing example of this class. Its benzyl group, piperidine core, and amine functionalities suggest a high potential for interaction with various biological targets, particularly within the central nervous system and in the context of oncology.[1][2]
This guide provides a comprehensive framework for researchers aiming to characterize the in-vitro efficacy of this, and structurally related, compounds. We will move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind experimental choices, ensuring a self-validating and robust dataset. Our primary hypothesis, based on extensive structure-activity relationship (SAR) data for similar benzylpiperidine analogs, is that this compound is a putative ligand for Sigma Receptors (σR) .[2]
The Rationale: Why Sigma Receptors?
Sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[3][4]
-
Sigma-1 Receptors (σ1R): These are well-characterized proteins involved in a wide array of cellular functions, including the modulation of ion channels and GPCR signaling.[3][5] Their role as chaperones makes them a pluripotent drug target in pathologies of the central nervous system.[3]
-
Sigma-2 Receptors (σ2R): The σ2R has been more recently identified and is a recognized biomarker in proliferating tumors.[3][6] Ligands that act as agonists at this receptor have been shown to induce cell death in various cancer cell lines, making σ2R a promising target for anticancer therapeutics.[2][6]
The benzylpiperidine core of our subject compound is a classic pharmacophore for sigma receptor ligands. Therefore, the logical first step in its characterization is to determine its binding affinity and functional activity at both σ1 and σ2 receptors.
Experimental Workflow: A Two-Tiered Approach
Our investigation will proceed in two logical stages: first, we will determine if and how strongly the compound binds to its putative targets (Affinity Studies). Second, we will investigate the functional consequences of this binding (Functional Assays).
Caption: High-level workflow for in-vitro characterization.
Tier 1: Affinity Characterization via Radioligand Binding Assays
The foundational step is to quantify the binding affinity of this compound for both σ1R and σ2R. The gold standard for this is the competitive radioligand binding assay.[5] This technique measures the ability of our unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol 1: σ1R Competitive Binding Assay
Rationale: This assay will determine the inhibition constant (Kᵢ) of the test compound for σ1R. We use guinea pig brain or liver membranes as a rich source of σ1R and (+)-[³H]-pentazocine as the selective radioligand.[3][4][5]
Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate (final protein concentration ~150 µ g/well ).
-
(+)-[³H]-pentazocine (final concentration ~2 nM, near its Kₑ value).
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled, high-affinity ligand like Haloperidol (10 µM).
-
Incubate at 37°C for 150 minutes.
-
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: σ2R Competitive Binding Assay
Rationale: This assay is similar to the σ1R assay but is adapted for the σ2R subtype. Rat liver membranes are a common source for σ2R.[4] To ensure we are only measuring binding to σ2R, we "mask" the σ1R sites with a high concentration of a selective σ1R ligand.[5] The radioligand of choice is [³H]-DTG (1,3-di-o-tolylguanidine), which binds to both sigma subtypes.[5]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from rat liver as described for the σ1R assay.
-
Assay Setup: In a 96-well plate, combine:
-
Harvesting & Quantification: Follow steps 3 and 4 from the σ1R protocol.
-
Data Analysis: Calculate IC₅₀ and Kᵢ as described previously.
Comparative Framework for Affinity
The calculated Kᵢ values for the test compound should be compared against established sigma receptor ligands. This contextualizes the potency and selectivity.
| Compound | Target | Kᵢ (nM) - Example Data | Selectivity (σ1/σ2) |
| 1-Benzyl-3-methyl-piperidin-4-ylamine | σ1R | To be determined | To be determined |
| σ2R | To be determined | ||
| (+)-Pentazocine (σ1 Selective Control)[3] | σ1R | ~5 | >1000 |
| σ2R | >5000 | ||
| Siramesine (σ2 Agonist Control)[6] | σ1R | ~150 | ~0.1 |
| σ2R | ~15 | ||
| Haloperidol (Non-selective Control)[3] | σ1R | ~3 | ~1 |
| σ2R | ~3 |
Tier 2: Functional Characterization in Cancer Cell Lines
If the binding assays reveal high affinity for the σ2R, the next critical step is to determine the compound's functional effect. Since σ2R agonists are known to induce apoptosis in cancer cells, we will use cell viability and caspase activation assays in relevant tumor cell lines.[6]
Caption: Workflow for cell-based functional assays.
Protocol 3: Cell Viability (MTS) Assay
Rationale: This assay determines the concentration of the test compound required to reduce cell viability by 50% (EC₅₀). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product.
Methodology:
-
Cell Culture: Culture human melanoma (MDA-MB-435) or mouse breast cancer (EMT-6) cells in appropriate media.[6]
-
Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 200 µM) for 48-72 hours. Include untreated wells as a 100% viability control.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing the formazan product to develop.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot the percentage of cell viability against the log concentration of the compound. Use non-linear regression to calculate the EC₅₀ value.
Protocol 4: Caspase-3 Activity Assay
Rationale: To confirm that cell death is occurring via apoptosis, we can measure the activity of caspase-3, a key executioner caspase.[6] This provides mechanistic support for the results of the viability assay.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the MTS assay protocol.
-
Cell Lysis: After the treatment period, lyse the cells to release their cytoplasmic contents.
-
Assay: Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate. If active caspase-3 is present, it will cleave the substrate, releasing a chromophore (pNA) that can be measured colorimetrically at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Data can be presented as fold-change over untreated controls. EC₅₀ values can also be determined from a dose-response curve.[6]
Comparative Framework for Functional Efficacy
The functional activity of the test compound should be benchmarked against a known σ2R agonist. Siramesine is a commonly used standard for this purpose.[6]
| Compound | Cell Line | EC₅₀ (µM) - Cell Viability[6] | EC₅₀ (µM) - Caspase-3[6] | Inferred Activity |
| 1-Benzyl-3-methyl-piperidin-4-ylamine | MDA-MB-435 | To be determined | To be determined | To be determined |
| EMT-6 | To be determined | To be determined | ||
| Siramesine (Agonist Control) | MDA-MB-435 | ~15 - 30 | ~15 - 30 | Agonist |
| EMT-6 | ~10 - 20 | ~10 - 20 | ||
| A Known σ2R Antagonist (e.g., if available) | MDA-MB-435 | >200 | >200 | Antagonist |
Conclusion and Forward Look
This guide outlines a logical, robust, and scientifically-grounded pathway for the initial in-vitro characterization of this compound. By first establishing high-quality binding affinity data and then corroborating these findings with functional cell-based assays, researchers can confidently determine the compound's potency, selectivity, and mechanism of action at sigma receptors. The comparative frameworks provided are essential for interpreting the generated data and understanding the compound's potential relative to established molecules in the field. A strong pro-apoptotic signal in these assays would provide a compelling rationale for advancing this and similar compounds into more complex in-vivo models of disease.
References
- Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. (n.d.).
- Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (n.d.).
- In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed. (2009). Cent Nerv Syst Agents Med Chem, 9(3), 161-71.
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
- Synthesis and evaluation of sigma receptor ligands - MOspace Home. (n.d.).
- Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing - Srini Chem. (n.d.).
Sources
- 1. srinichem.com [srinichem.com]
- 2. DSpace [mospace.umsystem.edu]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Piperidine-Based Compounds
For Immediate Release
[CITY, STATE] – As the landscape of drug discovery becomes increasingly competitive, the imperative to de-risk candidates early in development has never been more critical. For researchers, scientists, and drug development professionals working with piperidine-based compounds, a thorough understanding of their cross-reactivity profiles is paramount. This guide provides an in-depth technical comparison of methodologies to assess off-target effects, supported by experimental data and field-proven insights, to empower more informed decision-making in the preclinical phase.
The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological pathways.[1] Its versatility, however, also presents a significant challenge: the potential for unintended interactions with other receptors, enzymes, and ion channels, leading to off-target effects. These unintended interactions can result in adverse drug reactions, toxicity, or diminished efficacy, contributing to costly late-stage failures. Therefore, rigorous cross-reactivity assessment is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective therapeutics.
The Structural Basis of Piperidine Cross-Reactivity: A Double-Edged Sword
The prevalence of the piperidine motif stems from its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The basic nitrogen atom within the piperidine ring is a key pharmacophoric feature, capable of forming ionic interactions with acidic residues in protein binding pockets. This very feature, however, is also a primary driver of off-target binding. For instance, many piperidine-containing antipsychotics exhibit activity at multiple dopamine and serotonin receptors, contributing to both their therapeutic efficacy and their side-effect profiles.[3][4]
A notable example is the cross-reactivity observed between different classes of opioid analgesics, many of which feature a piperidine core. While true allergic reactions are rare, cross-sensitivity between different opioid classes, such as phenanthrenes and phenylpiperidines, can occur.[5][6][7] Similarly, piperidine-based antihistamines can exhibit cross-reactivity with other members of the same chemical family, such as piperazine derivatives.[8] This underscores the importance of evaluating compounds against a broad panel of relevant targets.
A Comparative Analysis of Cross-Reactivity Assessment Methodologies
A multi-pronged approach, integrating both computational and experimental methods, is essential for a comprehensive understanding of a compound's selectivity profile. Identifying drug-target interactions is a crucial step in drug discovery, helping to elucidate disease mechanisms and identify potential side effects.[9]
In Silico and Computational Approaches
In the early stages of drug discovery, computational methods can provide valuable initial predictions of potential off-target interactions, conserving time and resources.[10] These methods can be broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches, which include quantitative structure-activity relationship (QSAR) and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
Structure-Based Methods: Molecular docking, a prime example of a structure-based method, utilizes the three-dimensional structure of a target protein to predict the binding affinity and orientation of a ligand.[10]
Machine learning and network-based inference (NBI) methods are also increasingly being employed to predict drug-target interactions with greater accuracy.[11][12][13] These advanced computational tools can analyze vast datasets of known drug-target interactions to identify novel off-target liabilities.[10]
In Vitro Experimental Assays: The Gold Standard
While computational methods are powerful predictive tools, in vitro experimental assays remain the gold standard for definitively characterizing a compound's selectivity.[14] A tiered approach, starting with broad screening panels and progressing to more focused functional assays, is recommended.[15]
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Receptor Binding Assays | Measures the affinity of a compound for a specific receptor, typically using radiolabeled ligands. | High-throughput, quantitative (Ki values). | Does not provide information on functional activity (agonist vs. antagonist). | Primary screening against large panels of receptors. |
| Enzyme Inhibition Assays | Quantifies the ability of a compound to inhibit the activity of a specific enzyme. | Direct measure of functional activity, quantitative (IC50 values). | Target-specific, may not capture allosteric effects. | Assessing off-target effects on key metabolic enzymes (e.g., CYPs). |
| Cellular Functional Assays | Measures the downstream cellular response to compound binding (e.g., second messenger levels, gene expression). | More physiologically relevant than biochemical assays.[16] | Lower throughput, more complex data interpretation. | Confirming functional activity and elucidating mechanism of action. |
| Tissue Cross-Reactivity (TCR) Studies | Utilizes immunohistochemistry (IHC) to assess the binding of a therapeutic biologic to a panel of human and animal tissues.[17][18] | Identifies on- and off-target binding in a tissue-specific context.[19][20] | Primarily for biologics, interpretation can be complex.[18] | Preclinical safety assessment to support IND applications.[20] |
| Immunoassays | Employs antibodies to detect the presence of a drug or its metabolites. | High sensitivity, suitable for screening large numbers of samples. | Prone to cross-reactivity from structurally related compounds.[21][22][23] | Urine drug screening and therapeutic drug monitoring. |
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust and self-validating experimental workflow is crucial for generating reliable and actionable data. The following diagram illustrates a recommended tiered approach to cross-reactivity assessment.
Caption: A tiered approach to cross-reactivity profiling.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol provides a generalized procedure for assessing the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Test compound and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, reference compound, or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method for evaluating the general cytotoxicity of a compound using a commercially available cell viability assay.[24][25]
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity)
-
Cell culture medium and supplements
-
Test compound and positive control (e.g., doxorubicin)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound or control.
-
Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the CC50 value.
Causality and Self-Validation in Experimental Design
The choice of experimental methodology should be driven by the specific questions being addressed. For instance, while a broad binding assay can identify potential off-targets, a subsequent functional assay is necessary to determine the physiological consequence of that interaction.[14] A self-validating system incorporates appropriate positive and negative controls to ensure the reliability of the data. For example, in a binding assay, a known high-affinity ligand for the target receptor should be included as a positive control.
Conclusion
A comprehensive and early assessment of cross-reactivity is a cornerstone of modern drug development. By integrating computational predictions with a tiered approach to in vitro and in vivo experimental validation, researchers can build a robust selectivity profile for their piperidine-based compounds. This proactive approach not only mitigates the risk of late-stage failures but also provides a deeper understanding of a compound's mechanism of action, ultimately leading to the development of safer and more effective medicines. The FDA and other regulatory agencies provide guidelines for toxicity studies to ensure the production of reliable and high-quality data to support the safety assessment of new drugs.[15][26][27][28][29]
References
- Drug-Target Interactions: Prediction Methods and Applic
- Network-Based Methods for Prediction of Drug-Target Interactions.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review.
- Drug–Target Interaction Prediction Based on an Interactive Inference Network.
- A learning-based method for drug-target interaction prediction based on feature represent
- Understanding FDA Guidelines for Toxicity Studies.
- Mitigating Off-Target Effects of Piperidine-Based Compounds.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Understanding cross-reactivity in immunoassay drug screening.
- Tissue Cross-Reactivity Study and its Applic
- Whitepaper: Tissue Cross-Reactivity.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized P
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Opioid Allergy, Pseudo-allergy, or Adverse Effect?
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- FDA Toxicology Studies & Drug Approval Requirements.
- Safety Guidelines.
- Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accur
- Opioids: Allergy vs. Pseudoallergy.
- General Guidelines for Designing and Conducting Toxicity Studies.
- Toxicology testing in drug discovery and development.
- Structures of anti-histamine; piperazine deriv
- The Recent Development of Piperazine and Piperidine Deriv
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Risperidone.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. ashpfoundation.org [ashpfoundation.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Network-Based Methods for Prediction of Drug-Target Interactions [frontiersin.org]
- 11. revistas.unir.net [revistas.unir.net]
- 12. mdpi.com [mdpi.com]
- 13. A learning-based method for drug-target interaction prediction based on feature representation learning and deep neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. histologix.com [histologix.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. histologix.com [histologix.com]
- 18. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 19. precisionformedicine.com [precisionformedicine.com]
- 20. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 21. siemens-healthineers.com [siemens-healthineers.com]
- 22. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 27. ICH Official web site : ICH [ich.org]
- 28. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 29. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hydrochloride vs. Free Base Forms in Assay Development
As a Senior Application Scientist, a recurring and critical question I encounter is whether to use the hydrochloride (HCl) salt or the free base form of a compound in an assay. This choice is far from trivial; it has profound implications for data quality, reproducibility, and the ultimate success of an experiment. A seemingly minor decision at the bench can lead to significant discrepancies in results, causing confusion and delays. This guide provides an in-depth comparison to empower researchers to make informed decisions, ensuring the integrity and validity of their assays.
Fundamental Physicochemical Differences: More Than Just an "HCl"
The conversion of a free base, typically a molecule with a basic nitrogen atom (like an amine), into its hydrochloride salt is a fundamental chemical modification that dramatically alters its physical properties. Understanding these differences is the first step in designing a robust assay.
-
Solubility: This is often the most critical factor. Hydrochloride salts are generally significantly more soluble in aqueous buffers—the foundation of most biological assays—than their free base counterparts.[1][2] The protonation of the basic nitrogen by hydrochloric acid creates a positively charged species, which readily interacts with polar water molecules, enhancing dissolution.[1][3] Conversely, the free base form is often more soluble in organic solvents.[4] This difference is paramount when preparing stock solutions and ensuring the compound remains in solution throughout the assay, preventing precipitation that can lead to inaccurate results.
-
pH and Local Environment: Dissolving a hydrochloride salt in an unbuffered solution will create an acidic environment due to the dissociation of the HCl.[5] Conversely, dissolving a free base can make a solution more alkaline.[1] This is a critical consideration in any biological assay. For instance, in cell-based assays, a significant shift in the pH of the culture medium can dramatically impact cell viability and protein function, confounding the results.[6][7][8] Even in acellular assays like ELISAs, pH can alter protein conformation and binding affinities, leading to artifacts.[8]
-
Molecular Weight: The addition of a hydrochloride molecule (HCl, molecular weight ≈ 36.46 g/mol ) increases the overall molecular weight of the compound.[9] When preparing stock solutions by weight (gravimetrically), failing to account for this difference will result in a lower molar concentration of the active compound for the HCl salt compared to the free base. This is a common source of error that can lead to systematic underestimation of potency or efficacy.
-
Stability and Hygroscopicity: Hydrochloride salts are often more crystalline and stable, offering a longer shelf-life compared to the free base form, which may be more prone to degradation.[9][10] However, salts are also frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[11] This can lead to clumping, difficulty in weighing accurately, and potential degradation over time.[11][12] Proper storage in desiccators or dry boxes is essential for hygroscopic compounds.[11][13][14]
The core chemical relationship can be visualized as a simple equilibrium:
Caption: Reversible conversion between a free base and its hydrochloride salt.
Impact on Assay Performance: A Practical Perspective
The physicochemical properties discussed above directly translate into performance differences in common laboratory assays.
| Property | Free Base Form | Hydrochloride Salt Form | Impact on Assays |
| Aqueous Solubility | Generally low | Generally high[1] | High Impact: Poor solubility of free base can lead to precipitation in aqueous assay buffers, causing inaccurate concentration determination and false negatives. HCl salts are preferred for most aqueous assays (ELISA, HTRF, cell culture). |
| pH of Solution | Increases pH (basic)[1] | Decreases pH (acidic)[1] | High Impact: Unbuffered solutions can experience significant pH shifts. In cell-based assays, this can induce cytotoxicity unrelated to the compound's mechanism of action.[7] In binding assays, it can alter protein folding and charge, affecting results. |
| Molecular Weight | Lower | Higher (includes HCl) | Critical for Quantification: Failure to use the correct molecular weight for stock solution calculations will lead to concentration errors. For a 10 mM stock, using the free base MW for the HCl salt will result in a systematically lower actual concentration. |
| Stability | Can be less stable[10] | Often more stable, better shelf-life[9] | Medium Impact: For long-term studies or when using older compound stocks, the stability of the HCl salt is an advantage. |
| Hygroscopicity | Generally low | Often high[11] | Medium Impact: Hygroscopic HCl salts can be difficult to weigh accurately. Absorbed water will artificially inflate the weighed mass, leading to a lower-than-intended stock concentration.[11] |
Experimental Design and Protocol Considerations
To mitigate the potential pitfalls associated with either form, a disciplined experimental approach is required. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting and validating the compound form for an assay.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol highlights the critical differences when handling each form.
Objective: To prepare a 10 mM stock solution of a compound (Example Free Base MW = 400 g/mol ; HCl Salt MW = 436.46 g/mol ) in DMSO.
Materials:
-
Compound (Free Base or HCl Salt form)
-
Analytical balance
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask or appropriate microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Identify the Form: Confirm from the supplier's vial and datasheet whether you have the free base or a salt form (e.g., hydrochloride).
-
Select the Correct Molecular Weight (MW):
-
For Free Base: Use MW = 400 g/mol .
-
For HCl Salt: Use MW = 436.46 g/mol .
-
-
Calculate the Required Mass: Use the formula: Mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol )
-
Free Base (for 1 mL): 10 mM * 1 mL * 400 g/mol = 4.0 mg
-
HCl Salt (for 1 mL): 10 mM * 1 mL * 436.46 g/mol = 4.37 mg
-
Self-Validating Insight: Note that you must weigh out more of the HCl salt to achieve the same molar concentration of the active compound. This is a crucial checkpoint.
-
-
Weighing the Compound:
-
If the compound is known to be hygroscopic (common for salts), perform the weighing quickly in a low-humidity environment or a glove box if available.[12]
-
Tare the balance with your weigh boat or tube.
-
Carefully weigh the calculated mass of the compound.
-
-
Dissolution:
-
Add the weighed compound to your labeled tube or flask.
-
Add approximately 80% of the final desired volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
-
Bringing to Final Volume:
-
Carefully add DMSO to reach the final desired volume (e.g., 1 mL).
-
Vortex again to ensure homogeneity.
-
-
Final Check (Assay Specific): Before use, perform a dilution test. Dilute a small aliquot of the stock solution to the highest working concentration in your final assay buffer. Let it sit for 15-30 minutes and visually inspect for any signs of precipitation. This validates that the compound will remain soluble under assay conditions.
Conclusion and Recommendations
The choice between a hydrochloride salt and a free base is a critical parameter in assay design that should be made deliberately, not by chance.
-
For most aqueous-based assays (biochemical, ELISA, cell-based), the hydrochloride salt is the preferred starting point due to its superior solubility, which minimizes the risk of compound precipitation.[1][15]
-
Always use the correct molecular weight for the specific form you are using. This is the most common and avoidable source of error. Document the form and MW used in your lab notebook meticulously.
-
Be mindful of pH. When working with weakly buffered solutions, the acidic or basic nature of the compound form can alter the assay environment.[16] Always ensure your final assay buffer has sufficient capacity to maintain a stable pH.[17]
-
When in doubt, test both. If you observe inconsistent data or have concerns about solubility or pH effects, preparing and testing both forms in parallel can be a powerful troubleshooting step to identify form-related artifacts.
By understanding the fundamental chemistry and applying rigorous experimental validation, researchers can confidently select the appropriate compound form, leading to more reliable, reproducible, and ultimately more impactful scientific results.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Retrieved from [Link]
-
Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Retrieved from [Link]
-
Surmeda, J., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Giacomelli, C., et al. (2013). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. PubMed Central. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Wikipedia. (n.d.). Crack cocaine. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Johnson, E. O., et al. (2019). Identification of Compounds with pH-Dependent Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 5(2), 202-210. Retrieved from [Link]
-
ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]
-
Lee, S. (2025). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. Bioorganic & Medicinal Chemistry, 129, 118330. Retrieved from [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study. ResearchGate. Retrieved from [Link]
-
Kumar, L. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
Patil, S. P., et al. (2024). Physiochemical assessment of pharmaceutical salt forms. Journal of Drug Delivery and Therapeutics, 14(11-S). Retrieved from [Link]
-
Reddit. (2022). What's the proper way to convert a freebase to hydrochloride? Retrieved from [Link]
-
Quora. (2021). Why does pH affect cell activity? Retrieved from [Link]
-
Lee, S. (2024). Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. ResearchGate. Retrieved from [Link]
-
The Animated Biologist. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]
-
Reddit. (2017). Amino Acid Freebase vs. HCl Salt. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid–base properties of salts. Retrieved from [Link]
-
Bluelight.org. (2012). Conversion Tek: Freebase to HCl salt. Retrieved from [Link]
-
Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8534-8544. Retrieved from [Link]
-
ResearchGate. (2020). How to prepare following working solution from stock solution? Retrieved from [Link]
-
Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(4), 159. Retrieved from [Link]
-
Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Convert Free base to 2HCl form. Retrieved from [Link]
-
Zarra, S., et al. (2021). Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? Journal of the American Chemical Society, 143(44), 18451-18460. Retrieved from [Link]
-
Pankow, J. F., et al. (2020). Free-Base Nicotine Fraction αfb in Non-Aqueous versus Aqueous Solutions: Electronic Cigarette Fluids Without versus With Dilution with Water. Nicotine & Tobacco Research, 22(5), 843-847. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.5: Buffers. Retrieved from [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Crack cocaine - Wikipedia [en.wikipedia.org]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 6. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the cytotoxic activity of organic acids against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. bluelight.org [bluelight.org]
- 10. pharmaoffer.com [pharmaoffer.com]
- 11. tutorchase.com [tutorchase.com]
- 12. hepatochem.com [hepatochem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the In-Vivo Performance of 1-Benzyl-3-methyl-piperidin-4-ylamine Derivatives as Cholinesterase Inhibitors
This guide provides a comprehensive comparison of 1-benzyl-3-methyl-piperidin-4-ylamine derivatives and their closely related analogs, with a focus on their in-vivo performance as cholinesterase inhibitors. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Cholinesterase with Piperidine Scaffolds
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a crucial neurotransmitter for learning and memory, contributes significantly to the cognitive deficits observed in patients.[1][2] A primary therapeutic strategy, therefore, is to inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] The N-benzylpiperidine moiety is a key pharmacophore found in Donepezil, a widely prescribed AChE inhibitor, making it a valuable starting point for the design of new and potentially more effective treatments.[4][5] The introduction of a methyl group at the 3-position of the piperidine ring and various substitutions on the benzyl and amine moieties of the 1-benzyl-3-methyl-piperidin-4-ylamine scaffold are explored to optimize potency, selectivity, and pharmacokinetic properties.
Comparative In-Vitro Activity of 1-Benzylpiperidine Derivatives
Before delving into in-vivo studies, it is crucial to establish the in-vitro inhibitory potential of these derivatives against their primary targets, AChE and BuChE. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 1-benzylpiperidine derivatives, including those structurally related to the core topic, against these enzymes. For comparison, data for the standard-of-care drug, Donepezil, is also included.
| Compound | Target Enzyme | IC50 (µM) | Source |
| (1-benzylpiperidin-4-yl)methanamine derivative (15b) | eeAChE | 0.39 ± 0.11 | [1] |
| (1-benzylpiperidin-4-yl)methanamine derivative (15j) | eqBChE | 0.16 ± 0.04 | [1] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [6] |
| Donepezil | hAChE | 0.023 | [1][4] |
| Donepezil-aniline hybrid (Compound 3) | AChE | 4.4 | [5] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | [7] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 | [7] |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; hAChE: Human acetylcholinesterase.
The data clearly indicates that derivatives of the 1-benzylpiperidine scaffold can exhibit potent inhibition of cholinesterases, with some compounds, such as compound 21, demonstrating exceptionally high potency in in-vitro assays.[6]
In-Vivo Evaluation in Preclinical Models of Cognitive Impairment
The true measure of a potential therapeutic lies in its efficacy and safety in a living system. The most common preclinical model for evaluating cognitive enhancers is the scopolamine-induced amnesia model in rodents.[8][9] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in Alzheimer's disease.[8][10]
Amelioration of Scopolamine-Induced Memory Deficits
Several studies have demonstrated the ability of 1-benzylpiperidine derivatives to reverse the cognitive deficits induced by scopolamine. The Morris water maze, Y-maze, and passive avoidance tests are standard behavioral assays used to assess learning and memory in these models.
A study on (1-benzylpiperidin-4-yl)methanamine derivatives, which are structurally very similar to the topic of this guide, showed that compounds 15b and 15j significantly ameliorated scopolamine-induced memory impairment in the Morris water maze test in mice.[1] This suggests that these compounds can effectively counteract cholinergic deficits in vivo.
Another study highlighted that at a dose of 3 mg/kg, the potent AChE inhibitor 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) produced a marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus of rats.[6] This provides direct evidence of its mechanism of action in a living brain.
The following table summarizes the available in-vivo data for relevant compounds.
| Compound | Animal Model | Behavioral Test | Key Findings | Source |
| (1-benzylpiperidin-4-yl)methanamine derivatives (15b & 15j) | Scopolamine-induced mice | Morris Water Maze | Ameliorated memory impairment | [1] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Rats | Acetylcholine content | Significant increase in ACh in the cerebral cortex and hippocampus at 3 mg/kg | [6] |
| 4-aminopiperidine derivative (Compound 9) | Scopolamine-induced mice | Passive Avoidance | Active at 0.01 mg/kg (ip) | [11][12] |
Comparative Performance Against Standard Therapeutics
A direct head-to-head in-vivo comparison of 1-benzyl-3-methyl-piperidin-4-ylamine derivatives with drugs like Donepezil is not extensively documented in the available literature. However, the in-vitro data suggests that some of these novel derivatives possess comparable or even superior potency.[1][6] For instance, the IC50 of compound 21 for AChE is significantly lower than that of Donepezil.[2][6]
The in-vivo cognitive enhancing activity of a 4-aminopiperidine derivative (compound 9) was found to be potent, with an active dose of 0.01 mg/kg (ip) in the mouse passive avoidance test, highlighting the potential of this class of compounds.[11][12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for key in-vivo experiments.
Scopolamine-Induced Amnesia Model (Morris Water Maze)
This protocol is adapted from studies evaluating the cognitive-enhancing effects of novel compounds.[1]
Objective: To assess spatial learning and memory in a scopolamine-induced amnesia mouse model.
Materials:
-
Male ICR mice (25-30 g)
-
Morris water maze (a circular pool, 120 cm in diameter, filled with water made opaque with non-toxic paint)
-
Submerged platform (10 cm in diameter)
-
Scopolamine hydrobromide
-
Test compounds (e.g., 1-benzyl-3-methyl-piperidin-4-ylamine derivatives)
-
Vehicle (e.g., saline, DMSO)
-
Video tracking system
Procedure:
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Habituation: On the first day of the experiment, allow each mouse to swim freely in the pool without the platform for 60 seconds.
-
Training Trials:
-
Divide the mice into groups (e.g., control, scopolamine-only, scopolamine + test compound, scopolamine + Donepezil).
-
Administer the test compound or vehicle intraperitoneally (i.p.) 60 minutes before the first training trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the first training trial.
-
Conduct four training trials per day for four consecutive days.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis:
-
Analyze escape latencies during training using a two-way ANOVA with repeated measures.
-
Analyze probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
Measurement of Acetylcholine Levels in the Brain
This protocol is based on the methodology described for evaluating the in-vivo effects of cholinesterase inhibitors.[6]
Objective: To quantify the levels of acetylcholine in specific brain regions of rats following the administration of a test compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound
-
Vehicle
-
Microwave fixation system
-
High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)
-
Reagents for acetylcholine extraction and analysis
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the rats at the desired dose and route (e.g., 3 mg/kg, p.o.).
-
Brain Tissue Collection: At a specified time point after administration (e.g., 1 hour), sacrifice the rats using a focused microwave beam to the head. This method rapidly inactivates enzymes and preserves in-vivo neurotransmitter levels.
-
Brain Dissection: Immediately dissect the brains on ice and isolate the regions of interest (e.g., cerebral cortex and hippocampus).
-
Tissue Homogenization and Extraction: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid) and centrifuge to precipitate proteins.
-
HPLC-ECD Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate acetylcholine from other components on a reverse-phase column.
-
Detect and quantify acetylcholine using the electrochemical detector.
-
-
Data Analysis: Express acetylcholine levels as pmol/mg of tissue. Analyze the data using a t-test or one-way ANOVA to compare different treatment groups.
Signaling Pathways and Mechanistic Insights
The primary mechanism of action for 1-benzyl-3-methyl-piperidin-4-ylamine derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft. This enhanced cholinergic transmission is believed to improve cognitive function.
Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzyl-3-methyl-piperidin-4-ylamine derivatives.
Experimental Workflow and Logic
The development and evaluation of novel cholinesterase inhibitors follow a logical progression from in-vitro characterization to in-vivo efficacy studies.
Caption: A typical experimental workflow for the evaluation of novel cholinesterase inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that 1-benzyl-3-methyl-piperidin-4-ylamine derivatives and their close analogs are a promising class of compounds for the development of novel cholinesterase inhibitors. Their high in-vitro potency, coupled with demonstrated in-vivo efficacy in preclinical models of cognitive impairment, warrants further investigation.
However, a significant gap exists in the literature regarding the specific in-vivo pharmacokinetic, pharmacodynamic, and toxicity profiles of derivatives with the 3-methyl-piperidin-4-ylamine core. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To elucidate the impact of the 3-methyl group and other substitutions on in-vivo efficacy and safety.
-
Detailed Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, excretion (ADME), and dose-response relationships of lead compounds.
-
Comprehensive Toxicity Studies: To assess the safety profile of these derivatives, including potential off-target effects.
-
Head-to-Head In-Vivo Comparisons: To directly compare the efficacy and safety of the most promising derivatives against current standard-of-care drugs like Donepezil.
By addressing these research gaps, the full therapeutic potential of 1-benzyl-3-methyl-piperidin-4-ylamine derivatives can be realized, potentially leading to the development of a new generation of more effective treatments for Alzheimer's disease.
References
-
Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. (URL: [Link])
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (URL: [Link])
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (URL: [Link])
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. (URL: [Link])
-
Effects of Ethanolic Leaf Extract of Harungana madagascariensis on Scopolamine-Induced Memory Impairment: A Behavioral and Biochemical Study. (URL: [Link])
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (URL: [Link])
-
Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. (URL: [Link])
-
Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. (URL: [Link])
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (URL: [Link])
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (URL: [Link])
-
Nootropic activity of the compounds against scopolamine-induced amnesia in the mice-passive avoidance test. (URL: [Link])
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (URL: [Link])
-
4-Aminopiperidine Derivatives as a New Class of Potent Cognition Enhancing Drugs. (URL: [Link])
-
Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. (URL: [Link])
-
Recent Advances in the Modulation of Cholinergic Signaling. (URL: [Link])
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (URL: [Link])
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (URL: [Link])
-
The effect of scopolamine on memory and attention: a systematic review and meta-analysis. (URL: [Link])
-
Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (URL: [Link])
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (URL: [Link])
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (URL: [Link])
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
The Pivotal Role of the 3-Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-piperidin-4-ylamines
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-piperidin-4-ylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of a diverse array of biological targets. The strategic introduction of a methyl group at the 3-position of the piperidine ring profoundly influences the molecule's conformational rigidity, lipophilicity, and stereochemical presentation to its target protein. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methyl-piperidin-4-ylamines, drawing upon experimental data from various therapeutic areas to illuminate the nuanced effects of this key substitution.
The Stereochemical Impact of the 3-Methyl Group: A Decisive Factor in Potency
The introduction of a methyl group at the 3-position of the piperidine ring creates a chiral center, leading to cis and trans diastereomers relative to the 4-amino substituent. This stereochemical arrangement is often a critical determinant of biological activity. For instance, in the development of potent opioid analgesics, the relative stereochemistry of the 3-methyl and 4-amido groups on the piperidine ring dramatically impacts potency.
A noteworthy example is a series of 3-methyl-4-(N-phenylamido)piperidines, where the cis-diastereomer exhibited significantly higher analgesic potency compared to its trans-counterpart. Specifically, the cis-isomer was found to be 13,036 times more potent than morphine and 29 times more potent than fentanyl, while the corresponding trans-diastereomer was only 2778 and 6 times more potent, respectively[1]. This stark difference underscores the importance of the spatial orientation of the 3-methyl group in achieving an optimal binding interaction with the opioid receptor.
dot graph SAR_Stereochemistry { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Piperidine [label="3-Methyl-4-aminopiperidine Scaffold"]; Cis [label="cis-Isomer", fillcolor="#34A853"]; Trans [label="trans-Isomer", fillcolor="#EA4335"]; HighPotency [label="High Potency\n(e.g., Opioid Agonism)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LowPotency [label="Lower Potency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Piperidine -> Cis [label=" Favored Conformation"]; Piperidine -> Trans [label=" Disfavored Conformation"]; Cis -> HighPotency; Trans -> LowPotency; } dot
Caption: Stereoisomerism in 3-methyl-piperidin-4-ylamines dictates biological potency.
Comparative Analysis of 3-Methyl-piperidin-4-ylamines Across Different Target Classes
The versatility of the 3-methyl-piperidin-4-ylamine scaffold is evident in its application to a wide range of biological targets. The following sections provide a comparative overview of the SAR of this motif in different therapeutic contexts.
As CCR5 Antagonists for HIV-1 Inhibition
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. Small molecule antagonists of CCR5 have emerged as a viable therapeutic strategy. While many reported CCR5 antagonists feature a piperidine core, the influence of a 3-methyl substitution on the piperidine ring has been explored to enhance potency and selectivity. In a series of piperazine-based CCR5 antagonists, a structurally related 3-methyl-piperazinyl moiety was investigated. The (S)-configuration of the methyl group was found to be crucial for potent anti-HIV-1 activity[2]. This highlights the importance of stereochemistry at the 3-position for optimal interaction with the CCR5 receptor.
As Modulators of Central Nervous System (CNS) Receptors
The 3-methyl-piperidin-4-ylamine scaffold has also been extensively studied for its ability to modulate various CNS receptors, including serotonin (5-HT) and dopamine transporters. In the development of 5-HT4 receptor agonists for the treatment of gastrointestinal disorders, modifications of the piperidine ring are a key area of SAR exploration[3][4]. While direct comparisons with and without the 3-methyl group are not always available in a single study, the presence of substituents at the 3-position is a common strategy to fine-tune receptor affinity and selectivity.
Similarly, in the design of inhibitors of the dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes, piperidine-constrained phenethylamines have been identified as a promising class of compounds[5]. The substitution pattern on the piperidine ring, including the potential for a 3-methyl group, plays a significant role in achieving high potency and good pharmacokinetic profiles.
Quantitative Structure-Activity Relationship Data
The following table summarizes key SAR data for representative 3-methyl-piperidin-4-ylamine derivatives and related analogs, illustrating the impact of structural modifications on biological activity.
| Compound/Analog | Target | Key Structural Features | Activity (IC50/Ki) | Reference |
| cis-3-Methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine derivative | Opioid Receptor | cis stereochemistry, specific N-substituent | 13,036 x Morphine (analgesic potency) | [1] |
| trans-3-Methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine derivative | Opioid Receptor | trans stereochemistry, specific N-substituent | 2778 x Morphine (analgesic potency) | [1] |
| Sch-417690/Sch-D | CCR5 | (S)-3-methylpiperazinyl moiety | Potent HIV-1 entry inhibitor | [2] |
| N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivative | 5-HT4 Receptor | Varied substituents on the piperidin-4-yl)methyl moiety | High 5-HT4 binding affinity | [3] |
Experimental Protocols
General Procedure for the Synthesis of cis-3-Methyl-4-aminopiperidine Derivatives
The synthesis of cis-3-methyl-4-aminopiperidine derivatives can be achieved through a multi-step sequence, often involving the diastereoselective reduction of an intermediate imine or oxime. A representative protocol is outlined below[6].
Step 1: Synthesis of N-Benzyl-3-methyl-piperidin-4-one
-
To a solution of N-benzyl-4-piperidone in an appropriate solvent (e.g., tetrahydrofuran), add a suitable base (e.g., lithium diisopropylamide) at low temperature (-78 °C).
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-benzyl-3-methyl-piperidin-4-one.
Step 2: Reductive Amination to Yield cis-3-Methyl-4-aminopiperidine
-
To a solution of N-benzyl-3-methyl-piperidin-4-one and a primary amine (e.g., benzylamine) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding an aqueous base and extracting the product with an organic solvent.
-
The resulting diastereomeric mixture of cis and trans amines can be separated by column chromatography. The cis isomer is often the major product in this type of reduction.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="N-Benzyl-4-piperidone"]; Step1 [label="Methylation\n(LDA, MeI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Benzyl-3-methyl-piperidin-4-one"]; Step2 [label="Reductive Amination\n(R-NH2, NaBH3CN)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="cis/trans-3-Methyl-4-aminopiperidine\nDerivatives"]; Separation [label="Chromatographic\nSeparation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cis_Product [label="cis-Isomer"]; Trans_Product [label="trans-Isomer"];
Start -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; Product -> Separation; Separation -> Cis_Product; Separation -> Trans_Product; } dot
Caption: General synthetic workflow for cis-3-methyl-4-aminopiperidine derivatives.
In Vitro Assay for CCR5 Receptor Binding
The affinity of novel 3-methyl-piperidin-4-ylamine derivatives for the CCR5 receptor can be determined using a competitive binding assay with a radiolabeled ligand.
-
Cell Culture: Maintain a cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 cells) in appropriate culture medium.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a known concentration of a radiolabeled CCR5 antagonist (e.g., [125I]MIP-1α) in a binding buffer.
-
Add increasing concentrations of the test compounds (3-methyl-piperidin-4-ylamine derivatives).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
Conclusion
The 3-methyl-piperidin-4-ylamine scaffold represents a highly adaptable and valuable platform in drug discovery. The stereochemistry of the 3-methyl group is a paramount consideration, often dictating the potency and selectivity of the resulting compounds. A thorough understanding of the SAR, as highlighted in this comparative guide, is essential for the rational design of novel therapeutics targeting a wide range of diseases. Future exploration of this scaffold, particularly focusing on the interplay between the 3-methyl substitution and modifications at other positions of the piperidine ring, will undoubtedly continue to yield promising drug candidates.
References
-
Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2019). ResearchGate. [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). PubMed. [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (n.d.). Sungkyunkwan University. [Link]
-
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed. [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. (2004). PubMed. [Link]
-
CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. (n.d.). PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]
-
An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. (n.d.). PubMed. [Link]
-
Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Chinese Journal of Pesticide Science. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (n.d.). ResearchGate. [Link]
-
SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. [Link]
-
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PubMed Central. [Link]
-
Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. (n.d.). ACS Publications. [Link]
-
Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PubMed Central. [Link]
-
3-Methylpiperidin-4-one. (n.d.). PubChem. [Link]compound/12284277)
Sources
- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Novel CNS Drug Candidates Against Known Active Compounds: A Comparative Guide for Preclinical Researchers
Introduction: The Imperative of Rigorous Benchmarking in CNS Drug Discovery
The development of drugs targeting the central nervous system (CNS) is notoriously challenging, with high attrition rates in clinical trials.[1][2] A primary reason for this is the difficulty in translating preclinical findings to human efficacy. A robust and comprehensive benchmarking strategy against known CNS active compounds is therefore not just a procedural step, but a critical element for derisking a CNS drug discovery program. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute effective benchmarking studies, thereby enabling more informed decision-making.
The core principle of benchmarking is to contextualize the performance of a novel compound. By comparing its pharmacological, pharmacokinetic, and safety profiles to established drugs with known clinical outcomes, we can gain invaluable insights into its potential for success. This guide will navigate through the essential in vitro and in vivo assays, emphasizing the rationale behind experimental choices and the importance of integrated data analysis.
I. Foundational Physicochemical and In Vitro Profiling: Establishing a CNS-like Profile
Before embarking on costly and time-consuming in vivo studies, a thorough in vitro characterization is paramount. The goal is to ascertain whether a novel compound possesses the fundamental physicochemical properties conducive to crossing the blood-brain barrier (BBB) and engaging its intended target within the CNS.
A. Physicochemical Properties: The Gatekeepers of CNS Entry
The BBB is a formidable obstacle for most small molecules.[3] Therefore, early assessment of key physicochemical parameters is crucial. These properties can be predictive of a compound's ability to passively diffuse across the BBB and avoid active efflux by transporters such as P-glycoprotein (P-gp).[4][5]
Key Physicochemical Parameters for CNS Drug Candidates:
| Parameter | Desirable Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally exhibit better permeability across the BBB.[4] |
| Lipophilicity (cLogP) | 2 - 4 | A balance is critical; too low and the compound won't partition into the lipid membranes of the BBB, too high and it may have poor solubility and high plasma protein binding.[4][6] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with increased BBB permeability.[4] |
| Hydrogen Bond Donors (HBD) | < 3 | Fewer hydrogen bond donors reduce the potential for interactions that hinder BBB crossing.[4] |
| pKa | 7.5 - 10.5 | The ionization state of a compound at physiological pH (7.4) influences its ability to cross cell membranes.[4] |
This table provides a general guideline. The optimal range for each parameter can be target and compound class specific.
B. In Vitro Blood-Brain Barrier Models: Predicting Brain Penetration
While physicochemical properties offer valuable clues, in vitro BBB models provide a more direct assessment of a compound's potential to cross this critical barrier.[7][8] These models have evolved from simple cell monolayers to more complex co-culture and three-dimensional systems that better recapitulate the in vivo environment.[7][8]
Commonly Used In Vitro BBB Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability but lacks the complexity of cellular models.[4]
-
Cell-Based Models:
-
Immortalized Brain Endothelial Cell Lines (e.g., hCMEC/D3, bEnd.3): These cell lines provide a reproducible and scalable platform for permeability screening.[7]
-
Primary Brain Endothelial Cells: These cells, often co-cultured with astrocytes and pericytes, form tighter junctions and provide a more physiologically relevant model, though they are more complex and costly to maintain.[8]
-
Induced Pluripotent Stem Cell (iPSC)-derived Brain Endothelial-like Cells: This cutting-edge model offers the potential for patient-specific BBB modeling and has shown to express important BBB-related genes.[8]
-
Experimental Protocol: In Vitro BBB Permeability Assay using a Co-culture Model
-
Cell Culture: Culture primary rat brain endothelial cells on the apical side of a Transwell® insert and primary rat astrocytes on the basolateral side of the well.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER).
-
Compound Application: Once a stable and high TEER is achieved, apply the test compound and a known CNS-penetrant (e.g., Diazepam) and a known non-penetrant (e.g., Atenolol) benchmark compound to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compounds in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.
**dot graph "In_Vitro_BBB_Permeability_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; "Culture_Cells" [label="Culture primary brain endothelial cells\nand astrocytes in a co-culture system."]; "Monitor_TEER" [label="Monitor TEER to confirm\nbarrier integrity."]; }
subgraph "cluster_Experiment" { label = "Experiment"; style = "filled"; color = "#FFFFFF"; "Apply_Compounds" [label="Apply test and benchmark\ncompounds to the apical side."]; "Collect_Samples" [label="Collect samples from the\nbasolateral side at time intervals."]; }
subgraph "cluster_Analysis" { label = "Analysis"; style = "filled"; color = "#FFFFFF"; "Quantify_LCMS" [label="Quantify compound concentration\nusing LC-MS/MS."]; "Calculate_Papp" [label="Calculate the apparent\npermeability coefficient (Papp)."]; }
"Culture_Cells" -> "Monitor_TEER" -> "Apply_Compounds" -> "Collect_Samples" -> "Quantify_LCMS" -> "Calculate_Papp"; } } Caption: Workflow for an in vitro blood-brain barrier permeability assay.
C. Target Engagement and Functional Activity Assays
Demonstrating that a compound can effectively engage its intended target and elicit a functional response is a cornerstone of preclinical benchmarking.
In Vitro Assay Cascade for a Novel Serotonin Receptor Agonist:
| Assay Type | Description | Benchmarks |
| Radioligand Binding Assay | Measures the affinity (Ki) of the compound for the target receptor. | Known selective and non-selective serotonin receptor agonists. |
| [³⁵S]GTPγS Binding Assay | A functional assay that measures G-protein activation upon receptor agonism. | A well-characterized full agonist and a partial agonist. |
| Second Messenger Assays (e.g., cAMP, IP-1) | Measures the downstream signaling consequences of receptor activation. | Compounds with known efficacy in modulating these second messengers. |
| High-Content Imaging of Receptor Internalization | Visualizes the cellular response to prolonged agonist exposure. | An agonist known to induce significant receptor internalization. |
II. In Vivo Benchmarking: Assessing CNS Exposure, Efficacy, and Safety in a Physiological Context
While in vitro assays provide a foundational understanding, in vivo studies are indispensable for evaluating a compound's performance in a complex biological system.[9]
A. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
A critical aspect of in vivo benchmarking is to establish a clear relationship between the concentration of the drug in the brain and its pharmacological effect.[1][10]
Key In Vivo PK/PD Parameters:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma. This is a more accurate predictor of target engagement as only the unbound drug is pharmacologically active.[5]
-
Target Occupancy: The percentage of the target that is bound by the drug at a given dose. This can be measured using techniques like positron emission tomography (PET) or ex vivo autoradiography.
Experimental Protocol: In Vivo Microdialysis for Measuring Unbound Brain Concentrations
-
Surgical Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized rodent.
-
Compound Administration: Administer the test compound and a benchmark compound via the intended clinical route (e.g., oral, intravenous).
-
Microdialysis Sampling: Continuously perfuse the probe with artificial cerebrospinal fluid and collect the dialysate, which contains the unbound drug from the brain's extracellular fluid.
-
Plasma Sampling: Collect blood samples at corresponding time points.
-
Sample Analysis: Analyze the concentration of the drug in the dialysate and plasma using LC-MS/MS.
-
Data Analysis: Calculate the unbound brain concentration-time profile and the Kp,uu.
**dot digraph "In_Vivo_Microdialysis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Implant_Probe" [label="Surgically implant microdialysis probe\nin the target brain region."]; "Administer_Drug" [label="Administer test and benchmark compounds."]; "Collect_Dialysate" [label="Collect microdialysate containing\nunbound brain drug."]; "Collect_Plasma" [label="Collect corresponding blood samples."]; "Analyze_Samples" [label="Analyze drug concentrations\nusing LC-MS/MS."]; "Calculate_Kp_uu" [label="Calculate unbound brain-to-plasma ratio."];
"Implant_Probe" -> "Administer_Drug"; "Administer_Drug" -> "Collect_Dialysate"; "Administer_Drug" -> "Collect_Plasma"; "Collect_Dialysate" -> "Analyze_Samples"; "Collect_Plasma" -> "Analyze_Samples"; "Analyze_Samples" -> "Calculate_Kp_uu"; } } Caption: Workflow for in vivo microdialysis to determine unbound brain concentrations.
B. Efficacy in Animal Models of CNS Disorders
Demonstrating efficacy in a relevant animal model is a critical go/no-go decision point. The choice of model should be carefully considered based on its construct, face, and predictive validity for the human disease.[11][12]
Benchmarking in an Animal Model of Parkinson's Disease:
| Model | Behavioral Readout | Benchmark Compound |
| 6-OHDA or MPTP-induced Lesion Model | Rotational behavior, cylinder test, stepping test. | L-DOPA, Dopamine agonists (e.g., Ropinirole). |
| Alpha-synuclein Overexpression Model | Motor coordination on the rotarod, grip strength. | Compounds targeting alpha-synuclein aggregation or clearance. |
C. Early Safety and Tolerability Assessment
Early identification of potential safety liabilities is crucial. In vivo studies should include assessments of general health, and more specific CNS-related side effects.
Key Early Safety Assessments:
-
Irwin Test or Functional Observational Battery (FOB): A systematic observation of behavioral and physiological changes in response to the drug.
-
Motor Coordination: Assessed using tests like the rotarod.
-
Cardiovascular Safety: Telemetry studies to monitor heart rate and blood pressure.
-
Off-target Liability: In vitro screening against a panel of receptors and enzymes known to be associated with adverse effects.
III. Integrated Data Analysis and Decision Making
The true power of benchmarking lies in the integrated analysis of all generated data. A multi-parameter optimization (MPO) approach, such as the CNS MPO score, can be a valuable tool for quantitatively assessing the overall quality of a compound's profile.[13]
Example of a CNS Multi-Parameter Optimization Scorecard:
| Parameter | Weighting Factor | Compound A Score | Benchmark B Score |
| cLogP | 0.2 | 0.8 | 0.9 |
| TPSA | 0.2 | 0.9 | 0.7 |
| In Vitro Permeability (Papp) | 0.15 | 0.7 | 0.8 |
| P-gp Efflux Ratio | 0.15 | 0.6 | 0.9 |
| In Vivo Kp,uu | 0.2 | 0.8 | 0.9 |
| In Vivo Efficacy (ED50) | 0.1 | 0.9 | 0.8 |
| Weighted Score | 0.78 | 0.84 |
By comparing the weighted score of a novel compound to that of a successful benchmark, a more objective and data-driven decision can be made regarding its progression.
Conclusion
Benchmarking against known CNS active compounds is an indispensable strategy in modern drug discovery. It provides the necessary context to interpret experimental data and make informed decisions. By systematically evaluating physicochemical properties, in vitro BBB permeability, target engagement, in vivo pharmacokinetics and pharmacodynamics, efficacy, and safety, researchers can build a comprehensive profile of their lead candidates. This data-driven approach, supported by the use of relevant benchmarks and integrated data analysis, will ultimately increase the probability of success in the challenging but vital endeavor of developing new medicines for CNS disorders.
References
- Di, L., & Kerns, E. H. (2016). In vitro, in vivo and in silico models of drug distribution into the brain. PubMed.
- Medicilon. (n.d.). CNS Pharmacology Models. Medicilon.
- Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 136.
- D'Souza, P., & Narayanan, S. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Current Neuropharmacology, 17(9), 805–818.
- NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron.
- de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983–1001.
- JAMSR. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
- Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
- Kumar, P., & Sharma, N. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Drug Delivery and Therapeutics, 10(5-s), 238-246.
- Deli, M. A., & Veszelka, S. (2010). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Recent Patents on CNS Drug Discovery, 5(2), 105-122.
- Loryan, I., & Hammarlund-Udenaes, M. (2014). In silico methods to assess CNS penetration of small molecules. Poster Board #1899.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi AppTec.
- Gad, S. C. (2012). Safety and regulatory requirements and challenge for CNS drug development. Progress in Neurobiology, 99(2), 108–132.
- Vuppalanchi, R., & Andurkar, S. V. (2011). The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. The AAPS Journal, 13(4), 543–555.
- Clinical Leader. (2022). A Guide To Navigating CNS Clinical Trials. Clinical Leader.
- D'Souza, P., & Narayanan, S. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Current Neuropharmacology, 17(9), 805–818.
- Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68.
- Trifunovic, J., & Raskovic, B. (2019). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 13, 117.
- National Academies of Sciences, Engineering, and Medicine. (2017). Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities.
- Pharma Focus America. (n.d.). Modern CNS Drug Development | Challenges and Opportunities. Pharma Focus America.
- Aragen. (n.d.).
- Pajouhesh, H., & Lenz, G. R. (2005).
- Alacrita. (n.d.). Central Nervous System (CNS) - Case Studies. Alacrita Consulting.
- Griebel, G., & Holmes, A. (2013). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Innovation in Clinical Neuroscience, 10(5-6), 11–13.
- Mayol-Llinàs, J., & Johnson, C. N. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965–969.
- Newman, D. J., & Cragg, G. M. (2018). Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. Journal of Medicinal Chemistry, 61(23), 10343–10356.
- Candea, F., & Gaina, L. (2020). Benchmark criteria for CNS-likeness of neuropharmaceutical.
- ChemBridge. (n.d.). CNS-MPO Library.
- Drug Discovery World. (2025, July 21). The future of CNS drug development: signs of real progress. Drug Discovery World.
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide To Navigating CNS Clinical Trials [clinicalleader.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 6. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 7. medical.researchfloor.org [medical.researchfloor.org]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medicilon.com [medicilon.com]
- 12. pharmaron.com [pharmaron.com]
- 13. chembridge.com [chembridge.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride
Introduction: Beyond the Synthesis
In the landscape of pharmaceutical development, the synthesis of a target molecule such as 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a significant milestone. However, the successful synthesis is merely the prologue. The true measure of its utility and safety lies in its purity. As an essential intermediate, the purity profile of this piperidine derivative directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[2]
This guide provides a comparative analysis of key analytical methodologies for the robust purity assessment of this compound. We will move beyond simply listing protocols to explain the scientific rationale behind method selection, offering a self-validating system for ensuring the integrity of your synthesized compound. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive and authoritative approach to purity validation.
The Analytical Challenge: A Dihydrochloride Piperidine Derivative
The chemical nature of this compound—a polar, non-volatile amine salt—presents specific analytical challenges. The presence of two hydrochloride salts significantly impacts its solubility and volatility, while the piperidine and benzyl moieties offer distinct chemical handles for detection. A successful purity assessment strategy cannot rely on a single technique but must employ a multi-faceted, orthogonal approach to detect the full spectrum of potential impurities.
Comparative Analysis of Core Purity Assessment Techniques
We will explore a suite of analytical techniques, detailing their principles, experimental protocols, and their specific applicability to our target molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds like our target molecule.[3] Its high resolution makes it ideal for separating the main compound from closely related structural analogues and synthesis by-products.
Expertise & Causality: The benzyl group in the molecule contains a chromophore, making UV detection a straightforward and sensitive choice. As an amine salt, peak shape can be challenging. The use of an acidic modifier (e.g., trifluoroacetic acid) in the mobile phase is critical; it protonates residual silanols on the stationary phase and ensures the analyte remains in a single protonation state, leading to sharp, symmetrical peaks.[4]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.[4]
-
Purity Calculation: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all detected peaks.
Trustworthiness: The protocol's self-validating nature comes from system suitability tests. Injecting a standard solution multiple times should yield reproducible retention times and peak areas (RSD < 2%). Peak symmetry (tailing factor) should be between 0.9 and 1.2, confirming optimal chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Starting Materials
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities.[5] However, due to the non-volatile nature of the dihydrochloride salt, direct analysis is not feasible.
Expertise & Causality: To make the analyte suitable for GC, it must be converted to its free base form, which is more volatile. This is achieved through a liquid-liquid extraction under basic conditions. This crucial sample preparation step allows for the detection of residual volatile starting materials or by-products that would be invisible to HPLC. The mass spectrometer provides definitive structural information on any separated impurities.[6]
Experimental Protocol: GC-MS (after derivatization)
-
Sample Preparation (Free Base Extraction):
-
Dissolve ~10 mg of the dihydrochloride salt in 5 mL of deionized water.
-
Adjust the pH to >10 with 1M NaOH.
-
Extract the aqueous layer three times with 5 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate to ~1 mL.
-
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
Trustworthiness: The method is validated by analyzing a blank sample (a mock extraction without the analyte) to ensure no interfering peaks arise from the solvent or reagents. The identity of the main peak can be confirmed by its mass spectrum, which should correspond to the free base of the target compound.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
Unlike chromatographic methods that provide relative purity, qNMR can determine absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][8] It is a primary analytical method that is orthogonal to chromatography.
Expertise & Causality: The key to accurate qNMR is selecting a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum and at least one signal that does not overlap with any signals from the analyte or impurities.[9] By accurately weighing both the sample and the standard, a direct, absolute purity value can be calculated, which also accounts for non-NMR-active impurities like inorganic salts.[10]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Certified Maleic Acid (purity ≥ 99.5%).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons of the benzyl group) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Purity Calculation: The purity (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Trustworthiness: This method is self-validating as it relies on the immutable physical principle of NMR signal proportionality to molar concentration. The use of a certified reference material provides traceability and high confidence in the result. The spectrum also provides qualitative information about the presence of residual solvents or other proton-containing impurities.[7]
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) in the sample. This fundamental technique directly compares the experimental composition to the theoretical composition calculated from the molecular formula (C₁₃H₂₂Cl₂N₂).
Expertise & Causality: This is a powerful method for determining absolute purity against the theoretical ideal.[11] A significant deviation between the experimental and theoretical values indicates the presence of impurities, which could be inorganic salts, residual solvents, or organic by-products with a different elemental composition.[2] For a dihydrochloride salt, the chlorine content is a particularly critical parameter to verify.
Experimental Protocol: CHN and Cl Analysis
-
Instrumentation: A dedicated CHN elemental analyzer and a separate instrument for halogen analysis (e.g., combustion ion chromatography).
-
Sample Preparation: A few milligrams of the dried, homogenized sample are accurately weighed into a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors. For chlorine, the combusted gases are trapped in a solution and analyzed by ion chromatography.
-
Data Comparison: The experimental weight percentages are compared against the theoretical values for C₁₃H₂₂Cl₂N₂ (MW: 277.23 g/mol ):
-
C: 56.32%
-
H: 8.00%
-
Cl: 25.58%
-
N: 10.10%
-
Trustworthiness: The accuracy of the instrument is calibrated using certified standards (e.g., acetanilide). A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence of high purity.
Data Summary and Method Comparison
| Analytical Method | Principle | Typical Purity Range (%) | Key Advantages | Limitations |
| HPLC-UV | Chromatographic separation by polarity | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds. | Provides relative purity; impurities must have a UV chromophore for detection. |
| GC-MS | Chromatographic separation by boiling point & mass-to-charge ratio | 97.5 - 99.8% | High sensitivity for volatile impurities, provides structural information.[5] | Not suitable for the non-volatile salt form; requires derivatization to free base. |
| ¹H qNMR | Molar ratio determination against a certified standard | 95.0 - 100% | Provides absolute purity, structural confirmation, and detects solvent residues.[8] | Lower sensitivity than chromatography; requires a non-overlapping standard signal. |
| Elemental Analysis | Combustion and quantification of elemental composition | N/A (provides % composition) | Determines absolute purity against the theoretical formula; detects inorganic impurities.[11] | Does not distinguish between isomers or impurities with similar elemental composition.[7] |
Visualization of the Purity Assessment Workflow
A logical workflow ensures that all potential impurities are systematically investigated.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. smithers.com [smithers.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. cmbr-journal.com [cmbr-journal.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and potential hazards of a substance is the critical first step in defining a safe disposal pathway. 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is an organic amine salt. The dihydrochloride component indicates that two basic nitrogen atoms in the molecule have been neutralized with hydrochloric acid. This has several implications for handling and disposal:
-
Acidity/Corrosivity : As a salt of a strong acid (HCl), it can be corrosive, particularly in the presence of moisture. This dictates the choice of appropriate waste containers.
-
Reactivity : It is incompatible with strong bases, which would deprotonate the amine salt, and strong oxidizing agents.[1]
-
Toxicity : Based on analogous compounds, it should be treated as harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system.[2][3]
For clarity, the key chemical and hazard information is summarized below.
| Property | Value / Assessment |
| Chemical Name | This compound |
| Chemical Class | Non-halogenated Organic Amine Salt |
| Physical Form | Likely a solid powder or crystalline material. |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3] |
| Incompatibilities | Strong bases, Strong oxidizing agents, Strong acids.[1] |
Part 2: Pre-Disposal Protocol: In-Lab Containment and Labeling
Proper containment and labeling at the point of generation are fundamental to a safe waste management system. This phase prevents accidental exposures and ensures the waste is correctly identified for final disposal.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing the correct PPE to minimize exposure risks.[4]
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5]
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust, use a particle respirator (e.g., N95) or work within a certified chemical fume hood.[5]
Step 2: Select a Compatible Waste Container The choice of container is critical to prevent leaks and reactions.
-
Collect solid waste in a robust, sealable container.
-
Given the acidic nature of the hydrochloride salt, avoid metal containers to prevent corrosion.[6] High-density polyethylene (HDPE) or glass containers are preferred.
-
The container must be clean, in good condition, and have a securely fitting lid.[7] Makeshift covers like parafilm or stoppers are unacceptable for waste storage.[7]
Step 3: Affix a Hazardous Waste Label Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) department will provide compliant labels. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "this compound." Avoid abbreviations or formulas.
-
The accumulation start date (the date the first drop of waste enters the container).
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive").
Part 3: The Disposal Workflow: From Lab Bench to Final Disposition
The disposal of chemical waste is a multi-stage process that must be coordinated with your institution's EHS office. Laboratory personnel are responsible for the initial stages of accumulation, while the final transport and disposal are handled by certified professionals.
Sources
Navigating the Safe Handling of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a foundation of deep trust and become your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard Landscape
This compound is a substituted piperidine derivative. Compounds in this class can exhibit a range of toxicological properties. Based on data from analogous structures, it is prudent to treat this compound as potentially hazardous.[1][2][3] Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort and irritation.[5]
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation could lead to systemic toxic effects.
Given its dihydrochloride salt form, it exists as a solid, likely a crystalline powder. This physical state requires careful handling to avoid the generation of airborne dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Tight-fitting safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation or damage.[6][7] |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[5] |
| Body Protection | A buttoned-up laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe working environment.
1. Engineering Controls and Preparation:
-
Primary Engineering Control: All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood.[8]
-
Secondary Engineering Controls: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Work Area Preparation: Decontaminate the work surface before and after handling. Line the work area with absorbent bench paper to contain any potential spills.
2. Weighing and Aliquoting:
-
Weighing: Use a tared weigh boat or glassine paper. Handle with care to minimize the creation of airborne dust.
-
Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle.
-
Container Sealing: Immediately and securely seal the primary container after dispensing the required amount.
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all equipment and the work area with an appropriate solvent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Glove Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
Waste Segregation is Key:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[10][11]
Do NOT:
Final Disposal:
All waste containing this compound must be disposed of through your institution's hazardous waste management program, which will typically involve incineration by a licensed contractor.[7]
References
-
Adibah, A. & Azzreena, A. (2019). Toxicity of mitragynine and 7-hydroxymitragynine. ResearchGate. Available at: [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. HSC Chemistry. Available at: [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Available at: [Link]
-
Capot Chemical Co., Ltd. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Available at: [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
-
Global Substance Registration System. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
